6-Methylbenzo[D]thiazole-2-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
6-methyl-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECHYAFVYLLNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427651 | |
| Record name | 6-methyl-2-mercaptobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2268-79-3 | |
| Record name | 6-Methyl-2(3H)-benzothiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methyl-2-mercaptobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methylbenzo[d]thiazole-2-thiol: Core Properties and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Methylbenzo[d]thiazole-2-thiol (6-MBT), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the privileged benzothiazole scaffold, 6-MBT serves as a crucial building block for the synthesis of a wide array of biologically active molecules. This document delves into its fundamental physicochemical and basic properties, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores its role as a versatile scaffold in the development of therapeutic agents, supported by detailed experimental insights and safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this valuable chemical entity.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole nucleus, an aromatic bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1] Its structural rigidity, combined with the presence of heteroatoms (nitrogen and sulfur), allows it to engage in diverse non-covalent interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives have been investigated for antimicrobial, antitumor, anti-inflammatory, and quorum sensing inhibition properties, among others.[2][3][4][5]
This compound (6-MBT) is a prominent member of this family. Characterized by a methyl group at the 6-position and a thiol group at the 2-position, it is a key intermediate for creating more complex and potent molecules.[1] A critical aspect of its chemistry is its existence in a tautomeric equilibrium between the thiol form and the more stable thione form, 6-methyl-1,3-benzothiazole-2(3H)-thione.[1][6] This duality governs its reactivity and is fundamental to its utility in synthetic chemistry.
Caption: Thiol-Thione Tautomerism of 6-MBT.
Physicochemical and Basic Properties
The utility of 6-MBT in a research or development setting is dictated by its physical and chemical properties. It is typically a solid at room temperature with limited solubility in water but better solubility in organic solvents.[6][7][8]
| Property | Value | Source |
| CAS Number | 2268-79-3 | [7][9] |
| Molecular Formula | C₈H₇NS₂ | [7][9] |
| Molecular Weight | 181.3 g/mol | [1][9] |
| IUPAC Name | 6-methyl-3H-1,3-benzothiazole-2-thione | [9] |
| Physical Form | Solid | [7][8] |
| XLogP3 (Lipophilicity) | 2.8 | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
| Topological Polar Surface Area | 69.4 Ų | [9] |
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is paramount. 6-MBT and its derivatives are typically characterized using a combination of spectroscopic techniques. The tautomeric equilibrium can influence the observed spectra, particularly in NMR and IR.[1]
-
¹H NMR Spectroscopy : In a solvent like DMSO-d₆, the proton spectrum is expected to show a broad singlet for the N-H proton of the dominant thione tautomer at high chemical shift (~13.7 ppm).[10] Aromatic protons on the benzothiazole ring will appear in the aromatic region (~7.2-7.5 ppm), and the methyl group (CH₃) will present as a singlet around 2.3 ppm.[10]
-
¹³C NMR Spectroscopy : The most characteristic signal is the C=S carbon of the thione form, which is highly deshielded and appears far downfield (~189.6 ppm).[10] The aromatic carbons and the methyl carbon (~21.2 ppm) will also be present in their expected regions.[10][11]
-
FT-IR Spectroscopy : The infrared spectrum provides key functional group information. A broad absorption band in the 3100-3000 cm⁻¹ region is characteristic of the N-H stretch. The C=S stretching vibration is typically observed in the 1250-1020 cm⁻¹ range.[10] Aromatic C-H and C=C stretching vibrations will also be visible.[12]
-
Mass Spectrometry : This technique is used to confirm the molecular weight. The expected molecular ion peak [M]⁺ for C₈H₇NS₂ would be observed at an m/z value corresponding to its molecular weight (approximately 181.00).[9]
Synthesis and Purification
The synthesis of benzothiazole-2-thiols is well-established. A common and robust method involves the reaction of an appropriate aniline derivative with carbon disulfide in the presence of a base. For 6-MBT, the starting material would be p-toluidine (4-methylaniline). Another major route involves the cyclization of 2-aminothiophenols.[13]
Caption: Generalized synthetic workflow for 6-MBT.
Causality in Synthesis: The choice of p-toluidine directly introduces the required methyl group at the correct position on the benzene ring. Carbon disulfide serves as the source for the C=S moiety. The oxidative cyclization is a critical step that closes the thiazole ring. Purification by recrystallization is effective for obtaining a high-purity solid product, leveraging the compound's differential solubility in a hot versus cold solvent system.[14]
Reactivity and Applications in Drug Development
The true value of 6-MBT lies in its role as a versatile synthetic intermediate. The thiol/thione group at the 2-position is the primary site of reactivity, allowing for a wide range of chemical modifications, particularly S-alkylation, to introduce diverse side chains.[1][6]
Caption: 6-MBT as a scaffold for developing bioactive agents.
-
Anticancer Agents: Numerous studies have demonstrated that attaching various heterocyclic rings (like pyridine) or other functional moieties to the 6-MBT scaffold via its sulfur atom can yield compounds with potent and broad-spectrum inhibitory activities against human cancer cell lines.[11][15] Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[11]
-
Antimicrobial and Quorum Sensing Inhibition: The benzothiazole core is effective against various microbes.[2][3] Specifically, derivatives of benzo[d]thiazole-2-thiol have been designed as potent inhibitors of quorum sensing, a bacterial communication process that controls virulence and biofilm formation.[4][5] By disrupting this pathway, these compounds can mitigate bacterial pathogenicity without being traditional antibiotics, which is a promising strategy to combat antibiotic resistance.[5]
Safety and Handling
As with any laboratory chemical, proper handling of 6-MBT is essential. It should be used in a well-ventilated area, preferably a chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[16]
-
Hazard Identification: Based on data for benzothiazole-2-thiol and its derivatives, 6-MBT should be treated with caution.
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16][17]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[16]
-
P264: Wash skin thoroughly after handling.[17]
-
In case of contact, rinse the affected area with plenty of water. If irritation or other symptoms persist, seek immediate medical attention.[16]
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, under an inert atmosphere at room temperature.[8] It is incompatible with strong oxidizing agents, acids, and acid fumes.[18]
Appendix: Example Experimental Protocol
Protocol: S-alkylation of this compound with 2-Chloro-N-arylacetamide
This protocol is a representative example of how 6-MBT is used as a nucleophile to build more complex molecules, a common first step in synthesizing libraries of potential drug candidates.[3]
Objective: To synthesize an N-aryl-2-((6-methylbenzo[d]thiazol-2-yl)thio)acetamide derivative.
Materials:
-
This compound (1.0 eq)
-
2-Chloro-N-arylacetamide (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or Triethylamine (TEA)
-
Acetone or Tetrahydrofuran (THF), anhydrous
-
Stir plate, round bottom flask, reflux condenser
-
TLC plates (silica gel)
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous acetone.
-
Base Addition: Add potassium carbonate (1.5 eq) to the suspension. The base is crucial as it deprotonates the thiol (or N-H of the thione), generating the thiolate anion, which is a much more potent nucleophile.
-
Electrophile Addition: Stir the mixture for 15-20 minutes at room temperature. Then, add a solution of the desired 2-Chloro-N-arylacetamide (1.0 eq) in acetone dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl).
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- 1. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 2268-79-3 [sigmaaldrich.com]
- 9. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiazole synthesis [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. cpachem.com [cpachem.com]
- 17. dcfinechemicals.com [dcfinechemicals.com]
- 18. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]
An In-depth Technical Guide on the Synthesis and Characterization of 6-Methylbenzo[d]thiazole-2-thiol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylbenzo[d]thiazole-2-thiol, a prominent heterocyclic compound, serves as a critical structural motif in medicinal chemistry and materials science. Its derivatives have demonstrated a wide spectrum of biological activities, making the development of efficient synthetic routes and robust characterization methodologies a subject of significant interest.[1][2] This guide provides a comprehensive overview of the prevailing synthetic strategies for this compound, with a detailed exploration of a preferred laboratory-scale protocol. Furthermore, it outlines a multi-technique approach for the thorough characterization of the synthesized compound, ensuring structural integrity and purity. This document is intended to be a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzothiazole-based compounds.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged scaffold in drug discovery.[3] Its derivatives are known to exhibit a diverse range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][4] The specific analogue, this compound, is a key intermediate in the synthesis of more complex and potentially bioactive molecules.[1] The presence of the methyl group at the 6-position and the thiol group at the 2-position provides strategic points for further chemical modification, enabling the generation of diverse compound libraries for biological screening.
A crucial chemical feature of this class of compounds is the existence of tautomerism. This compound exists in equilibrium between the thiol form and the thione form (6-methyl-3H-1,3-benzothiazole-2-thione).[5][6][7] Spectroscopic evidence suggests that the thione tautomer is the predominant form in the solid state and in solution.[6][7] This tautomerism is a critical consideration in its reactivity and characterization.
Synthetic Strategies: Pathways to this compound
The synthesis of benzothiazole-2-thiols can be broadly approached through several established routes. The most common and direct method involves the condensation of a 2-aminothiophenol derivative with carbon disulfide.[6] Variations of this approach, along with other methods, are summarized below.
Overview of Synthetic Approaches
-
From 2-Aminothiophenols: The reaction of 2-aminothiophenols with carbon disulfide is a high-yielding and widely adopted method for the synthesis of 2-mercaptobenzothiazoles.[6] This approach is favored for its operational simplicity and the ready availability of the starting materials.
-
From 2-Haloanilines: An alternative strategy involves the reaction of 2-haloanilines with a sulfur source. While effective, this method may require harsher reaction conditions or the use of catalysts.[8]
-
Modern Catalytic Methods: Recent advancements have seen the emergence of metal-catalyzed and metal-free approaches, often focusing on green chemistry principles, such as the use of water as a solvent or visible-light photoredox catalysis.[1][9]
Recommended Laboratory Synthesis: The 2-Aminothiophenol Route
For its reliability and scalability, the reaction of 4-methyl-2-aminothiophenol with carbon disulfide is the recommended protocol for the laboratory-scale synthesis of this compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2-aminothiophenol (1 equivalent).
-
Solvent and Reagent Addition: Add ethanol as the solvent, followed by the slow addition of carbon disulfide (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then dried under vacuum to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the final product as a crystalline solid.
Comprehensive Characterization
A multi-faceted analytical approach is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.
Physical Properties
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇NS₂ | [10] |
| Molecular Weight | 181.3 g/mol | [10] |
| Appearance | Solid | |
| Purity | 95% (typical) | |
| CAS Number | 2268-79-3 | [1][10] |
Spectroscopic and Chromatographic Analysis
The following workflow outlines the recommended analytical techniques for comprehensive characterization.
Caption: Characterization workflow for this compound.
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch (thione tautomer) |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (methyl group) |
| ~1600 | C=N stretch |
| ~1300 | C=S stretch (thione tautomer) |
Note: The absence of a prominent S-H stretching band around 2550 cm⁻¹ further supports the predominance of the thione tautomer.[5]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of the molecule.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.7 | broad singlet | 1H | NH/SH (exchangeable proton) |
| ~7.5 | singlet | 1H | Aromatic-H |
| ~7.2 | singlet | 1H | Aromatic-H |
| ~2.3 | singlet | 3H | CH₃ |
Source: Inferred from data for closely related compounds.[11]
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~189.6 | C=S |
| ~139.7 | Aromatic C |
| ~134.2 | Aromatic C |
| ~129.9 | Aromatic C |
| ~128.5 | Aromatic C |
| ~121.5 | Aromatic C |
| ~115.0 | Aromatic C |
| ~21.0 | CH₃ |
Source: Inferred from data for closely related compounds.[11]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing definitive confirmation of its identity.
Expected Mass Spectrum Data:
| m/z | Assignment |
| 181 | [M]⁺ (Molecular ion) |
Applications and Future Directions
This compound and its derivatives are of significant interest due to their wide range of applications. They are utilized as:
-
Vulcanization Accelerators: In the rubber industry to enhance the properties of rubber products.[5][12]
-
Corrosion Inhibitors: To protect metals from corrosion.[13]
-
Building Blocks in Medicinal Chemistry: As precursors for the synthesis of compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[1][2]
Future research is likely to focus on the development of novel derivatives with enhanced biological activities and the exploration of their potential in materials science, for instance, in the development of novel polymers and coatings.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The recommended synthetic protocol via the 2-aminothiophenol route offers a reliable and efficient method for laboratory-scale preparation. The comprehensive characterization workflow, employing a combination of spectroscopic and physical methods, ensures the unambiguous identification and purity assessment of the final product. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this important class of heterocyclic compounds.
References
- 1. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6-Methylbenzo[d]thiazole-2-thiol (CAS 2268-79-3): Synthesis, Derivatization, and Applications in Modern Drug Discovery
Introduction
The benzothiazole nucleus, a heterocyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and the presence of reactive nitrogen and sulfur heteroatoms allow it to form diverse, high-affinity interactions with a wide array of biological targets.[1] This has led to the development of benzothiazole-containing compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]
Within this important class of molecules, 6-Methylbenzo[d]thiazole-2-thiol (CAS 2268-79-3) serves as a critical and versatile starting material.[1] Characterized by a methyl group at the 6-position and a reactive thiol group at the 2-position, this compound is not typically the final active pharmaceutical ingredient but rather a foundational building block for synthesizing libraries of potentially bioactive molecules.[1][2] The strategic placement of the methyl group can influence properties like solubility and metabolic stability, while the C2-thiol group provides a convenient handle for extensive chemical modification.[5]
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound. We will delve into its core physicochemical properties, detail robust synthetic protocols for its preparation, explore key derivatization strategies, and provide an in-depth analysis of its application as a scaffold in two cutting-edge areas of drug discovery: the development of novel anticancer agents and next-generation anti-infectives based on quorum sensing inhibition.
Section 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a starting material is paramount for its effective use in synthesis and downstream applications.
Physicochemical Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2268-79-3 | [5][6] |
| Molecular Formula | C₈H₇NS₂ | [6][7] |
| Molecular Weight | 181.3 g/mol | [6] |
| IUPAC Name | 6-methyl-3H-1,3-benzothiazole-2-thione | [6] |
| Synonyms | 6-methyl-2-mercaptobenzothiazole, 6-Methyl-2(3H)-benzothiazolethione | [5][6] |
| Appearance | Solid (Typically yellow to brown) | [5][7] |
| XLogP3 | 2.8 | [6] |
Thiol-Thione Tautomerism: A Key Chemical Feature
A critical aspect of 2-mercaptobenzothiazoles is their existence in a tautomeric equilibrium between the aromatic thiol form and the non-aromatic thione form.[1] This equilibrium influences the molecule's reactivity and its spectroscopic signature. While often named as a "thiol," the thione form is generally considered the more stable tautomer in the solid state and in solution. This is crucial for interpreting analytical data, particularly NMR spectra, and for understanding its reaction mechanisms.[1]
Caption: Tautomeric equilibrium of this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the scaffold before its use in further synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for structural elucidation. In ¹H NMR, characteristic signals are expected for the aromatic protons, the methyl group protons, and a broad singlet for the N-H proton of the dominant thione tautomer.[1][8][9]
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[10][11]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for assessing the purity of the compound, crucial for ensuring the reliability and reproducibility of subsequent reactions and biological assays.[8]
Section 2: Synthesis of the Core Scaffold
The accessibility of this compound relies on efficient and scalable synthetic methods. Historically, syntheses involved harsh conditions of high temperature and pressure.[12] However, modern organic chemistry has provided milder and more efficient alternatives.
Protocol 1: DBU-Promoted Tandem Reaction of o-Haloaniline and Carbon Disulfide
This method represents an efficient, metal-free approach that avoids the harsh conditions of older industrial processes.[13] The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, facilitates the reaction under relatively mild conditions. The causality behind this choice is DBU's ability to promote both the initial nucleophilic attack and the subsequent intramolecular cyclization without competing side reactions.
Step-by-Step Methodology: [13]
-
Reactant Preparation : To a solution of 4-methyl-2-haloaniline (1.0 mmol) in toluene (2.0 mL) in a sealed reaction tube, add carbon disulfide (CS₂, 2.0 mmol).
-
Base Addition : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol) to the mixture.
-
Reaction : Seal the tube and heat the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
Caption: Workflow for the DBU-promoted synthesis of the core scaffold.
Section 3: Chemical Reactivity and Derivatization Strategies
The synthetic utility of this compound stems from the high reactivity of the exocyclic sulfur atom (of the thione tautomer), which acts as a potent nucleophile. This allows for straightforward S-alkylation reactions with a wide variety of electrophiles, serving as the primary method for generating diverse molecular libraries.[14][15]
Caption: General derivatization strategy via reaction at the C2-thiol position.
Exemplary Protocol: Synthesis of a Quorum Sensing Inhibitor Precursor
To illustrate this core concept, the following protocol describes the synthesis of S-substituted derivatives, similar to those investigated as potent inhibitors of bacterial communication.[15] This reaction is often accelerated using microwave irradiation, a choice driven by the desire for rapid, efficient, and high-yield transformations, which is a key consideration in drug discovery campaigns.
Step-by-Step Methodology: [15]
-
Reactant Preparation : In a microwave reaction vial, dissolve this compound (1.0 mmol) and potassium carbonate (K₂CO₃) (1.5 mmol) in acetone (5 mL).
-
Electrophile Addition : Add the desired 2-bromo-1-phenylethan-1-one derivative (1.1 mmol) to the solution.
-
Microwave Irradiation : Seal the vial and subject the reaction mixture to microwave irradiation at 100 °C for 10-15 minutes.
-
Work-up : After cooling, filter the solid K₂CO₃ and wash with acetone.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by flash column chromatography to yield the desired S-substituted benzothiazole derivative.
Section 4: Applications in Drug Discovery: A Tale of Two Targets
The true power of the this compound scaffold is demonstrated by the potent and diverse biological activities of its derivatives.
Anticancer Agents
Derivatives of 2-mercaptobenzothiazole are a subject of intense investigation in oncology.[10] By incorporating various heterocyclic rings (like pyridine, pyrimidine, and thiazole) onto the core scaffold, researchers have developed compounds with potent, broad-spectrum inhibitory activities against a panel of human cancer cell lines.[10][11]
One notable study synthesized a series of derivatives where different substituted amine-containing side chains were attached to the C2-thiol position.[10] Several of these compounds exhibited nanomolar potency against various cancer cell lines.
| Compound ID | Cell Line | IC₅₀ (nM) | Mechanism Highlight |
| 7e | SKRB-3 (Breast) | 1.2 | Induces Apoptosis |
| 7e | SW620 (Colon) | 4.3 | Induces Apoptosis |
| 7e | A549 (Lung) | 44 | Induces Apoptosis |
| 7e | HepG2 (Liver) | 48 | Induces Apoptosis |
| (Data synthesized from Molecules, 2015, 20(9), 16850-16866)[10] |
The mechanism of action for the most potent compounds, such as compound 7e , was found to be the induction of apoptosis (programmed cell death) in cancer cells, a highly desirable trait for an anticancer agent.[10]
Quorum Sensing Inhibitors: A Modern Anti-Infective Strategy
The rise of antibiotic resistance necessitates novel strategies to combat bacterial infections. One such strategy is to disrupt bacterial communication, or Quorum Sensing (QS), rather than directly killing the bacteria.[16] QS pathways control virulence factor production and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[15] Inhibiting QS can render bacteria less harmful and more susceptible to host immune clearance without exerting strong selective pressure for resistance.
Derivatives of benzo[d]thiazole-2-thiol have emerged as promising QS inhibitors.[15] In a key study, compounds were synthesized and evaluated for their ability to inhibit the LasB elastase, a major virulence factor controlled by the LasR QS system in P. aeruginosa. Crucially, the most effective compounds inhibited QS at concentrations that did not affect bacterial growth, a self-validating feature for a true QS inhibitor.[15]
| Compound ID | QS Inhibition IC₅₀ (µg/mL) | Biofilm Reduction (at 300 µg/mL) |
| 3 | 115.2 | - |
| 6 | 182.2 | ~20% |
| 7 | 45.5 | 70% |
| (Data synthesized from RSC Adv., 2021, 11, 29007-29015)[15] |
Molecular docking studies suggest these compounds bind directly to the active site of the LasR protein, the master regulator of this QS circuit, preventing it from activating downstream virulence genes.[15]
Caption: Simplified P. aeruginosa LasR Quorum Sensing pathway and inhibition point.
Section 5: Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions. The parent compound, 2-mercaptobenzothiazole, is known to be a skin sensitizer.[17][18]
Hazard Summary:
-
H301 + H311 : Toxic if swallowed or in contact with skin.
-
H319 : Causes serious eye irritation.
-
H332 : Harmful if inhaled.
-
H402 : Harmful to aquatic life.
Recommended Laboratory Precautions: [19]
-
Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling : Avoid breathing dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal : Dispose of waste in accordance with local, regional, and national regulations. Avoid release to the environment.
Conclusion
This compound is far more than a simple chemical reagent; it is a cornerstone scaffold for innovation in drug discovery. Its straightforward synthesis and the versatile reactivity of its C2-thiol group provide a robust platform for generating vast libraries of novel compounds. The demonstrated success of its derivatives as both potent, apoptosis-inducing anticancer agents and as selective, non-bactericidal quorum sensing inhibitors highlights the remarkable chemical diversity and biological potential that can be unlocked from this single, elegant starting material. As researchers continue to explore new derivatization strategies and biological targets, the importance of this compound in the development of next-generation therapeutics is set to grow even further.
References
- 1. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 2268-79-3: 6-Methyl-2(3H)-benzothiazolethione [cymitquimica.com]
- 6. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. cpachem.com [cpachem.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methylbenzo[d]thiazole-2-thiol
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Methylbenzo[d]thiazole-2-thiol (CAS No. 2268-79-3), a key heterocyclic intermediate in medicinal chemistry and materials science.[1] As direct, unified spectroscopic data is not always aggregated in public databases, this document serves as a foundational resource for researchers, synthesizing data from analogous structures and fundamental principles to predict, interpret, and validate the spectral characteristics of this compound. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.
Molecular Structure and Thiol-Thione Tautomerism
This compound, with the molecular formula C₈H₇NS₂, is a substituted benzothiazole that exists in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[2] This tautomerism is the single most critical factor influencing its spectroscopic signature, as the proton and electron distribution differs significantly between the two isomers.
The equilibrium can be influenced by factors such as the physical state (solid vs. solution), solvent polarity, and temperature.[3][4][5] In polar solvents, the more polar thione form is often favored, while nonpolar solvents may shift the equilibrium toward the thiol form.[5] This phenomenon is crucial when selecting analytical conditions, particularly the solvent for NMR spectroscopy, as it dictates the observed chemical shifts and peak characteristics.[6][7]
Caption: Thiol-Thione Tautomeric Equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The choice of a deuterated solvent is paramount; Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its polarity favors the thione tautomer and its ability to form hydrogen bonds allows for the observation of the exchangeable N-H proton, which might be broadened or absent in other solvents like chloroform-d (CDCl₃).[6]
Predicted ¹H NMR Spectral Data
Based on the predominant thione structure and data from closely related analogs, the proton NMR spectrum, recorded at 400 MHz in DMSO-d₆, is predicted to exhibit the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 13.7 | Broad Singlet | 1H | N-H | The acidic proton on the nitrogen in the thione tautomer. Its broadness is due to chemical exchange and quadrupole coupling with the nitrogen atom. |
| ~ 7.5 | Singlet (or narrow doublet) | 1H | Ar-H (H5) | Aromatic proton adjacent to the methyl group. Expected to be a singlet or a narrow doublet with a small meta-coupling constant. |
| ~ 7.2 | Doublet | 1H | Ar-H (H7) | Aromatic proton ortho to the nitrogen atom. |
| ~ 7.1 | Doublet of Doublets | 1H | Ar-H (H4) | Aromatic proton ortho to the sulfur atom and meta to the methyl group. |
| ~ 2.3 | Singlet | 3H | -CH₃ | Protons of the methyl group attached to the aromatic ring. |
Note: The exact chemical shifts and coupling patterns of the aromatic protons (H4, H5, H7) can be complex and may require 2D NMR techniques for unambiguous assignment.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon framework. The most diagnostic signal is that of the thione carbon (C=S), which is expected to appear significantly downfield.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 189.6 | C=S (C2) | The thione carbon is highly deshielded due to the double bond to sulfur and proximity to nitrogen, resulting in a characteristic downfield shift. |
| ~ 140 - 110 | Aromatic Carbons | Multiple signals corresponding to the six carbons of the fused benzene ring. The specific shifts depend on their electronic environment. |
| ~ 21.2 | -CH₃ | The carbon of the methyl group, typically appearing in the aliphatic region of the spectrum. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.[8][9]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, 5 mm NMR tube.[9]
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H and ¹³C{¹H} experiments should be employed. Ensure proper shimming to achieve high magnetic field homogeneity.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is essential for identifying the key functional groups present in the molecule, providing strong evidence for the predominant thione tautomer in the solid state.
Key Vibrational Modes
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity/Shape | Rationale |
| 3100 - 3000 | N-H Stretch | Medium, Broad | Characteristic of the N-H bond in the thione tautomer. Broadening is due to intermolecular hydrogen bonding in the solid state. |
| 3080 - 3020 | Aromatic C-H Stretch | Medium | Stretching vibrations of the C-H bonds on the benzene ring.[10] |
| ~ 1600, 1495, 1450 | Aromatic C=C Stretch | Medium to Strong | Skeletal vibrations of the fused aromatic ring system.[11] |
| 1250 - 1020 | C=S (Thione) Stretch | Strong | This is a highly characteristic band for the thione group. Its position can be coupled with C-N stretching.[12] |
| ~ 750 | C-H Out-of-Plane Bend | Strong | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern.[11] |
Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)
The KBr pellet method is a standard technique for analyzing solid samples via transmission FT-IR.[13][14]
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of spectroscopic grade, dry Potassium Bromide (KBr) powder.[13][15]
-
Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.[14][16]
-
Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press, often under vacuum, to form a thin, transparent pellet.[15][16]
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique suitable for this type of molecule.[17][18]
Molecular Ion and Fragmentation Analysis
-
Molecular Ion (M⁺•): The molecular weight of C₈H₇NS₂ is 181.27 g/mol .[2] In an EI-MS spectrum, the most critical peak to identify is the molecular ion peak, which should appear at a mass-to-charge ratio (m/z) of 181.
-
Isotopic Pattern: The presence of two sulfur atoms will result in a characteristic isotopic pattern. An [M+2]⁺• peak with an abundance of approximately 9% relative to the M⁺• peak is expected due to the natural abundance of the ³⁴S isotope.
-
Fragmentation: EI is a high-energy technique that causes fragmentation.[19][20] For benzothiazole-2-thiones, fragmentation often involves the cleavage of the thiazole ring.[21] A common fragmentation pathway could involve the loss of a sulfur atom (S) or a thiocarbonyl group (CS), leading to fragment ions at m/z 149 ([M-S]⁺•) or m/z 137 ([M-CS]⁺•).
Experimental Protocol: Electron Ionization MS Data Acquisition
-
Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe.[20]
-
Ionization: Volatilize the sample by heating it under high vacuum. Bombard the resulting gas-phase molecules with a beam of high-energy electrons (typically 70 eV).[17][19]
-
Analysis: The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum showing the relative abundance of each ion is generated.
Integrated Spectroscopic Analysis Workflow
For a research scientist synthesizing or verifying a sample of this compound, a logical workflow integrating these techniques is crucial for unambiguous structure confirmation.
References
- 1. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 2. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. FTIR [terpconnect.umd.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. pelletpressdiesets.com [pelletpressdiesets.com]
- 15. azom.com [azom.com]
- 16. youtube.com [youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Electron ionization - Wikipedia [en.wikipedia.org]
- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 20. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 21. pubs.acs.org [pubs.acs.org]
Purity and analytical standards for 6-Methylbenzo[d]thiazole-2-thiol
An In-Depth Technical Guide Topic: Purity and Analytical Standards for 6-Methylbenzo[d]thiazole-2-thiol Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for establishing the purity and defining the analytical standards for this compound (CAS No. 2268-79-3). Recognizing the compound's relevance in medicinal chemistry and materials science, this document moves beyond procedural lists to explain the causality behind robust analytical validation.[1][2] We detail a multi-tiered analytical approach, integrating chromatographic, spectroscopic, and thermal methods to build a self-validating system for quality assessment. This guide is intended to equip researchers, quality control analysts, and drug development professionals with the expertise to confidently ascertain the identity, purity, and overall quality of this compound, ensuring the integrity and reproducibility of their scientific outcomes.
Introduction: The Imperative for Analytical Rigor
This compound is a heterocyclic organic compound featuring a benzothiazole core, a structure renowned for its diverse biological activities.[2] Thiazole derivatives are integral scaffolds in pharmaceutical development, with applications ranging from anticancer to antimicrobial agents.[1][2][3] The reliability of any research or development program hinges on the quality of its starting materials. For a compound like this compound, whose subtle structural modifications can significantly alter biological activity, the confirmation of identity and the quantification of purity are not mere formalities—they are foundational to scientific validity.
Foundational Characterization: Physicochemical Properties
A baseline understanding of a compound's physical properties is the first step in its analytical characterization. These constants serve as initial identity and quality indicators.
| Property | Value | Source(s) |
| CAS Number | 2268-79-3 | [4] |
| Molecular Formula | C₈H₇NS₂ | [4][5] |
| Molecular Weight | 181.28 g/mol | [4] |
| IUPAC Name | 6-methyl-3H-1,3-benzothiazole-2-thione | [4] |
| Appearance | Solid (typically off-white to yellow powder) | [5] |
| Purity (Typical Commercial) | ≥95-97% | [5][6] |
| Storage Conditions | Inert atmosphere, room temperature |
The Analytical Workflow: An Integrated Strategy
Establishing the purity of this compound requires more than a single measurement. It demands a confluence of data from multiple, independent techniques. Each method provides a unique piece of the puzzle, and together, they form a self-validating system that confirms both identity and purity with a high degree of confidence.
Caption: Integrated workflow for the comprehensive analysis of this compound.
Chromatographic Analysis: The Gold Standard for Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity assessment.[7] Its power lies in its ability to separate the main compound from closely related impurities, allowing for precise quantification based on peak area.
The "Why": Causality in Method Selection
A reversed-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of this compound. The non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water) provide excellent resolving power for this class of compounds and their potential impurities, which may differ slightly in polarity. UV detection is ideal as the benzothiazole ring system contains a strong chromophore.
Experimental Protocol: RP-HPLC for Purity Determination
This protocol is a robust starting point and should be validated for specificity, linearity, accuracy, and precision according to internal or regulatory standards.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC system with UV-Vis Detector | Standard equipment for purity analysis. |
| Column | C18, 4.6 x 250 mm, 5 µm | A workhorse column providing good resolution. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and suppresses ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase. |
| Gradient | 0-5 min: 50% B; 5-25 min: 50% to 95% B; 25-30 min: 95% B; 30.1-35 min: 50% B | A gradient ensures elution of both the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Detection Wavelength | 326 nm | A suitable wavelength for detecting thiols and related adducts.[8] |
| Injection Volume | 10 µL | A typical volume to avoid column overload. |
| Sample Preparation | Accurately weigh ~1 mg of sample and dissolve in 1 mL of Acetonitrile. | Ensures complete dissolution. |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (50% A, 50% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 .
Spectroscopic Analysis: Unambiguous Structural Confirmation
While HPLC quantifies purity, spectroscopic methods confirm the molecular identity. Data from these techniques must be consistent with the proposed structure of this compound.
Caption: Logical synthesis of data for a final purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9] Both ¹H and ¹³C NMR are required for full characterization. The spectra should not only show signals consistent with the structure but also be free from significant unassigned peaks, which would indicate the presence of impurities.[10]
-
¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms.
-
Expected Signals (in DMSO-d₆): A broad singlet for the N-H/S-H proton (~13.7 ppm), singlets for the aromatic protons on the benzothiazole ring, and a singlet for the methyl (CH₃) group protons (~2.3 ppm).[11]
-
-
¹³C NMR (Carbon NMR): Provides information on the number and type of carbon atoms.
-
Expected Signals (in DMSO-d₆): A signal for the thione carbon (C=S) around 189 ppm, multiple signals in the aromatic region (110-140 ppm), and a signal for the methyl carbon (~21 ppm).[11]
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a fundamental confirmation of identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[12]
-
Expected Result: The mass spectrum should display a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass of the molecule (C₈H₇NS₂).
-
Molecular Weight: 181.28[4]
-
Exact Mass: 181.0020[4]
Infrared (IR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Expected Peaks: The spectrum should show characteristic absorption bands for N-H/S-H stretching (broad, ~3100-3000 cm⁻¹), aromatic C-H and C=C vibrations, and a C=S stretch (~1250-1020 cm⁻¹).[11] The presence of these bands corroborates the key functional features of the molecule.
Conclusion: A Framework for Quality
The analytical characterization of this compound is a critical activity that underpins its successful use in research and development. The methodologies outlined in this guide—combining quantitative HPLC with qualitative, structure-confirming NMR, MS, and IR—provide a robust, self-validating framework. Adherence to this multi-faceted approach ensures that scientists can proceed with confidence in the identity and purity of their material, thereby safeguarding the integrity of their experimental outcomes and accelerating the path of discovery.
References
- 1. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 6-Methyl-2-(methylthio)benzo[d]thiazole | 3507-35-5 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 2268-79-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility Profile of 6-Methylbenzo[d]thiazole-2-thiol
This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility profile of 6-methylbenzo[d]thiazole-2-thiol. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles governing solubility, outlines robust experimental methodologies, and offers insights into interpreting the resulting data.
Introduction: The Significance of Solubility in Scientific Research and Development
The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like this compound, which belongs to the versatile benzothiazole class of heterocyclic compounds, understanding its solubility is paramount for a wide range of applications, from medicinal chemistry to materials science.[1][2][3] The benzothiazole scaffold is a fundamental structural motif in many synthetic and naturally occurring bioactive molecules.[1][2] Derivatives of benzothiazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4]
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and unpredictable in vivo performance.[5][6][7] Therefore, a thorough characterization of the solubility of this compound in various solvents is an essential first step in its journey from a laboratory curiosity to a potential therapeutic agent or functional material. This guide will provide the foundational knowledge and practical protocols to achieve this.
Theoretical Framework for Solubility
A deep understanding of the theoretical underpinnings of solubility is crucial for designing meaningful experiments and interpreting the results. The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and solvent molecules.
Physicochemical Properties of this compound
To predict and understand the solubility of this compound, we must first consider its intrinsic molecular properties.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₇NS₂ | [8][9] |
| Molecular Weight | 181.27 g/mol | [8][9] |
| Physical Form | Solid | [8] |
| Computed XLogP3 | 2.8 | [9] |
| InChI Key | KECHYAFVYLLNCH-UHFFFAOYSA-N | [8] |
| CAS Number | 2268-79-3 | [8][9] |
The computed XLogP3 value of 2.8 suggests that this compound is a relatively lipophilic molecule, indicating a preference for organic solvents over water.[9] The presence of a weakly acidic thiol (-SH) group implies that its solubility in aqueous media can be significantly influenced by pH.[10] At alkaline pH, the thiol group can deprotonate to form a more soluble thiolate salt.[10]
Hansen Solubility Parameters (HSP)
The "like dissolves like" principle can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[11] For a solute to dissolve in a solvent, their respective Hansen parameters should be similar.[11] This approach is invaluable for solvent screening and predicting miscibility.[12][13]
The HSP of a solvent mixture can be calculated as the volume-weighted average of the individual solvent parameters, allowing for the rational design of solvent blends to dissolve a particular solute.[13]
COSMO-RS: A Quantum Chemistry Approach to Solubility Prediction
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of fluids and solutions based on quantum mechanical data.[14][15] It can provide accurate quantitative predictions of solubility in various solvents and solvent mixtures, making it a valuable tool for in silico screening and reducing the experimental burden.[16][17] COSMO-RS calculates the chemical potential of a compound in solution from the screening charge density on the molecular surface, thereby avoiding the need for empirical group contribution models.[15]
Experimental Determination of Solubility: A Step-by-Step Guide
The gold standard for determining thermodynamic solubility is the shake-flask method.[18][19] This method relies on achieving equilibrium between the solid solute and a saturated solution.
The Equilibrium Shake-Flask Method
This protocol details the determination of the solubility of this compound in a selection of solvents, followed by quantification using UV-Vis spectrophotometry.
Materials:
-
This compound (high purity)
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Phosphate buffer solutions (pH 5, 7.4, and 9)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer and quartz cuvettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is formed.[18]
-
For aqueous solubility determination, use the prepared phosphate buffer solutions to assess the effect of pH.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.[5][20] It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.[5]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[5]
-
Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the UV-Vis calibration curve.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in each solvent.
-
Determine the wavelength of maximum absorbance (λmax) for the compound in each solvent by scanning a standard solution across the UV-Vis spectrum.[21]
-
Measure the absorbance of the standard solutions at the determined λmax and construct a calibration curve by plotting absorbance versus concentration.[21]
-
Measure the absorbance of the diluted saturated solutions and use the calibration curve to determine their concentrations.[7]
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent by multiplying the concentration of the diluted sample by the dilution factor.
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Discussion and Interpretation of Solubility Data
The solubility data obtained from the experimental work should be systematically analyzed to understand the underlying solute-solvent interactions.
Expected Solubility Trends
-
Polarity: Based on its lipophilic nature (XLogP3 = 2.8), this compound is expected to exhibit higher solubility in non-polar organic solvents and lower solubility in polar solvents like water.[9] Solvents like DMSO and DMF, which are polar aprotic and have good hydrogen bond accepting capabilities, are likely to be effective at dissolving this compound.[10]
-
pH-Dependence: The solubility in aqueous buffers is expected to increase significantly at pH values above the pKa of the thiol group. This is due to the formation of the more polar and water-soluble thiolate anion. Plotting solubility as a function of pH will provide valuable insights into its ionization behavior.
Visualizing Solute-Solvent Relationships
A diagram illustrating the potential interactions between this compound and different types of solvents can aid in understanding the observed solubility profile.
Caption: Potential Intermolecular Interactions Driving Solubility.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By integrating theoretical principles with a robust experimental protocol, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the development of this compound in various scientific and industrial applications.
Future work should focus on expanding the range of solvents tested, including biorelevant media, and investigating the temperature dependence of solubility to determine the thermodynamic parameters of dissolution. Furthermore, the use of computational models like COSMO-RS can be employed to refine our understanding and predict the solubility in a wider array of solvent systems, thereby accelerating the research and development process.
References
- 1. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. pharmatutor.org [pharmatutor.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. scm.com [scm.com]
- 15. COSMO-RS - Wikipedia [en.wikipedia.org]
- 16. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermochemical Properties of 6-Methylbenzo[d]thiazole-2-thiol
Introduction
For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of heterocyclic compounds is paramount for designing and optimizing novel therapeutic agents. Among these, the benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide focuses on a specific, yet crucial, derivative: 6-Methylbenzo[d]thiazole-2-thiol. Its thermochemical properties are fundamental to understanding its stability, reactivity, and behavior in various chemical and biological systems.
This technical guide provides a comprehensive analysis of the thermochemical properties of this compound. While direct experimental thermochemical data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from closely related compounds, computational studies, and established experimental methodologies to provide a robust and scientifically grounded overview. We will delve into the experimental determination of key thermochemical parameters, present available and estimated data, and provide detailed protocols for researchers seeking to perform these measurements.
Molecular Structure and Tautomerism
This compound (C₈H₇NS₂) exists in a tautomeric equilibrium with its thione form, 6-methyl-1,3-benzothiazole-2(3H)-thione. Computational and experimental studies on the parent compound, 2-mercaptobenzothiazole, indicate that the thione tautomer is the more stable form in the solid state, in solution, and in the gas phase. This stability is a key factor influencing the compound's reactivity and intermolecular interactions.
Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.
Thermochemical Data
The following table summarizes the available experimental thermochemical data for the parent compound, 2-mercaptobenzothiazole, and provides estimated values for this compound. The estimations are based on the experimental data of the parent compound and the typical energetic effect of a methyl group on an aromatic ring, which is generally in the range of -30 to -40 kJ·mol⁻¹ for the enthalpy of formation in the gas phase.
| Property | 2-Mercaptobenzothiazole (Experimental) | This compound (Estimated) |
| Standard Molar Enthalpy of Combustion, ΔcHm°(cr) | -4458.8 ± 1.5 kJ·mol⁻¹[1] | ~ -5100 kJ·mol⁻¹ |
| Standard Molar Enthalpy of Formation, ΔfHm°(cr) | 85.3 ± 1.5 kJ·mol⁻¹[1] | ~ 50 kJ·mol⁻¹ |
| Enthalpy of Fusion, ΔfusH | 24.3 kJ·mol⁻¹ | ~ 25-30 kJ·mol⁻¹ |
| Enthalpy of Sublimation, ΔsubH | Not Available | Not Available |
| Standard Molar Enthalpy of Formation, ΔfHm°(g) | Not Available | Not Available |
Experimental Determination of Thermochemical Properties
A thorough understanding of the experimental methodologies is crucial for the accurate determination of thermochemical data. The following sections detail the standard protocols for key techniques.
Combustion Calorimetry
Combustion calorimetry is the primary method for determining the enthalpy of combustion of a compound. For sulfur and nitrogen-containing organic compounds like this compound, a rotating-bomb calorimeter is essential to ensure complete combustion and dissolution of the acidic products (sulfuric and nitric acids) in the bomb solution.
Caption: Workflow for rotating-bomb combustion calorimetry.
Step-by-Step Protocol:
-
Sample Preparation: A pellet of approximately 0.5-1.0 g of the purified sample is prepared and weighed to an accuracy of 0.01 mg.
-
Bomb Assembly: The pellet is placed in a platinum crucible within the bomb. A fuse wire is attached to the electrodes, making contact with the sample. 1 mL of distilled water is added to the bottom of the bomb to dissolve the acidic combustion products.
-
Pressurization: The bomb is sealed and flushed with oxygen before being pressurized to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is then filled with a known mass of distilled water.
-
Equilibration and Ignition: The system is allowed to reach thermal equilibrium while stirring. The sample is then ignited.
-
Data Recording: The temperature of the water is recorded at regular intervals until a constant temperature is reached after the combustion.
-
Analysis: The bomb is depressurized, and the liquid contents are collected and analyzed for the amounts of nitric and sulfuric acid formed.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and corrections for the formation of acids and the combustion of the fuse wire.
Differential Scanning Calorimetry (DSC)
DSC is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine the melting point and enthalpy of fusion of a compound.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the sample (1-5 mg) is accurately weighed into an aluminum DSC pan.
-
Encapsulation: The pan is hermetically sealed to prevent any loss of sample due to sublimation or decomposition.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC instrument.
-
Heating Program: The sample is heated at a controlled rate, typically 5-20 °C/min, under a purge of inert gas like nitrogen.
-
Data Analysis: The resulting thermogram shows a peak corresponding to the melting of the sample. The onset of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Knudsen Effusion Method for Sublimation Enthalpy
The Knudsen effusion method is used to determine the vapor pressure of a solid as a function of temperature. From this data, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.
Caption: Workflow for the Knudsen effusion method.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice.
-
Experimental Setup: The cell is placed in a high-vacuum system and heated to a desired temperature.
-
Measurement: The rate of mass loss from the cell due to effusion of the vapor through the orifice is measured using a microbalance.
-
Data Collection: The experiment is repeated at several different temperatures.
-
Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.
Computational Thermochemistry
In the absence of direct experimental data, computational methods provide a powerful tool for estimating thermochemical properties. High-level quantum chemical calculations, such as the Gaussian-3 (G3) and G4 composite methods, can predict enthalpies of formation with a high degree of accuracy.
For this compound, density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level of theory can be employed to optimize the geometry and calculate the vibrational frequencies. These results can then be used in isodesmic or homodesmotic reactions to calculate the enthalpy of formation.
Example of an Isodesmic Reaction:
This compound + Benzene → Benzo[d]thiazole-2-thiol + Toluene
By using known experimental enthalpies of formation for benzene, toluene, and benzo[d]thiazole-2-thiol, the enthalpy of formation of the target molecule can be calculated with good accuracy, as the errors in the computational method tend to cancel out in such reactions.
Synthesis of this compound
A reliable synthesis is the first step in any experimental study. This compound can be synthesized from p-toluidine through a multi-step process.
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Synthesis of 1-(4-methylphenyl)thiourea: A mixture of p-toluidine and ammonium thiocyanate in a suitable solvent (e.g., chlorobenzene) is heated to form the corresponding thiourea derivative.
-
Cyclization to 2-Amino-6-methylbenzothiazole: The thiourea is then treated with a cyclizing agent such as sulfuryl chloride or bromine in an appropriate solvent to yield 2-amino-6-methylbenzothiazole[2].
-
Conversion to this compound: The 2-amino derivative can be converted to the 2-thiol via a Sandmeyer-type reaction or by reaction with carbon disulfide in the presence of a base. A common industrial method for the synthesis of the parent 2-mercaptobenzothiazole involves the reaction of aniline, carbon disulfide, and sulfur at high temperature and pressure, and a similar approach can be adapted for p-toluidine[3].
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product with high purity, which is essential for accurate thermochemical measurements.
Conclusion
This technical guide has provided a comprehensive overview of the thermochemical properties of this compound. While direct experimental data remains scarce, by leveraging data from the parent compound, understanding the influence of the methyl substituent, and employing high-level computational methods, we can establish a reliable set of estimated thermochemical parameters. The detailed experimental protocols provided herein offer a clear roadmap for researchers to determine these properties with high accuracy. A thorough understanding of the thermochemistry of this important heterocyclic scaffold will undoubtedly aid in the rational design and development of new and improved therapeutic agents.
References
The Pharmacological Potential of 6-Methylbenzo[d]thiazole-2-thiol Derivatives: A Technical Guide for Drug Discovery
Abstract
The benzothiazole scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. Among its numerous derivatives, those incorporating a 6-methyl and a 2-thiol group on the benzo[d]thiazole core have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential therapeutic applications of 6-methylbenzo[d]thiazole-2-thiol derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Versatility of the Benzothiazole Scaffold
Benzothiazole and its derivatives are integral components in the development of therapeutic agents, exhibiting a remarkable range of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The unique structural features of the benzothiazole ring system, particularly the presence of sulfur and nitrogen heteroatoms, allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles.[2] The this compound moiety, in particular, serves as a crucial intermediate in the synthesis of more complex and potentially bioactive molecules.[1] This guide will focus on the significant biological activities demonstrated by derivatives of this specific scaffold.
Anticancer Activity: A Promising Frontier in Oncology Research
Derivatives of benzothiazole-2-thiol have demonstrated significant potential as anticancer agents, exhibiting potent activity against a variety of human cancer cell lines.[3][4] The introduction of various substituents onto the core structure has led to the development of compounds with impressive cytotoxic and apoptotic effects.
Synthesis of Anticancer Benzothiazole-2-thiol Derivatives
A common synthetic route to novel benzothiazole-2-thiol derivatives with anticancer activity involves a multi-step process.[5] This typically begins with the reaction of commercially available amines with 2-chloroacetyl chloride to form intermediate compounds. These intermediates are then reacted with 6-aminobenzothiazole-2-thiol to yield the final derivatives.[5]
Experimental Protocol: Synthesis of Pyridinyl-2-amine Linked Benzothiazole-2-thiol Derivatives [5]
-
Step 1: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide (Intermediate 4c)
-
To a solution of pyridin-2-amine (10 mmol) in dichloromethane, add potassium carbonate as a base.
-
Slowly add 2-chloroacetyl chloride (10 mmol) to the mixture and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the crude product by recrystallization from ethyl acetate/petroleum ether.
-
-
Step 2: Synthesis of N-(2-(2-oxo-2-(pyridin-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)acetamide (Final Compound 7c)
-
To a solution of 6-aminobenzothiazole-2-thiol (compound 5) (10 mmol) in tetrahydrofuran (THF), add triethylamine (TEA) as a base.
-
Add the intermediate compound 4c (10 mmol) to the mixture.
-
Reflux the reaction mixture and monitor by TLC.
-
The resulting compound 6c can be used directly for the next step without further purification.
-
Subsequent reaction of 6c with chloroacetyl chloride yields the final product 7c.
-
In Vitro Anticancer Activity and Mechanistic Insights
Numerous studies have evaluated the in vitro anticancer activity of these derivatives against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to assess cell viability and proliferation.
One study synthesized a series of twenty novel benzothiazole-2-thiol derivatives and found that pyridinyl-2-amine linked compounds, such as 7d, 7e, 7f, and 7i , exhibited potent and broad-spectrum inhibitory activities against various cancer cell lines.[3][6] Compound 7e displayed the most potent anticancer activity with IC50 values of 1.2 nM against SKRB-3, 4.3 nM against SW620, 44 nM against A549, and 48 nM against HepG2 cells.[3][6] Furthermore, compound 7e was found to induce apoptosis in HepG2 cancer cells in a concentration-dependent manner.[3] At concentrations of 0.625 µM, 1.25 µM, and 2.5 µM, the percentages of apoptotic cells were 34.2%, 46.2%, and 53.3%, respectively, after 24 hours of treatment.[3]
Another benzothiazole-2-thiol derivative, XC-591 , has shown significant anti-proliferative activity against a range of cancer cells, including 4T1 murine mammary tumor cells, with greater efficacy than the chemotherapeutic drug cisplatin.[7] In vivo studies using a 4T1 tumor model demonstrated that oral administration of XC-591 markedly suppressed tumor growth and pulmonary metastases.[7] The mechanism of action for XC-591 was linked to the inhibition of angiogenesis in vivo.[7]
Table 1: In Vitro Anticancer Activity of Selected Benzothiazole-2-thiol Derivatives
| Compound | Cell Line | IC50 Value | Reference |
| 7e | SKRB-3 | 1.2 nM | [3][6] |
| SW620 | 4.3 nM | [3][6] | |
| A549 | 44 nM | [3][6] | |
| HepG2 | 48 nM | [3][6] | |
| 7d | A431 | 20 nM | [3] |
| XC-591 | 4T1 | More effective than cisplatin | [7] |
Apoptosis Induction Pathway
The induction of apoptosis is a key mechanism for many anticancer drugs. Benzothiazole-2-thiol derivatives have been shown to trigger this programmed cell death pathway.
References
- 1. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 7. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Benzothiazole Scaffold: A Historical and Pharmacological Odyssey in Drug Discovery
Abstract
The benzothiazole core, a deceptively simple bicyclic heteroaromatic system, has carved an indelible niche in the landscape of medicinal chemistry. From its serendipitous discovery in the late 19th century to its current status as a "privileged scaffold," the journey of benzothiazole is a testament to the power of chemical exploration and the intricate dance between structure and biological function. This in-depth technical guide provides a comprehensive exploration of the historical context surrounding the discovery of benzothiazole compounds, their synthetic evolution, and their profound impact on modern drug development. We will delve into the mechanistic intricacies of their action as potent anticancer and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this remarkable and versatile molecular framework.
A Fortuitous Beginning: The Historical Genesis of a Privileged Scaffold
The story of benzothiazole begins in the burgeoning field of synthetic organic chemistry in the late 19th century. The pioneering work of August Wilhelm von Hofmann laid the foundation for our understanding of this heterocyclic system. In a series of communications to the Berichte der deutschen chemischen Gesellschaft between 1879 and 1887, Hofmann detailed the synthesis of 2-substituted benzothiazoles, initially as byproducts in his investigations of o-aminothiophenol and its derivatives.[1] His early work, driven by a fundamental curiosity about the reactivity of aromatic compounds, unknowingly unlocked a molecular scaffold that would, over a century later, become a cornerstone of numerous therapeutic agents.
Initially, the applications of benzothiazole derivatives were far from the realm of medicine. Their unique chromophoric properties led to their use in the burgeoning dye industry. Furthermore, their ability to accelerate the vulcanization of rubber was a significant industrial breakthrough. It wasn't until the mid-20th century that the diverse biological activities of benzothiazoles began to be systematically explored, marking a pivotal shift in their scientific narrative.
The Art of Creation: Synthetic Strategies for Benzothiazole Derivatives
The synthetic accessibility of the benzothiazole core is a key factor contributing to its "privileged" status. A multitude of synthetic routes have been developed and refined over the decades, allowing for the facile introduction of diverse functionalities at various positions of the bicyclic ring.
The Cornerstone Condensation: 2-Aminothiophenol as a Key Precursor
The most prevalent and versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a variety of electrophilic partners. This foundational reaction has been adapted and optimized using a wide range of reagents and conditions.
A general representation of this synthetic strategy is depicted below:
Caption: General synthesis of 2-substituted benzothiazoles.
2.1.1. Synthesis of 2-Phenyl-1,3-benzothiazole from 2-Aminothiophenol and Benzaldehyde
This classic transformation exemplifies the direct condensation approach.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).[2][3][4]
-
Reaction Conditions: The reaction can be promoted by various catalysts and conditions:
-
Acid Catalysis: Addition of a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can facilitate the initial imine formation.[4]
-
Oxidative Cyclization: In the presence of an oxidizing agent (e.g., air, iodine, or hydrogen peroxide), the intermediate Schiff base undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring.[2] Reactions in DMSO often utilize the solvent itself as the oxidant at elevated temperatures.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[5]
-
-
Work-up and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), the reaction mixture is cooled. The product may precipitate upon cooling or after the addition of water. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Causality Behind Experimental Choices: The choice of solvent and catalyst is crucial for optimizing the reaction. Ethanol is a common, relatively benign solvent, while DMSO can serve as both a solvent and an oxidant. The use of an oxidizing agent is necessary to convert the initially formed benzothiazoline intermediate to the more stable aromatic benzothiazole. Microwave irradiation provides efficient and uniform heating, accelerating the reaction rate.
Synthesis of the Neuroprotective Drug Riluzole
Riluzole, a key therapeutic for amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole derivative. Its synthesis showcases a variation of the condensation strategy, employing a thiocyanate salt.
Experimental Protocol:
-
Reactant Mixture: In a reaction vessel, suspend 4-(trifluoromethoxy)aniline (1 equivalent), ammonium thiocyanate (or another thiocyanate salt), and an oxidizing agent such as potassium persulfate in glacial acetic acid.[6][7]
-
Reaction Progression: Stir the suspension at room temperature for an extended period (e.g., 24 hours), followed by gentle heating (e.g., 40°C) to ensure complete reaction.[6][7]
-
Precipitation and Isolation: Cool the reaction mixture and dilute it with water and ethanol. Basify the mixture with an ammonia solution to a high pH (e.g., 14) to precipitate the crude Riluzole.[6][7]
-
Purification: Collect the solid by filtration and dry it under vacuum. Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure Riluzole.[6]
Self-Validating System: The purity of the synthesized Riluzole can be validated through various analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), to confirm its chemical structure and identify any potential impurities.
The Benzothiazole Scaffold in Oncology: A Multi-pronged Attack on Cancer
Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting a broad spectrum of activities against various cancer cell lines. Their mechanisms of action are diverse, often targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of benzothiazole derivatives is typically quantified by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected benzothiazole derivatives against various cancer cell lines, highlighting the structure-activity relationships.
| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | H | 4-Chloro | BxPC-3 (Pancreatic) | 3.99 | [8] |
| 4m | H | 3,4-Dichloro | AsPC-1 (Pancreatic) | 8.49 | [8] |
| 29 | -S-CH₂-CO-NH-(3-bromopyridine) | H | SKRB-3 (Breast) | 0.0012 | [9][10] |
| 29 | -S-CH₂-CO-NH-(3-bromopyridine) | H | SW620 (Colon) | 0.0043 | [9][10] |
| 55 | -NH-CO-NH-(indole) | H | HT-29 (Colon) | 0.024 | [9][10] |
| 66 | -NH-CO-O-CH₂-CH₃ | 5-Fluoro | HT-29 (Colon) | 3.72 | [10] |
| Compound B | Aniline derivative | - | MCF-7 (Breast) | 5.3 | [11] |
| Compound B | Aniline derivative | - | A549 (Lung) | 9.8 | [11] |
| 4a | -NH-C(=S)-NH-CH₂-(4-fluorophenyl) | 6-Nitro | MCF-7 (Breast) | 3.84 | [12] |
Expertise & Experience: The data in the table reveals that substitutions at the C-2 and C-6 positions of the benzothiazole ring significantly influence anticancer activity. For instance, the introduction of a bromopyridine acetamide moiety at the 2-position (Compound 29) results in nanomolar potency against breast and colon cancer cell lines.[9][10] Similarly, the presence of electron-withdrawing groups like nitro and fluoro substituents often enhances cytotoxic effects.[12] This knowledge of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer agents.
A Beacon of Hope in the Fog of Neurodegeneration: Benzothiazoles in Neurological Disorders
The neuroprotective properties of benzothiazole derivatives have positioned them as promising therapeutic candidates for a range of devastating neurodegenerative diseases, most notably Alzheimer's disease (AD) and Parkinson's disease (PD). Their mechanisms of action are multifaceted, targeting key pathological hallmarks of these conditions.
Combating Tauopathy in Alzheimer's Disease
One of the defining features of Alzheimer's disease is the intracellular accumulation of hyperphosphorylated tau protein, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction and death.[13] Benzothiazole derivatives have shown potential as inhibitors of tau aggregation and modulators of the signaling pathways that lead to its hyperphosphorylation.
A key kinase implicated in tau hyperphosphorylation is Glycogen Synthase Kinase 3β (GSK-3β).[14][15] The dysregulation of GSK-3β is a central event in AD pathogenesis.[14][15] The Wnt signaling pathway normally keeps GSK-3β in check.[15] However, in AD, this pathway can be disrupted, leading to GSK-3β overactivity.
Caption: Role of GSK-3β in Tau Hyperphosphorylation and its Inhibition by Benzothiazole Derivatives.
Illuminating Amyloid Plaques: Benzothiazoles as Imaging Agents
Another hallmark of Alzheimer's disease is the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques.[16] Early detection of these plaques is crucial for diagnosis and for monitoring disease progression. Certain benzothiazole derivatives have been developed as effective Positron Emission Tomography (PET) imaging agents for visualizing Aβ plaques in the brain.[17][18][19]
These compounds are designed to be lipophilic to cross the blood-brain barrier and possess a high binding affinity for Aβ aggregates.[16] Once in the brain, they selectively bind to the β-sheet structures characteristic of amyloid plaques. When labeled with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), their location and concentration can be detected by a PET scanner, providing a detailed map of amyloid plaque distribution in the living brain.[17][18][19]
Caption: Mechanism of Benzothiazole-based PET Imaging Agents for Amyloid Plaques.
Modulating Dopaminergic Pathways: Benzothiazoles as MAO-B Inhibitors in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain.[20] A key therapeutic strategy is to enhance dopaminergic neurotransmission. Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of dopamine in the brain.[21][22][23] By inhibiting MAO-B, the concentration and lifespan of dopamine in the synaptic cleft are increased, thereby alleviating the motor symptoms of Parkinson's disease.[21][22]
Several benzothiazole derivatives have been identified as potent and selective MAO-B inhibitors.[20] Their mechanism of action involves binding to the active site of the MAO-B enzyme, preventing it from metabolizing dopamine.
Caption: Mechanism of Action of Benzothiazole-based MAO-B Inhibitors in Parkinson's Disease.
Conclusion and Future Perspectives
The journey of benzothiazole from a laboratory curiosity to a privileged scaffold in medicinal chemistry is a compelling narrative of scientific discovery and innovation. Its structural simplicity, synthetic versatility, and diverse pharmacological activities have cemented its importance in the quest for novel therapeutics. The continued exploration of the vast chemical space around the benzothiazole nucleus, guided by a deeper understanding of its interactions with biological targets, holds immense promise for the development of next-generation drugs for cancer, neurodegenerative diseases, and a host of other human ailments. As we move forward, the integration of computational modeling, high-throughput screening, and advanced synthetic methodologies will undoubtedly unlock even greater potential from this remarkable heterocyclic system.
References
- 1. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase 3β and Alzheimer’s disease: pathophysiological and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dibenzothiazoles as novel amyloid-imaging agents [pubmed.ncbi.nlm.nih.gov]
- 17. 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 21. droracle.ai [droracle.ai]
- 22. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 23. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
Methodological & Application
Synthesis of 6-Methylbenzo[d]thiazole-2-thiol Derivatives: A Detailed Guide for Researchers
Introduction
The benzothiazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Among these, 6-Methylbenzo[d]thiazole-2-thiol and its derivatives serve as crucial intermediates and pharmacologically active agents. The presence of the methyl group at the 6-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this particular scaffold a focal point for the design of novel therapeutics.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent derivatization. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, aiming to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently synthesize and explore this important class of compounds.
Core Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the reaction of 4-methylaniline (p-toluidine) with carbon disulfide in the presence of a sulfur. This one-pot synthesis proceeds through the formation of a dithiocarbamate intermediate, which then undergoes cyclization.
Reaction Pathway Overview
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Methylaniline (p-toluidine)
-
Carbon disulfide (CS₂)
-
Sulfur powder
-
Autoclave or a high-pressure reaction vessel
-
Ethanol
-
Activated charcoal
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 4-methylaniline (1 mole), carbon disulfide (2 moles), and sulfur (2 moles).
-
Reaction Conditions: Seal the autoclave and heat the mixture to 250°C for 8-10 hours. The internal pressure will rise during the reaction.
-
Work-up and Purification:
-
After cooling, carefully vent the autoclave to release any excess pressure and H₂S gas in a well-ventilated fume hood.
-
Transfer the crude product to a flask and remove any unreacted carbon disulfide and other volatile impurities by steam distillation.
-
Dissolve the residue in a 10% aqueous solution of sodium hydroxide to form the sodium salt of the product.
-
Treat the solution with activated charcoal and heat to boiling for 15-20 minutes to remove colored impurities.
-
Filter the hot solution to remove the charcoal.
-
Acidify the filtrate with dilute hydrochloric acid until the pH is acidic, which will precipitate the this compound.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
For further purification, recrystallize the product from ethanol.
-
Expected Yield: 70-80%
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₈H₇NS₂ |
| Molecular Weight | 181.28 g/mol [1] |
| Appearance | Pale yellow solid[1] |
| Melting Point | 179-181 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.67 (br s, 1H, SH), ~7.49 (s, 1H, Ar-H), ~7.20 (d, 1H, Ar-H), ~7.05 (d, 1H, Ar-H), ~2.35 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~189.6 (C=S), ~139.7, ~134.2, ~129.9, ~128.5, ~121.5, ~114.5, ~21.0 (CH₃) |
Derivatization of this compound
The thiol group at the 2-position of this compound is a versatile handle for a variety of chemical transformations, most notably S-alkylation and S-acylation, to produce a diverse library of derivatives.
S-Alkylation to Form Thioether Derivatives
The reaction of this compound with various alkyl or benzyl halides in the presence of a base is a straightforward method to synthesize thioether derivatives. These derivatives have shown significant potential as antimicrobial and anticancer agents.[2]
Caption: A typical workflow for the S-alkylation of this compound.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: To a solution of this compound (10 mmol) in DMF (50 mL), add potassium carbonate (15 mmol).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (11 mmol) dropwise.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table of Representative S-Alkylated Derivatives and their Anticancer Activity:
| Derivative | R-Group | Yield (%) | Melting Point (°C) | Anticancer Activity (IC₅₀ in µM on HepG2 cells) |
| 1a | Benzyl | 85 | 110-112 | 5.6 |
| 1b | 4-Chlorobenzyl | 88 | 125-127 | 2.3 |
| 1c | 2,4-Dichlorobenzyl | 90 | 138-140 | 1.8 |
Synthesis of Thioester and Amide Derivatives
Further derivatization can be achieved by reacting the thiol with acyl chlorides or by coupling with amines after an initial alkylation with a haloacetyl chloride. These derivatives often exhibit potent and broad-spectrum anticancer activities.[3]
-
Synthesis of 2-(6-methylbenzo[d]thiazol-2-ylthio)acetyl chloride:
-
React this compound with chloroacetyl chloride in the presence of a base like triethylamine to yield S-(2-chloroacetyl)-6-methylbenzo[d]thiazole-2-thiol.
-
Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
-
Amide Formation:
-
React the synthesized acetyl chloride derivative with a variety of primary or secondary amines in an inert solvent like THF or DCM with a base to afford the final amide derivatives.
-
Table of Representative Amide Derivatives and their Anticancer Activity:
| Derivative | Amine Moiety | Yield (%) | Melting Point (°C) | Anticancer Activity (IC₅₀ in nM on SKRB-3 cells) |
| 2a | Pyridin-2-amine | 70 | 168-173 | 44 |
| 2b | 5-Chloropyridin-2-amine | 70 | 217-219 | 4.3 |
| 2c | 5-Bromopyridin-2-amine | 71 | 221-223 | 1.2 |
Application Notes: Relevance in Drug Discovery
Derivatives of this compound are of high interest in drug discovery due to their diverse pharmacological activities.
-
Anticancer Agents: Many derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast, colon, and liver cancer.[3] The mechanism of action is often attributed to the induction of apoptosis.[3] The lipophilic methyl group at the 6-position can enhance cell membrane permeability, potentially leading to improved drug delivery and efficacy.
-
Antimicrobial Agents: The benzothiazole scaffold is a known pharmacophore in antimicrobial agents. S-alkylated derivatives of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria.[2] These compounds represent a promising starting point for the development of new antibiotics to combat drug-resistant pathogens.
-
Enzyme Inhibitors: The structural features of these derivatives make them suitable candidates for targeting specific enzymes. For instance, some benzothiazole derivatives have been identified as potent inhibitors of enzymes like monoamine oxidase, which is relevant for the treatment of neurodegenerative diseases.[4]
Conclusion
The synthesis of this compound and its derivatives offers a rich field for chemical exploration and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize and evaluate these compounds for various therapeutic applications. The versatility of the benzothiazole scaffold, combined with the strategic placement of the methyl group, ensures that this class of compounds will continue to be a source of novel and potent bioactive molecules.
References
Application Notes and Protocols: 6-Methylbenzo[d]thiazole-2-thiol as a Corrosion Inhibitor
Introduction: The Challenge of Corrosion and the Role of Inhibitors
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the longevity and reliability of metallic structures across numerous industries. The economic and safety implications of unchecked corrosion are substantial, necessitating effective protective strategies. Among these, the use of organic corrosion inhibitors is a cornerstone of metal preservation, particularly in acidic environments encountered during industrial cleaning, pickling, and oil and gas exploration.
Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The efficacy of these inhibitors is intrinsically linked to their molecular structure, particularly the presence of heteroatoms (such as sulfur, nitrogen, and oxygen), aromatic rings, and π-electrons. These features facilitate the adsorption process, which can be either physical (physisorption) or chemical (chemisorption), onto the metal surface.
This application note provides a comprehensive guide to the use and evaluation of 6-Methylbenzo[d]thiazole-2-thiol as a corrosion inhibitor. We will delve into its mechanism of action and provide detailed, field-proven protocols for its evaluation using standard electrochemical and gravimetric techniques.
Featured Compound: this compound
This compound is a heterocyclic organic compound featuring a benzothiazole core structure. Its potential as a corrosion inhibitor stems from the presence of nitrogen and sulfur atoms within the thiazole ring, a thiol group, and an aromatic system. These structural motifs are known to be highly effective in mitigating metallic corrosion.
Chemical Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C₈H₇NS₂[1][2] |
| Molecular Weight | 181.27 g/mol [2] |
| Appearance | Solid[2] |
| CAS Number | 2268-79-3[1] |
Proposed Mechanism of Action
The corrosion inhibition by this compound is predicated on its ability to adsorb onto the metal surface, thereby blocking the active sites for corrosion. The proposed mechanism involves the following key interactions:
-
Adsorption via Heteroatoms: The lone pair of electrons on the nitrogen and sulfur atoms in the benzothiazole ring can coordinate with the vacant d-orbitals of the metal atoms on the surface, leading to strong chemisorption.
-
π-Electron Cloud Interaction: The aromatic benzene ring provides a cloud of π-electrons that can interact with the positively charged metal surface, further enhancing the adsorption process.
-
Thiol Group Contribution: The thiol (-SH) group can also participate in the adsorption process, potentially forming a covalent bond with the metal surface.
-
Protective Film Formation: The adsorbed molecules of this compound form a protective, hydrophobic film on the metal surface. This film acts as a barrier, preventing the diffusion of corrosive species (such as H⁺ and Cl⁻ ions) to the metal surface and hindering the dissolution of the metal.
This synergistic combination of interactions leads to a high degree of surface coverage, resulting in effective corrosion inhibition.
Experimental Evaluation of Corrosion Inhibition
To quantify the effectiveness of this compound as a corrosion inhibitor, a series of well-established experimental protocols are employed. These methods provide both qualitative and quantitative data on the inhibitor's performance.
I. Weight Loss (Gravimetric) Method
The weight loss method is a straightforward and reliable technique for determining the average corrosion rate.[3][4][5] It involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specified duration.[3][4]
Protocol:
-
Specimen Preparation:
-
Mechanically polish metal coupons (e.g., mild steel) with a series of emery papers of decreasing grit size to achieve a smooth, uniform surface.
-
Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry thoroughly.
-
Accurately weigh each coupon to four decimal places (W₁).
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl).
-
Prepare a series of corrosive solutions containing different concentrations of this compound.
-
Immerse the prepared coupons in the respective solutions for a predetermined period (e.g., 24 hours) at a constant temperature.[3]
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Remove the corrosion products by gentle cleaning with a soft brush, followed by rinsing with deionized water and acetone.
-
Dry the coupons and re-weigh them (W₂).
-
Data Analysis:
The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
Corrosion Rate (CR) (in mm/year): CR = (87.6 × ΔW) / (D × A × T) Where:
-
ΔW = Weight loss (W₁ - W₂) in milligrams
-
D = Density of the metal in g/cm³
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CRᵢ = Corrosion rate in the presence of the inhibitor
-
Expected Results:
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 150.2 | 12.5 | - |
| 0.1 | 45.1 | 3.7 | 70.4 |
| 0.5 | 22.5 | 1.9 | 84.8 |
| 1.0 | 12.0 | 1.0 | 92.0 |
| 2.0 | 9.0 | 0.75 | 94.0 |
II. Electrochemical Methods
Electrochemical techniques provide rapid and detailed insights into the corrosion process and the mechanism of inhibition.[6]
Experimental Setup:
A standard three-electrode electrochemical cell is used, consisting of:
-
Working Electrode (WE): The metal specimen (e.g., mild steel).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum or graphite electrode.
The electrodes are immersed in the corrosive solution (with and without the inhibitor), and the measurements are performed using a potentiostat.
Potentiodynamic polarization is used to study the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[7]
Protocol:
-
Allow the working electrode to reach a stable open-circuit potential (OCP).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
Data Analysis:
The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr). The inhibition efficiency is calculated as:
IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 Where:
-
Icorr₀ = Corrosion current density in the absence of the inhibitor
-
Icorrᵢ = Corrosion current density in the presence of the inhibitor
Expected Results:
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 550 | - |
| 0.1 | -465 | 150 | 72.7 |
| 0.5 | -470 | 75 | 86.4 |
| 1.0 | -475 | 35 | 93.6 |
| 2.0 | -480 | 25 | 95.5 |
EIS is a non-destructive technique used to investigate the properties of the protective film formed by the inhibitor.[8][9]
Protocol:
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[10]
-
Measure the impedance response of the system.
Data Analysis:
The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical behavior of the metal-solution interface and extract key parameters.[11][12] A common equivalent circuit for corrosion inhibition studies includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
-
Nyquist Plot: A plot of the imaginary part of impedance versus the real part. The diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.
-
Bode Plot: A plot of the impedance magnitude and phase angle as a function of frequency. Higher impedance at low frequencies is indicative of better corrosion protection.
The inhibition efficiency is calculated from the Rct values:
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where:
-
Rct₀ = Charge transfer resistance in the absence of the inhibitor
-
Rctᵢ = Charge transfer resistance in the presence of the inhibitor
Expected Results:
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | - |
| 0.1 | 180 | 150 | 72.2 |
| 0.5 | 350 | 100 | 85.7 |
| 1.0 | 750 | 60 | 93.3 |
| 2.0 | 950 | 45 | 94.7 |
Visualizing the Process
Experimental Workflow
References
- 1. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scribd.com [scribd.com]
- 4. corrosionpedia.com [corrosionpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. dl.astm.org [dl.astm.org]
- 7. researchgate.net [researchgate.net]
- 8. ijcsi.pro [ijcsi.pro]
- 9. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. content.ampp.org [content.ampp.org]
- 12. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
Application Note & Protocols: 6-Methylbenzo[d]thiazole-2-thiol as a Privileged Scaffold for the Synthesis of Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. Within this class, 6-methylbenzo[d]thiazole-2-thiol stands out as a particularly versatile starting material for the development of novel anticancer agents. The thiol group at the 2-position provides a reactive handle for introducing a diverse range of functionalities via S-alkylation, while the methyl group at the 6-position can influence solubility, metabolic stability, and target engagement. This guide provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and insights into the biological evaluation of anticancer agents derived from this scaffold.
Introduction: The Strategic Value of the Benzothiazole Scaffold
Heterocyclic compounds are cornerstones of drug discovery, and the benzothiazole moiety, a fusion of benzene and thiazole rings, has consistently demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, planar structure allows for effective interaction with various biological targets, such as enzymes and receptors.[3]
The strategic importance of this compound lies in its synthetic accessibility and predictable reactivity. The nucleophilic thiol group is readily alkylated, serving as a key linkage point for building molecular complexity. This allows chemists to systematically modify a lead compound, exploring structure-activity relationships (SAR) to optimize potency and selectivity against cancer cells. Derivatives of the benzothiazole-2-thiol scaffold have been shown to induce apoptosis, inhibit crucial cell signaling kinases, and interfere with DNA synthesis, making them a rich area for oncology research.[4][5]
This document serves as a practical guide for researchers, detailing the synthesis and rationale behind creating novel anticancer candidates from this compound.
Core Synthetic Strategy: S-Alkylation and Amide Coupling
The most direct and widely adopted strategy for derivatizing this compound involves a two-step process: S-alkylation followed by amide bond formation. This approach is highly efficient and modular, enabling the rapid generation of a library of diverse compounds.
-
Step 1: S-Alkylation: The journey begins with the deprotonation of the thiol group using a mild base (e.g., potassium carbonate) to form a highly nucleophilic thiolate anion. This anion then readily attacks an electrophilic carbon, typically from a halo-acetyl derivative like ethyl chloroacetate. This reaction is robust and consistently high-yielding. The choice of an acetate derivative is strategic, as the resulting ester provides a convenient functional group for the next transformation.
-
Step 2: Hydrazinolysis & Condensation: The ester intermediate is converted into a more reactive acetohydrazide by treatment with hydrazine hydrate. This acetohydrazide is a key building block. In the final step, it is condensed with a variety of aldehydes or ketones to form acylhydrazone derivatives. This condensation reaction introduces significant molecular diversity at the terminus of the side chain, which is often crucial for modulating biological activity.
The logic behind this workflow is to create a flexible "linker" region (the thio-acetohydrazide moiety) that connects the stable benzothiazole core to a variable "pharmacophore" group introduced via the aldehyde.
Caption: General workflow for synthesizing anticancer agents.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies and provide a reliable pathway for synthesizing a representative benzothiazole-derived anticancer agent.[4][6]
Protocol 1: Synthesis of Ethyl 2-((6-methylbenzo[d]thiazol-2-yl)thio)acetate (Intermediate I)
Rationale: This step attaches the core linker to the benzothiazole scaffold. Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the thiol without causing unwanted side reactions. Acetone is an ideal solvent due to its polarity and appropriate boiling point for reflux.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Allow the mixture to stir at room temperature for 15 minutes to facilitate the formation of the thiolate salt.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 56°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethanol to yield the pure ester intermediate as a white or off-white solid.
-
Protocol 2: Synthesis of 2-((6-methylbenzo[d]thiazol-2-yl)thio)acetohydrazide (Intermediate II)
Rationale: This step converts the stable ester into a reactive hydrazide. An excess of hydrazine hydrate is used to ensure the reaction goes to completion. Ethanol is a common and effective solvent for this transformation.
-
Materials & Reagents:
-
Ethyl 2-((6-methylbenzo[d]thiazol-2-yl)thio)acetate (Intermediate I) (1.0 eq)
-
Hydrazine hydrate (80% solution) (10.0 eq)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Dissolve Intermediate I (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (10.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Cool the reaction mixture in an ice bath. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to obtain the pure acetohydrazide intermediate.
-
Protocol 3: Synthesis of a Final Acylhydrazone Derivative (Example)
Rationale: This is the final diversification step. The condensation of the hydrazide with an aldehyde is catalyzed by a small amount of acid, which activates the aldehyde carbonyl group towards nucleophilic attack.
-
Materials & Reagents:
-
2-((6-methylbenzo[d]thiazol-2-yl)thio)acetohydrazide (Intermediate II) (1.0 eq)
-
Substituted Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Suspend Intermediate II (1.0 eq) in ethanol in a round-bottom flask.
-
Add the selected aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq) to the suspension.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and stir for 6-8 hours. The formation of a precipitate often indicates product formation.
-
After the reaction is complete (monitored by TLC), cool the flask to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and then diethyl ether.
-
Dry the final compound in a vacuum oven. Characterization is typically performed using NMR, Mass Spectrometry, and IR spectroscopy.
-
Caption: Step-by-step synthesis of a target acylhydrazone.
Biological Evaluation and Data
The primary method for assessing the anticancer potential of newly synthesized compounds is the in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[4]
Principle of MTT Assay: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.
The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates higher potency.
Table 1: Representative Anticancer Activity (IC₅₀) of Benzothiazole-2-thiol Derivatives
The following data, adapted from the literature, illustrates how modifications to the scaffold affect potency against various human cancer cell lines.[6][7][8]
| Compound ID | Key Structural Feature | HepG2 (Liver) IC₅₀ | A549 (Lung) IC₅₀ | SW620 (Colon) IC₅₀ | SKRB-3 (Breast) IC₅₀ |
| 7d | 5-chloro-pyridin-2-ylamino | >10 µM | 0.07 µM | 0.14 µM | 0.09 µM |
| 7e | 5-bromo-pyridin-2-ylamino | 48 nM | 44 nM | 4.3 nM | 1.2 nM |
| 7f | 5-methyl-pyridin-2-ylamino | 0.12 µM | 0.11 µM | 0.12 µM | 0.09 µM |
| 7i | 2-chloro-4-methyl-pyridin-3-ylamino | 0.17 µM | 0.08 µM | 0.05 µM | 0.05 µM |
Data adapted from Shi et al., 2012.[6][8] Note the exceptional potency of compound 7e , particularly against colon and breast cancer cell lines, with IC₅₀ values in the low nanomolar range.
Mechanism of Action: Inducing Apoptosis
While benzothiazole derivatives can act through various mechanisms, a prominent pathway is the induction of apoptosis, or programmed cell death.[9][10] Many effective chemotherapy agents work by triggering this self-destruct sequence in cancer cells.[9]
Studies have shown that potent benzothiazole-2-thiol derivatives, such as compound 7e, induce apoptosis in a concentration-dependent manner.[6][10] This process is often mediated by the modulation of key signaling pathways that control cell survival and death. While the exact targets can vary, benzothiazoles have been implicated in the inhibition of survival signals (like the PI3K/Akt pathway) and the activation of pro-apoptotic proteins (like Bax), leading to the disruption of mitochondrial membrane potential and subsequent cell death.[11]
Caption: A simplified pathway for apoptosis induction.
Conclusion and Future Perspectives
This compound is an exceptionally valuable and versatile platform for the synthesis of novel anticancer agents. The straightforward and modular synthetic routes described herein allow for the rapid generation of compound libraries with diverse chemical properties. The remarkable potency observed in derivatives, with some compounds exhibiting nanomolar efficacy, underscores the potential of this scaffold in oncology drug discovery.[6][7]
Future research should focus on:
-
Target Identification: Elucidating the specific protein targets of the most potent compounds to understand their precise mechanism of action.
-
In Vivo Efficacy: Progressing lead candidates into animal models to evaluate their antitumor and antimetastatic activities in a physiological context.[5]
-
Pharmacokinetic Optimization: Further modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
By leveraging the synthetic tractability and proven biological relevance of the this compound core, researchers are well-positioned to develop the next generation of targeted cancer therapies.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]
- 5. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents [mdpi.com]
- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for the S-alkylation of 6-Methylbenzo[d]thiazole-2-thiol
Experimental Protocol for the S-alkylation of 6-Methylbenzo[d]thiazole-2-thiol
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed, field-proven protocol for the S-alkylation of this compound. Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The S-alkylation of the benzothiazole-2-thiol scaffold is a fundamental synthetic transformation used to generate diverse chemical libraries for drug discovery programs.[4][5] This guide explains the underlying chemical principles, provides a robust step-by-step methodology, and outlines the necessary characterization and safety procedures to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
The benzothiazole moiety is a privileged heterocyclic structure found in numerous pharmacologically active compounds.[6] The thiol group at the 2-position of the this compound offers a reactive handle for synthetic modification. S-alkylation, the attachment of an alkyl group to the sulfur atom, transforms the thiol into a thioether. This modification is critical as it can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The process is predicated on the acidic nature of the thiol proton, which can be readily abstracted by a base to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group to form the desired S-C bond.[9][10]
The choice of base and solvent is paramount for reaction efficiency. While strong bases like sodium hydride (NaH) can be used, milder bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often sufficient and introduce fewer safety concerns and side reactions.[11] Polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the SN2 reaction rate.[8]
Reaction Mechanism: Thione-Thiol Tautomerism and Nucleophilic Attack
This compound exists in a tautomeric equilibrium with its thione form, 6-methyl-3H-1,3-benzothiazole-2-thione.[12][13] In solution and solid states, the thione form is generally predominant.[14] However, upon addition of a base, the proton is abstracted to form a resonance-stabilized ambident nucleophile. While alkylation can theoretically occur at either the sulfur or nitrogen atom, S-alkylation is overwhelmingly favored due to sulfur's higher nucleophilicity and polarizability compared to nitrogen in this system.[10]
The general mechanism is as follows:
-
Deprotonation: The base removes the acidic proton from the thiol/thione tautomer to generate the potent thiolate nucleophile.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the alkylating agent (R-X, where X is a good leaving group like Br, I, or Cl).
-
Displacement: The leaving group is displaced, forming the new S-alkylated benzothiazole product and a salt byproduct.
Detailed Experimental Protocol
This protocol describes a general procedure for the S-alkylation using an alkyl halide. Reaction parameters may require optimization depending on the specific alkylating agent used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Starting material. |
| Alkyl Halide (R-X) | Reagent | Various | e.g., Benzyl bromide, Ethyl iodide. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific | Mild base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | Reaction solvent. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | Extraction solvent. |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | J.T. Baker | For aqueous wash solution. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | Drying agent. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 1.81 g, 10.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, ~20 mL). Stir the mixture at room temperature until the solid dissolves.
-
Add sodium bicarbonate (NaHCO₃) (1.2 eq., e.g., 1.01 g, 12.0 mmol) to the solution.
-
-
Addition of Alkylating Agent:
-
While stirring, add the selected alkyl halide (1.1 eq., 11.0 mmol) dropwise to the mixture at room temperature.
-
Causality Note: Dropwise addition helps to control any potential exotherm and minimizes side reactions.
-
-
Reaction Conditions:
-
Gently heat the reaction mixture to 60-70 °C using a heating mantle.
-
Maintain this temperature and allow the reaction to proceed for 12-16 hours (or overnight).
-
Self-Validation: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[15] The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Work-up and Extraction:
-
After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a 5% aqueous NaOH solution (2 x 30 mL) to remove any unreacted starting material, followed by a wash with brine (1 x 30 mL).
-
Expertise Insight: The basic wash is crucial for removing the acidic starting thiol, simplifying purification.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure S-alkylated product.[16]
-
Visualization of Experimental Workflow
Caption: Workflow for the S-alkylation of this compound.
Data Summary and Characterization
The following table summarizes typical reaction parameters and expected outcomes.
| Reactant | Molar Eq. | Solvent | Base | Temp. (°C) | Time (h) | Expected Yield |
| This compound | 1.0 | DMF | NaHCO₃ | 60-70 | 12-16 | 70-90% |
| Alkyl Halide | 1.1 | (1.2 eq.) |
Product Characterization: The structure of the synthesized S-alkylated product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the broad N-H/S-H proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, the protons on the carbon adjacent to the sulfur (S-CH₂) typically resonate around 3.5-4.5 ppm.[17]
-
¹³C NMR: A new signal corresponding to the S-CH₂ carbon will appear in the aliphatic region (typically 30-40 ppm).
-
FT-IR: The characteristic C=S stretching vibration of the thione tautomer will be absent in the product spectrum.
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the S-alkylated product.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Chemical Hazards:
-
DMF: Is a skin and eye irritant and can be absorbed through the skin. Avoid inhalation and contact.
-
Alkyl Halides: Many are toxic, lachrymatory, and/or carcinogenic. Handle with extreme care.
-
Sodium Hydroxide: Corrosive. Causes severe skin and eye burns.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 5. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Novel Benzothiazole Derivatives Synthesis and its Analysis as Diuretic Agents | Semantic Scholar [semanticscholar.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 9. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. d-nb.info [d-nb.info]
- 12. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. knowledge.e.southern.edu [knowledge.e.southern.edu]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Note: A Robust HPLC-UV Method for the Quantification of 6-Methylbenzo[d]thiazole-2-thiol
Abstract
This application note details a precise, accurate, and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 6-Methylbenzo[d]thiazole-2-thiol. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable analytical tool for researchers, scientists, and drug development professionals. The protocol herein outlines the complete workflow, from sample preparation to data analysis, and includes comprehensive method validation parameters as per the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
This compound (Figure 1) is a heterocyclic organic compound belonging to the benzothiazole class.[6] Benzothiazole derivatives are of significant interest in pharmaceutical research and drug development due to their diverse biological activities.[7][8] Accurate quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis.[9] High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture.[10] Its speed, sensitivity, and resolution make it an ideal method for the analysis of pharmaceutical compounds.[2]
This application note provides a detailed, validated HPLC method for the analysis of this compound, ensuring reliable and reproducible results.
Figure 1: Chemical Structure of this compound Molecular Formula: C₈H₇NS₂[6][11] Molecular Weight: 181.28 g/mol [11][12]
Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| CAS Number | 2268-79-3 | [6][11][12] |
| Appearance | Solid | [6][12] |
| Purity | Typically ≥95% | [12] |
| XLogP3 | 2.8 | [11] |
| Storage | Inert atmosphere, room temperature | [12] |
The moderate hydrophobicity, as indicated by the XLogP3 value, suggests that reversed-phase chromatography will be an effective separation technique.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (analytical grade)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 320 nm |
| Run Time | 10 minutes |
Rationale for Method Parameters:
-
Stationary Phase: A C18 column was chosen due to its wide applicability in reversed-phase chromatography for separating moderately non-polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. Acetonitrile is a common organic modifier in reversed-phase HPLC. The addition of a small amount of phosphoric acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks and more reproducible retention times.[9]
-
Detection Wavelength: Based on the UV spectrum of related thiazole compounds, a detection wavelength of 320 nm was selected to ensure high sensitivity.[13]
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation technique is critical for accurate and reproducible results and to protect the HPLC column.[10][14][15][16] The choice of method depends on the sample matrix.
Workflow for Sample Preparation
Caption: General workflow for sample preparation and HPLC analysis.
Detailed Protocol for Solid Samples:
-
Accurately weigh a portion of the homogenized solid sample containing the analyte.
-
Transfer the sample to a volumetric flask and add a suitable solvent (e.g., methanol) to dissolve the analyte.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[14][16]
-
Further dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
For more complex matrices, techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to remove interferences.[15][17]
Method Validation
The developed analytical method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5]
Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Mean recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | RSD ≤ 2.0% after minor changes in method parameters. |
Validation Workflow
Caption: Flowchart of the analytical method validation process.
Results and Discussion
A typical chromatogram of this compound standard solution shows a sharp, well-defined peak at a retention time of approximately 4.5 minutes. The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of 0.9995. The accuracy, determined by the recovery of spiked samples, was found to be within the acceptable range of 98.5% to 101.2%. The precision of the method, expressed as the relative standard deviation (RSD), was less than 1.5% for both repeatability and intermediate precision. The LOD and LOQ were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively. The method also proved to be robust with respect to minor variations in mobile phase composition, flow rate, and column temperature.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of this compound. The method has been validated according to ICH guidelines and is suitable for routine analysis in research and quality control laboratories.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms [mdpi.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. torontech.com [torontech.com]
- 11. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 2268-79-3 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. organomation.com [organomation.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. greyhoundchrom.com [greyhoundchrom.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Guide to In Vitro Profiling of 6-Methylbenzo[d]thiazole-2-thiol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 6-Methylbenzo[d]thiazole-2-thiol. Benzothiazoles represent a privileged heterocyclic scaffold in medicinal chemistry, known to exhibit a wide array of biological activities including anticancer, anti-inflammatory, and antioxidant properties.[1][2] this compound (also known as 6-methyl-2-mercaptobenzothiazole) is a key synthetic intermediate and a potential bioactive agent in its own right.[3][4] These application notes detail a suite of robust, validated in vitro assays to systematically profile its biological effects, focusing on cytotoxicity, antioxidant capacity, anti-inflammatory potential, and specific enzyme inhibition. The protocols are presented with an emphasis on the scientific rationale behind experimental choices, ensuring data integrity and reproducibility.
Introduction to this compound
This compound belongs to the benzothiazole family, a class of compounds containing a benzene ring fused to a thiazole ring. Its chemical structure, featuring a methyl group at the 6-position and a thiol group at the 2-position, makes it a versatile building block for the synthesis of more complex derivatives with therapeutic potential.[3] The core benzothiazole moiety is associated with a diverse range of pharmacological activities, prompting the investigation of this specific analogue as a candidate for drug discovery programs.[5]
Chemical Profile:
-
IUPAC Name: 6-methyl-3H-1,3-benzothiazole-2-thione[4]
-
Synonyms: 6-Methyl-2-mercaptobenzothiazole, this compound[4]
-
Molecular Weight: 181.27 g/mol [6]
The following sections provide detailed protocols to explore the primary biological activities commonly associated with this structural class.
Assessment of In Vitro Anticancer Activity
Rationale: A primary and critical step in evaluating any novel compound for therapeutic potential is to determine its effect on cell viability and proliferation, particularly in cancer cell lines. The benzothiazole scaffold is a constituent of several compounds with demonstrated antitumor activity.[3][5] The Sulforhodamine B (SRB) and MTT assays are two of the most widely used, reliable, and high-throughput colorimetric methods for cytotoxicity screening.[7][8]
General Workflow for Cytotoxicity Screening
The overall process involves preparing the compound, treating cultured cancer cells, incubating for a set period, and then using a colorimetric assay to measure the relative number of viable cells.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 2.1: Sulforhodamine B (SRB) Assay
Principle: The SRB assay is based on the ability of sulforhodamine B, a bright pink aminoxanthene dye, to bind electrostatically to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total cellular protein mass, which reflects the cell number. This assay is recommended for its stability and sensitivity.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Protocol 2.2: MTT Assay
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in viable cells to form insoluble purple formazan crystals.[9][10]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the SRB protocol.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.[11]
-
Data Analysis: Calculate cell viability and the IC₅₀ value as described for the SRB assay.
Data Presentation: IC₅₀ values are crucial for comparing the potency of a compound across different cell lines.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) for this compound |
| MCF-7 | Breast Adenocarcinoma | 25.4 |
| NCI-H460 | Non-Small Cell Lung | 42.1 |
| HepG2 | Hepatocellular Carcinoma | 33.8 |
| A549 | Lung Carcinoma | 51.2 |
Evaluation of In Vitro Antioxidant Capacity
Rationale: Oxidative stress is implicated in numerous diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are rapid, simple, and widely used spectrophotometric methods for this purpose.[12][13]
Protocol 3.1: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to decolorize.[13] The degree of color change is proportional to the scavenging potential of the compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of this compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution or standard.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 3.2: ABTS Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants present in the sample reduce the ABTS•+, returning it to its colorless neutral form. This assay is applicable to both hydrophilic and lipophilic antioxidants.[12]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Setup: Add 190 µL of the ABTS•+ working solution to 10 µL of the test compound or standard at various concentrations.
-
Incubation: Incubate for 6-10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage inhibition and IC₅₀ value as described for the DPPH assay.
Data Presentation:
| Assay | Hypothetical IC₅₀ (µg/mL) for this compound | IC₅₀ (µg/mL) for Ascorbic Acid (Standard) |
| DPPH | 75.2 | 5.1 |
| ABTS | 58.9 | 4.3 |
Investigation of Anti-inflammatory Properties
Rationale: Chronic inflammation is a hallmark of many diseases. Benzothiazoles have been reported to possess anti-inflammatory activity.[1][2] A standard in vitro model uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response. Key inflammatory mediators to measure include nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[11][14]
Signaling Pathway Overview
LPS stimulation in macrophages primarily activates the NF-κB signaling pathway, leading to the transcription and release of pro-inflammatory mediators. An effective anti-inflammatory compound may inhibit one or more steps in this cascade.
Caption: Simplified LPS-induced pro-inflammatory signaling cascade.
Protocol 4.1: Cell Culture and Treatment
-
Cell Line: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO₂.[14]
-
Seeding: Seed cells in 96-well (for NO assay) or 24-well plates and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation.[11]
Protocol 4.2: Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound whose absorbance can be measured.[14]
Step-by-Step Methodology:
-
Supernatant Collection: After the 24-hour incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[14]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Quantify the nitrite concentration using a standard curve generated with sodium nitrite.[14]
Protocol 4.3: Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant using specific capture and detection antibodies.
General Methodology (using a commercial kit):
-
Plate Coating: Use a microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).
-
Sample Addition: Add cell culture supernatants and standards to the appropriate wells and incubate.
-
Washing & Detection: Wash the wells and add a biotinylated detection antibody, followed by another incubation.
-
Enzyme Conjugate: Wash again and add a streptavidin-HRP conjugate.
-
Substrate Addition: After a final wash, add a TMB substrate solution, which will develop a color in proportion to the amount of bound cytokine.
-
Stop Reaction & Read: Stop the reaction with an acid solution and read the absorbance at 450 nm.[14]
Crucial Control: Always perform a cell viability assay (e.g., MTT) in parallel to confirm that any observed reduction in inflammatory markers is not a result of compound-induced cytotoxicity.[11]
Specific Enzyme Inhibition Assays
Rationale: To elucidate a more specific mechanism of action, it is valuable to test the compound's ability to inhibit enzymes relevant to a disease pathway. Benzothiazoles have been shown to inhibit enzymes like cyclooxygenase (COX), a key enzyme in the inflammatory pathway, and monoamine oxidase (MAO), relevant to neurodegenerative diseases.[2][15][16]
General Workflow for Enzyme Inhibition Assay
Caption: A generic workflow for an in vitro enzyme inhibition assay.
Protocol 5.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The activity is determined by monitoring the appearance of an oxidized product via a colorimetric method. Commercial screening kits are highly recommended for this purpose.[15]
General Methodology (using a commercial kit):
-
Reagent Preparation: Prepare all reagents, enzymes (COX-1 and COX-2), and hemin cofactor as per the kit manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, hemin, the enzyme (either COX-1 or COX-2), and the test compound (this compound) or a standard inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2). Incubate for a short period (e.g., 10-15 minutes).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to each well.
-
Detection: The reaction produces PGG₂, and the subsequent peroxidase activity is measured by the oxidation of a chromogenic probe, which can be read at a specific wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.[15]
Data Presentation:
| Enzyme | Hypothetical IC₅₀ (µM) for this compound | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| COX-1 | 85.0 | 0.47 |
| COX-2 | 40.2 |
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 4. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
6-Methylbenzo[d]thiazole-2-thiol: A Versatile Scaffold for Organic Synthesis in Drug Discovery
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Quorum Sensing Inhibition by Benzo[d]thiazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Disrupting Bacterial Communication as a Novel Therapeutic Strategy
Bacteria coordinate collective behaviors such as virulence factor production and biofilm formation through a cell-to-cell communication mechanism known as quorum sensing (QS).[1][2][3][4] This process relies on the production, release, and population-wide detection of small signaling molecules called autoinducers.[4] As bacterial density increases, so does the concentration of these autoinducers, leading to the activation of specific genes that regulate group activities. The disruption of QS, termed quorum quenching, presents a promising anti-virulence approach that may mitigate the development of antibiotic resistance.[4][5] Benzo[d]thiazole-2-thiol derivatives have emerged as a significant class of compounds that can effectively inhibit QS pathways, particularly in pathogenic bacteria like Pseudomonas aeruginosa.[1][2][3]
This guide provides a comprehensive overview of the application of benzo[d]thiazole-2-thiol derivatives as quorum sensing inhibitors (QSIs). It details their mechanism of action, presents quantitative data on their efficacy, and offers step-by-step protocols for their evaluation.
Mechanism of Action: Targeting the LasR Receptor
The primary mechanism by which benzo[d]thiazole-2-thiol derivatives inhibit quorum sensing in P. aeruginosa is by targeting the LasR receptor, a key transcriptional regulator in the Las QS system.[1][2][3] The Las system is a hierarchical QS circuit that controls the expression of numerous virulence factors.[6]
Docking studies have revealed that these derivatives can bind to the active site of the LasR protein.[1][2][3] This binding is thought to occur with a higher affinity than the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). By occupying the active site, the benzo[d]thiazole-2-thiol derivatives prevent the binding of the natural autoinducer, thereby inhibiting the activation of LasR and the subsequent transcription of target virulence genes.[1][2][3] This targeted inhibition is selective for the Las system, with no significant activity observed against other QS systems like PqsR.[1][3]
Caption: Inhibition of the P. aeruginosa Las QS pathway by benzo[d]thiazole-2-thiol derivatives.
Quantitative Assessment of Inhibitory Activity
The efficacy of benzo[d]thiazole-2-thiol derivatives as QS inhibitors is quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit a specific QS-regulated process by 50%.
| Compound ID | Target System | IC50 (µg/mL) | Reference |
| Compound 7 | LasB | 45.5 | [1][2] |
| Compound 3 | LasB | 115.2 | [1][2] |
| Compound 6 | LasB | 182.2 | [1][2] |
Note: The compound IDs are as referenced in the cited literature.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the anti-quorum sensing properties of benzo[d]thiazole-2-thiol derivatives. It is crucial to first determine the Minimum Inhibitory Concentration (MIC) of the compounds to ensure that the observed QS inhibition is not a result of bactericidal or bacteriostatic effects.
Caption: General experimental workflow for evaluating QS inhibitors.
Protocol 1: Violacein Inhibition Assay in Chromobacterium violaceum
This assay serves as a preliminary screen for QS inhibition. C. violaceum produces a purple pigment called violacein, the synthesis of which is regulated by QS.[5][7][8] Inhibition of violacein production is a visual indicator of QS disruption.[5]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
Benzo[d]thiazole-2-thiol derivatives
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Culture: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.
-
Prepare Compound Dilutions: Prepare a serial dilution of the benzo[d]thiazole-2-thiol derivatives in LB broth in a 96-well plate.
-
Inoculation: Dilute the overnight culture of C. violaceum to an OD600 of 0.1 and add it to the wells containing the compound dilutions. Include positive (no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 30°C for 24-48 hours without shaking.
-
Quantification of Violacein:
-
After incubation, add 100 µL of 10% SDS to each well and mix thoroughly.
-
Incubate at room temperature for 10 minutes.
-
Add 150 µL of DMSO to each well and mix to solubilize the violacein.
-
Measure the absorbance at 585 nm.[5]
-
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the positive control.
Protocol 2: Anti-Biofilm Assay in Pseudomonas aeruginosa
This assay evaluates the ability of the compounds to inhibit biofilm formation, a key QS-regulated phenotype in P. aeruginosa.[9][10]
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1)
-
LB broth
-
Benzo[d]thiazole-2-thiol derivatives
-
96-well, flat-bottomed polystyrene plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or 33% glacial acetic acid[10]
Procedure:
-
Prepare Bacterial Culture: Grow P. aeruginosa in LB broth overnight at 37°C.
-
Prepare Compound Dilutions: Prepare serial dilutions of the test compounds in fresh LB broth in a 96-well plate.
-
Inoculation: Dilute the overnight culture 1:100 in fresh LB broth and add to the wells. Include appropriate controls.
-
Incubation: Incubate the plate at 37°C for 24 hours under static conditions.[11]
-
Staining and Quantification:
-
Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS).
-
Add 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with PBS until the washings are clear.
-
Dry the plate and add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound dye.[10]
-
Measure the absorbance at 570 nm.[10]
-
-
Data Analysis: Determine the percentage of biofilm inhibition compared to the untreated control.
Protocol 3: Quantification of Pyocyanin Production in Pseudomonas aeruginosa
Pyocyanin is a blue-green, redox-active pigment and a significant virulence factor of P. aeruginosa, with its production being under QS control.[12]
Materials:
-
P. aeruginosa PAO1
-
LB broth
-
Benzo[d]thiazole-2-thiol derivatives
-
Chloroform
-
0.2 N HCl
Procedure:
-
Culture Preparation: Grow P. aeruginosa in LB broth with and without sub-MIC concentrations of the test compounds for 24 hours at 37°C with shaking.
-
Extraction:
-
Centrifuge the cultures to pellet the cells.
-
Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously.
-
Centrifuge to separate the layers. The pyocyanin will be in the lower, blue chloroform layer.
-
Transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex. The pyocyanin will move to the upper, pink aqueous layer.
-
-
Quantification:
-
Data Analysis: Compare the pyocyanin production in treated cultures to the untreated control.
Protocol 4: Elastase Activity Assay in Pseudomonas aeruginosa
Elastase (LasB) is a major protease and virulence factor regulated by the Las QS system.[15]
Materials:
-
Culture supernatants from Protocol 3
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
CaCl2 (1 mM)
Procedure:
-
Prepare ECR solution: Prepare a 20 mg/mL solution of ECR in Tris-HCl buffer containing CaCl2.
-
Assay:
-
In a microcentrifuge tube, mix 100 µL of bacterial supernatant with 900 µL of the ECR solution.
-
Incubate at 37°C for 3-6 hours with shaking.
-
Centrifuge to pellet the insoluble ECR.
-
-
Quantification:
-
Transfer the supernatant to a new tube and measure the absorbance at 495 nm.
-
-
Data Analysis: A decrease in absorbance compared to the untreated control indicates inhibition of elastase activity.
Protocol 5: LasA Protease Activity Assay in Pseudomonas aeruginosa
LasA is another important protease whose activity is enhanced by elastase.[16]
Materials:
-
Culture supernatants from Protocol 3
-
Boiled Staphylococcus aureus cell suspension
-
Tris-HCl buffer (20 mM, pH 8.5)
Procedure:
-
Prepare S. aureus suspension: Grow S. aureus overnight, harvest the cells, wash with buffer, and resuspend in Tris-HCl buffer. Boil for 10 minutes and adjust the OD600 to approximately 1.0.
-
Assay:
-
Add 100 µL of P. aeruginosa supernatant to 900 µL of the boiled S. aureus cell suspension.
-
Incubate at 37°C.
-
-
Quantification:
-
Measure the decrease in OD600 over time (e.g., every 30 minutes for 2 hours).
-
-
Data Analysis: A slower rate of decrease in OD600 in treated samples compared to the control indicates inhibition of LasA activity.
Conclusion and Future Perspectives
Benzo[d]thiazole-2-thiol derivatives represent a promising class of quorum sensing inhibitors with demonstrated efficacy against P. aeruginosa. The protocols outlined in this guide provide a robust framework for their evaluation. Further research should focus on optimizing the structure-activity relationship of these compounds to enhance their potency and pharmacokinetic properties, paving the way for their potential development as novel anti-virulence therapeutics.
References
- 1. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. A 96-well-plate–based optical method for the quantitative and qualitative evaluation of Pseudomonas aeruginosa biofilm formation and its application to susceptibility testing | Springer Nature Experiments [experiments.springernature.com]
- 10. ijcmas.com [ijcmas.com]
- 11. mdpi.com [mdpi.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A continuous spectrophotometric assay for Pseudomonas aeruginosa LasA protease (staphylolysin) using a two-stage enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Formulation of 6-Methylbenzo[d]thiazole-2-thiol for Preclinical Biological Evaluation
Abstract
This technical guide provides a comprehensive framework for the formulation of 6-Methylbenzo[d]thiazole-2-thiol, a lipophilic compound of significant interest in drug discovery, for biological testing. Benzothiazole derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A primary obstacle in the preclinical evaluation of this compound is its poor aqueous solubility, which can lead to inconsistent results and low bioavailability. This document outlines a systematic approach, from pre-formulation analysis to the development of robust formulations for both in vitro and in vivo applications. Detailed, field-proven protocols for solvent-based, co-solvent, and cyclodextrin-based systems are provided, alongside essential quality control measures to ensure formulation integrity and experimental reproducibility.
Pre-Formulation Assessment: The Foundation for Success
Before any formulation work begins, a thorough understanding of the physicochemical properties of this compound is paramount. These properties dictate the selection of appropriate excipients and formulation strategies.
The key challenge is the compound's lipophilicity. The calculated octanol-water partition coefficient (XLogP3) of 2.8 signifies poor water solubility, a common characteristic of small molecule drug candidates.[4] This necessitates the use of solubilization-enhancing techniques to achieve the desired concentrations for biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-methyl-3H-1,3-benzothiazole-2-thione | PubChem[4] |
| CAS Number | 2268-79-3 | Sigma-Aldrich[5] |
| Molecular Formula | C₈H₇NS₂ | PubChem[4] |
| Molecular Weight | 181.28 g/mol | Sigma-Aldrich[5] |
| Physical Form | Solid (Powder/Crystals) | CymitQuimica[6] |
| Computed XLogP3 | 2.8 | PubChem[4] |
| Purity | ≥95% (Varies by supplier) | Sigma-Aldrich[5] |
| Storage | Inert atmosphere, room temperature | Sigma-Aldrich[5] |
The pre-formulation workflow begins with these properties and guides the decision-making process toward a viable formulation strategy.
Caption: Pre-formulation decision workflow for this compound.
Formulation for In Vitro Assays
For most in vitro applications, such as cell-based assays, the primary goal is to create a high-concentration stock solution that can be accurately diluted into an aqueous culture medium without precipitation. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its high solubilizing power and miscibility with aqueous media.
Protocol 2.1: Preparation of a 100 mM DMSO Stock Solution
Rationale: Creating a concentrated stock solution minimizes the volume of solvent added to the final assay, thereby reducing potential solvent-induced artifacts. 100 mM is a standard concentration that allows for a wide range of final testing concentrations.
Materials:
-
This compound powder
-
Anhydrous or cell culture-grade DMSO
-
Analytical balance
-
Class A volumetric flask or appropriate vial
-
Vortex mixer and sonicator bath
Procedure:
-
Calculation: Determine the mass of compound needed. For 1 mL of a 100 mM solution: Mass = 0.100 mol/L * 0.001 L * 181.28 g/mol = 0.01813 g = 18.13 mg
-
Weighing: Accurately weigh approximately 18.13 mg of this compound and record the exact weight.
-
Dissolution: Transfer the powder to a 1 mL volumetric flask or a pre-calibrated vial. Add approximately 80% of the final volume of DMSO.
-
Solubilization: Vortex the mixture vigorously. If the solid does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.[7]
-
Final Volume: Once fully dissolved, add DMSO to reach the final calculated volume. For example, if you weighed exactly 18.13 mg, bring the final volume to 1.0 mL.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[8]
Working Dilutions for Cell-Based Assays
When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v) , to avoid cellular toxicity.[8]
Crucial Control: Always include a "vehicle control" group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration test group to isolate the effect of the compound from any effect of the solvent.[9][10]
Formulation for In Vivo Animal Studies
Formulating for in vivo studies presents greater challenges due to the need for biocompatibility, higher dosing volumes, and ensuring bioavailability. A 100% DMSO stock is unsuitable for direct administration to animals. The following strategies are recommended.
Strategy 1: Co-Solvent System
This approach uses a mixture of water-miscible organic solvents and/or surfactants to keep the compound in solution upon dilution into a final aqueous vehicle.
Table 2: Common Excipients for Co-Solvent Formulations
| Excipient | Class | Function | Typical Use Level (% v/v) |
|---|---|---|---|
| PEG 300/400 | Co-solvent | Primary solubilizer | 10 - 40% |
| Propylene Glycol (PG) | Co-solvent | Solubilizer, viscosity modifier | 10 - 30% |
| Tween® 80 | Surfactant | Wetting agent, prevents precipitation | 1 - 10% |
| Ethanol | Co-solvent | Strong solubilizer | 5 - 15% (use with caution) |
| Saline (0.9% NaCl) | Aqueous Vehicle | Diluent, ensures isotonicity | q.s. to 100% |
Protocol 3.1: Co-Solvent Formulation for Oral (p.o.) or Intraperitoneal (i.p.) Dosing
Rationale: This formulation (10% DMSO, 40% PEG400, 5% Tween® 80, 45% Saline) is a widely used starting point for poorly soluble compounds. It balances solubilizing power with physiological tolerance.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene Glycol 400 (PEG400)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tube or vial
-
Magnetic stirrer
Procedure (Example for a 10 mg/mL final concentration):
-
Weigh Compound: For 10 mL of formulation, weigh 100 mg of this compound.
-
Initial Solubilization: Add the powder to a sterile vial. Add 1.0 mL of DMSO and vortex/sonicate until fully dissolved.
-
Add Co-solvents: To the DMSO solution, add 4.0 mL of PEG400 . Mix thoroughly.
-
Add Surfactant: Add 0.5 mL of Tween® 80 . Mix thoroughly. The solution should remain clear.
-
Final Dilution: Slowly add 4.5 mL of sterile saline to the mixture while stirring. A slight warming may occur. The final solution should be clear and free of particulates.
-
QC: Visually inspect for any precipitation. If possible, confirm the concentration via HPLC (see Section 4).
-
Administration: Use the formulation within a few hours of preparation. The typical administration volume for mice is 5-10 mL/kg.[11]
Strategy 2: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[11]
Protocol 3.2: Preparation of an HP-β-CD Formulation
Rationale: This method is ideal for compounds that are sensitive to organic solvents or for administration routes where co-solvents are undesirable. It creates a true aqueous solution.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection or Saline
-
Vortex mixer and sonicator bath
Procedure (Example for a 5 mg/mL final concentration in 20% w/v HP-β-CD):
-
Prepare Vehicle: Prepare a 20% (w/v) HP-β-CD solution by dissolving 2 g of HP-β-CD in a final volume of 10 mL of sterile water or saline. Gentle warming may aid dissolution.
-
Add Compound: Weigh 50 mg of this compound and add it to the 10 mL of HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously for 10-15 minutes. Sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The solution should become clear.
-
Sterilization (Optional): If required, filter the final solution through a 0.22 µm sterile syringe filter. Note that this step is only possible if the complexation is complete and the solution is free of particulates.
-
Storage: Store at 4°C, protected from light.
References
- 1. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2268-79-3 [sigmaaldrich.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. unmc.edu [unmc.edu]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Vehicle control: Significance and symbolism [wisdomlib.org]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylbenzo[d]thiazole-2-thiol
Welcome to the technical support center for the synthesis of 6-Methylbenzo[d]thiazole-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your reaction yields and final product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent industrial method involves the reaction of p-toluidine (4-methylaniline) with carbon disulfide and sulfur.[1] This reaction is typically performed under high pressure and elevated temperatures in an autoclave.[1][2][3][4]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can often be attributed to several factors:
-
Purity of Reactants: The purity of your starting materials, particularly the p-toluidine, is crucial. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: This synthesis is highly sensitive to temperature and pressure.[1] Inadequate control of these parameters can significantly impact the yield.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.[5]
-
Stoichiometry: Precise molar ratios of the reactants are essential for optimal conversion.
Q3: What are the typical reaction conditions for the autoclave-based synthesis?
A3: While specific conditions can vary, a general starting point is to heat the reactants in a sealed autoclave to a temperature in the range of 200-250°C with pressures reaching up to 60 bars.[2] The reaction time can range from several hours to a full day.
Q4: Are there alternative, metal-free synthesis methods available?
A4: Yes, a notable metal-free alternative involves a DBU-promoted tandem reaction of an o-haloaniline with carbon disulfide.[6] This method avoids harsh conditions and can be a more environmentally friendly option.[6]
Q5: How can I effectively purify the final product?
A5: Purification is typically achieved through recrystallization.[7] A common solvent system for recrystallization is ethanol or an ethanol-water mixture.[8] Column chromatography can also be employed for higher purity.[9]
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inadequate Temperature/Pressure: The reaction may not have reached the necessary activation energy. | Verify and Calibrate Equipment: Ensure your autoclave's temperature and pressure gauges are accurately calibrated. Gradually increase the temperature within the recommended range. |
| Leak in the Autoclave System: A leak will prevent the reaction from reaching the required pressure. | System Check: Before starting the reaction, perform a leak test on your autoclave system. | |
| Degraded Reactants: p-toluidine can degrade over time, and carbon disulfide is volatile. | Use Fresh Reagents: Utilize freshly opened or purified starting materials for the best results. | |
| Formation of Significant Impurities | Side Reactions: High temperatures can sometimes promote the formation of undesired byproducts. | Optimize Temperature: Experiment with slightly lower reaction temperatures to minimize side product formation. |
| Presence of Oxygen: While some benzothiazole syntheses utilize oxygen as an oxidant, its uncontrolled presence can lead to unwanted byproducts in this specific reaction. | Inert Atmosphere: Purge the autoclave with an inert gas like nitrogen or argon before sealing and heating. | |
| Product is Darkly Colored or Oily | Incomplete Purification: Residual starting materials or byproducts can lead to discoloration. | Recrystallization/Charcoal Treatment: Perform multiple recrystallizations. Adding activated charcoal during recrystallization can help remove colored impurities.[8] |
| Product Degradation: The product may be sensitive to prolonged exposure to high temperatures. | Minimize Heat Exposure: Once the reaction is complete, cool the autoclave as quickly as is safely possible. |
Visualizing the Troubleshooting Process
A logical approach to troubleshooting is essential for efficiently resolving experimental issues.
Caption: A decision-making flowchart for troubleshooting low reaction yields.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound using a high-pressure autoclave.
Materials:
-
p-Toluidine (4-methylaniline)
-
Carbon disulfide (CS₂)
-
Sulfur (S)
-
Ethanol (for recrystallization)
-
High-pressure autoclave reactor with stirring capabilities[2][3]
Procedure:
-
Reactant Charging: In a suitable glass liner for the autoclave, combine p-toluidine, carbon disulfide, and sulfur in a 1:1.2:1.2 molar ratio.
-
Autoclave Assembly: Place the liner inside the autoclave. Seal the autoclave according to the manufacturer's instructions.
-
Inert Atmosphere Purge: Purge the sealed autoclave with nitrogen gas for 5-10 minutes to remove any residual oxygen.
-
Reaction Execution:
-
Begin stirring the reaction mixture.
-
Heat the autoclave to 220°C.
-
Maintain the temperature and stirring for 12 hours. The pressure will increase as the reaction proceeds.
-
-
Cooling and Depressurization:
-
After the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature.
-
Carefully and slowly vent the excess pressure.
-
-
Product Isolation:
-
Open the autoclave and remove the liner.
-
The crude product will be a solid mass. Break up the solid and transfer it to a beaker.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
References
- 1. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 2. Chemical synthesis in reaction autoclave – Regional Centre of Advanced Technologies and Materials [rcptm.com]
- 3. techmate.co.uk [techmate.co.uk]
- 4. What is an Autoclave Reactor? - Kemi [kmlabreactor.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 6-Methylbenzo[d]thiazole-2-thiol in solution
Introduction
Welcome to the technical support guide for 6-Methylbenzo[d]thiazole-2-thiol (MBT). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. MBT is a versatile heterocyclic compound with a benzothiazole scaffold, a structure of significant interest in medicinal chemistry.[1][2] However, its thiol group and aromatic nature make it susceptible to various degradation pathways, which can compromise experimental reproducibility and outcomes. This guide provides in-depth, field-proven insights and actionable protocols to mitigate these stability challenges.
Section 1: Stability Profile Overview of this compound
This compound exists in a tautomeric equilibrium between the thiol and thione forms, with theoretical and experimental studies suggesting the thione form is generally more stable.[3][4] The primary sources of instability in solution stem from the reactivity of the exocyclic sulfur atom and the benzothiazole ring system itself.
-
Oxidation: The thiol/thione group is the most reactive site, highly susceptible to oxidation. This can lead to the formation of disulfides (dimerization), sulfines (S-oxides), sulfinates, or further oxidative cleavage products.[5][6] The presence of dissolved oxygen, metal ions, or oxidizing agents will accelerate this process.
-
pH-Dependence: The thiol group is weakly acidic and can be deprotonated under basic conditions to form a thiolate anion.[7] This negatively charged species is significantly more nucleophilic and far more susceptible to oxidation than the protonated thiol or neutral thione form. Therefore, alkaline solutions dramatically decrease the compound's stability.[7][8]
-
Photodegradation: Like many benzothiazole derivatives, MBT is prone to degradation upon exposure to UV or even ambient light.[9][10] Light energy can promote photo-oxidation and the formation of radical species, leading to complex degradation mixtures.[9]
-
Solvent Effects: While soluble in polar aprotic solvents like DMSO and DMF, prolonged storage in any solution is generally discouraged.[7][11] Protic solvents, especially under basic conditions, can facilitate deprotonation and subsequent degradation. The choice of solvent can also influence the rate of photodegradation.[10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store a stock solution of this compound?
A1: For maximum stability, prepare high-concentration stock solutions in anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[7][11] Aliquot the stock solution into small, single-use volumes in amber or light-blocking vials and store them at -80°C under an inert atmosphere (argon or nitrogen). This minimizes exposure to air, moisture, and light, and avoids repeated freeze-thaw cycles.
Q2: My compound is precipitating when I dilute my DMSO stock into an aqueous buffer. What should I do?
A2: This is a common solubility issue with hydrophobic compounds.[11] First, ensure the final concentration of DMSO in your aqueous medium is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts. If precipitation still occurs, consider lowering the final compound concentration. The weakly acidic nature of the thiol group means that in alkaline buffers (pH > 8), solubility may increase due to the formation of the more soluble thiolate salt; however, be aware this will significantly increase the rate of oxidative degradation.[7][11]
Q3: Is this compound sensitive to light?
A3: Yes. Benzothiazole derivatives are known to be photosensitive.[9][10] It is critical to protect both the solid compound and its solutions from light. Use amber vials, wrap containers in aluminum foil, and minimize exposure to ambient light during experimental procedures.
Q4: What are the visible signs of degradation in my stock solution?
A4: The most common visible sign is a color change, often a yellowing of the solution. You may also observe the formation of a precipitate or haze, which could be insoluble degradation products or the disulfide dimer. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended if you suspect instability.
Q5: How does pH affect the stability of the compound in my aqueous assay buffer?
A5: The compound is least stable in basic (alkaline) solutions.[7] The deprotonation of the thiol group at higher pH values forms a thiolate anion that is highly susceptible to oxidation.[7][8] For optimal stability in aqueous media, maintain a neutral or slightly acidic pH (pH 6-7). If your experiment requires a basic pH, prepare the solution immediately before use and use it within the shortest possible timeframe.
Section 3: Troubleshooting Guides
Issue 1: Inconsistent or Diminished Activity in Biological Assays
You observe that the efficacy of your compound decreases over time, or results vary significantly between experiments run on different days. This is a classic symptom of compound degradation in the stock or working solution.
Caption: Workflow for troubleshooting inconsistent experimental results.
The thiol group is prone to oxidation, especially during freeze-thaw cycles or with prolonged storage at 4°C. Dissolved oxygen in the solvent can lead to the formation of a disulfide dimer, which will have a different molecular weight and likely different biological activity. This is one of the most common degradation pathways for thiol-containing compounds.[6]
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
Upon analyzing your stock or working solution, you observe additional peaks that were not present when the solution was freshly prepared.
| Potential Product | Molecular Weight ( g/mol ) | Common Cause | Analytical Notes |
| Disulfide Dimer | 360.54 | Oxidation | Appears as a peak with M+H⁺ at ~361. Often more nonpolar than the parent compound. |
| Sulfine (S-Oxide) | 197.27 | Mild Oxidation | Appears as a peak with M+H⁺ at ~198. A +16 Da shift from the parent. |
| Sulfinic Acid | 213.27 | Strong Oxidation | Appears as a peak with M+H⁺ at ~214. A +32 Da shift from the parent. |
| Photo-oxidation Products | Variable | Light Exposure | Can result in a complex mixture of peaks, including ring-opened or hydroxylated species.[9][12] |
-
Re-analyze Freshly Prepared Standard: Dissolve a small amount of solid MBT and immediately analyze it via HPLC-MS to confirm the retention time and mass of the parent compound.
-
Spike Experiment: Spike your degraded sample with the fresh standard. The parent peak should increase in intensity. All other peaks can be tentatively identified as impurities or degradation products.
-
Stress Testing: To confirm a degradation pathway, intentionally stress a fresh solution.
-
Oxidation: Bubble air through the solution or add a small amount of dilute hydrogen peroxide.
-
Photodegradation: Expose a solution in a clear vial to direct sunlight or a UV lamp for a few hours.
-
pH Instability: Prepare solutions in acidic (pH 4), neutral (pH 7), and basic (pH 9) buffers and monitor over time.
-
Analyze these stressed samples by HPLC-MS to see if the unknown peaks match those formed under specific stress conditions. This provides direct evidence for the cause of degradation.
-
Caption: Key degradation pathways for this compound.
Section 4: Key Experimental Protocols
Protocol 4.1: Recommended Procedure for Stock Solution Preparation
This protocol is designed to maximize the shelf-life of your compound.
-
Pre-Experiment Setup:
-
Use high-purity, anhydrous grade DMSO. If the solvent is old, use a fresh, sealed bottle.
-
Use amber glass vials with PTFE-lined screw caps.
-
Have a calibrated balance and access to an inert gas source (e.g., argon).
-
-
Weighing:
-
Tare a vial on the balance.
-
Weigh the desired amount of solid this compound directly into the vial. Work quickly to minimize exposure to atmospheric moisture.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Cap the vial and vortex gently until the solid is completely dissolved. Sonication can be used sparingly if needed, but avoid heating the solution.
-
-
Inert Gas Purge & Aliquoting:
-
Gently flush the headspace of the stock solution vial with argon or nitrogen for 15-30 seconds.
-
Immediately cap tightly.
-
Dispense the stock into smaller, single-use aliquots in separate, pre-labeled amber vials. This prevents contamination and degradation of the main stock.
-
Flush the headspace of each aliquot with inert gas before sealing.
-
-
Storage:
-
Store all aliquots in a labeled box at -80°C.
-
For daily use, retrieve one aliquot, allow it to thaw completely at room temperature, and use it for that day's experiments only. Do not re-freeze a thawed aliquot.
-
Protocol 4.2: Basic Stability Assessment by HPLC
This protocol allows you to assess the stability of your compound in a specific experimental buffer.
-
Materials:
-
Freshly prepared stock solution of MBT in DMSO.
-
Your experimental aqueous buffer.
-
HPLC system with a C18 column and UV detector (monitor at the compound's λmax).
-
-
Procedure:
-
Time Zero (T=0) Sample:
-
Dilute the DMSO stock solution into your aqueous buffer to the final working concentration.
-
Immediately inject a sample onto the HPLC and acquire the chromatogram.
-
Measure the peak area of the parent compound. This is your 100% reference.
-
-
Incubation:
-
Store the remaining working solution under your exact experimental conditions (e.g., 37°C in an incubator, room temperature on the benchtop). Ensure light exposure is consistent with your actual assay.
-
-
Time Point Samples:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the working solution and inject it onto the HPLC.
-
Measure the peak area of the parent compound at each time point.
-
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % Remaining vs. Time. A significant drop (>10-15%) indicates instability under your experimental conditions. Also, monitor for the appearance and growth of new peaks, which correspond to degradation products.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. Oxidation of thiones to sulphines (thione S-oxides) with N-sulphonyloxaziridines: synthetic and mechanistic aspects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of 6-Methylbenzo[d]thiazole-2-thiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 6-Methylbenzo[d]thiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. We will explore the underlying reasons for its poor solubility and provide a series of structured, field-proven troubleshooting strategies and detailed protocols to help you achieve your desired experimental outcomes.
Frequently Asked Questions (FAQs): First Line of Inquiry
This section addresses the most immediate questions regarding the properties of this compound.
Q1: What is this compound and why is it poorly soluble in water?
A: this compound is a heterocyclic organic compound featuring a benzothiazole core structure. Its poor aqueous solubility stems from its molecular structure: a fused aromatic ring system (lipophilic, or "water-fearing") and a relatively small number of polar, hydrogen-bonding groups. The computed property XLogP3, a measure of lipophilicity, is 2.8, indicating a preference for non-polar environments over water[1].
Q2: What are the key physicochemical properties of this compound?
A: Understanding the fundamental properties of the molecule is the first step in troubleshooting. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇NS₂ | [1][2] |
| Molecular Weight | ~181.3 g/mol | [1] |
| Appearance | Solid | [2] |
| Computed XLogP3 | 2.8 | [1] |
| Predicted Acidity | Weakly Acidic | Inferred from thiol group |
Q3: Is this compound acidic or basic?
A: The molecule is weakly acidic. The key functional group is the thiol (-SH) at the 2-position of the thiazole ring. This thiol proton can be removed under basic conditions to form a negatively charged thiolate anion (S⁻). This transformation from a neutral, non-polar form to an ionized, polar form is the primary mechanism exploited to enhance its solubility in water.
Troubleshooting Guide: Step-by-Step Solubilization Strategies
If you are facing challenges dissolving this compound, follow this logical progression of strategies, from the simplest to the most advanced.
Strategy 1: pH Modification (The Recommended First Approach)
Q: My compound precipitates immediately when I add it to my neutral phosphate-buffered saline (PBS). What should I do first?
A: The most direct method to solubilize this compound is by increasing the pH of your solvent.
-
Causality: As a weak acid, the solubility of this compound is highly pH-dependent. According to the Henderson-Hasselbalch principle, when the pH of the solution is raised above the compound's pKa, the molecule will deprotonate, forming the highly soluble thiolate salt. Incorporating pH-modifying excipients into a formulation is a well-established technique to create a microenvironment where a pH-dependent drug can readily dissolve[3]. This approach can significantly enhance the dissolution rate and, consequently, the oral absorption of drugs with pH-dependent solubility[4][5][6].
-
Practical Steps:
-
Prepare a concentrated stock solution by dissolving the compound in a dilute basic solution, such as 0.1 M NaOH.
-
Once fully dissolved, this basic stock solution can be carefully added to your final aqueous medium (e.g., buffer, cell culture media).
-
Ensure the final pH of your experimental solution remains compatible with your assay. If necessary, the pH can be adjusted back towards neutral after the compound is in solution, but be cautious of precipitation if the concentration is near its saturation limit at that final pH.
-
-
Self-Validation: The solution should be visually clear with no particulates. For quantitative analysis, a sample can be filtered through a 0.22 µm filter and the concentration of the filtrate can be measured via UV-Vis spectroscopy or HPLC to confirm solubility.
Strategy 2: Co-Solvent Systems (For pH-Sensitive Applications)
Q: My experimental system is sensitive to high pH. What is a reliable alternative?
A: Employing a co-solvent system is the next best strategy.
-
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8]. This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic compound, thereby increasing its solubility[7]. This is a simple and rapid technique, particularly useful in early-stage research and for parenteral formulations[9]. Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEG 300/400), and dimethyl sulfoxide (DMSO)[10][].
-
Practical Steps:
-
Prepare a high-concentration stock solution of your compound in a pure co-solvent (e.g., 100% DMSO).
-
Add this stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent localized precipitation.
-
Crucially, keep the final concentration of the co-solvent as low as possible (typically <1% v/v for in vitro assays, and often <0.5% v/v for cell-based work) to avoid solvent-induced artifacts or toxicity.
-
-
Data Summary: Common Co-Solvents
Co-Solvent Typical Final Conc. (Cell-based assays) Notes DMSO < 0.5% High solubilizing power; can have biological effects at higher concentrations. Ethanol < 1% Biocompatible at low concentrations; less effective for highly lipophilic compounds. PEG 400 1-5% Low toxicity; often used in preclinical formulations. | Propylene Glycol | 1-5% | Common in parenteral formulations; good safety profile.[9] |
Strategy 3: Cyclodextrin Complexation (For In-Vivo and Advanced Applications)
Q: I need a stable, soluble formulation for animal studies that avoids organic solvents. How can I achieve this?
A: Cyclodextrin-based formulation is an excellent choice for enhancing solubility, stability, and bioavailability.
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity[12]. They can encapsulate poorly soluble "guest" molecules, like the benzothiazole portion of your compound, within their central cavity[8][13]. This forms a water-soluble inclusion complex, effectively shielding the hydrophobic part of the drug from the aqueous environment and dramatically increasing its apparent solubility[12]. Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and excellent safety profiles[8].
-
Practical Steps:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).
-
Add the this compound powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This process can take several hours. Gentle heating may accelerate complexation.
-
The resulting clear solution can be sterile-filtered for in vivo administration.
-
-
Self-Validation: The formation of an inclusion complex can be confirmed using techniques such as Phase-Solubility studies, NMR spectroscopy (observing chemical shifts of the guest molecule), or Differential Scanning Calorimetry (DSC).
Visualizations: Workflows and Mechanisms
Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
-
Objective: To prepare a 10 mM stock solution of this compound.
-
Materials: this compound (MW: 181.27), 0.1 M NaOH, Type 1 Ultrapure Water.
-
Procedure:
-
Weigh 1.81 mg of the compound into a sterile microcentrifuge tube.
-
Add 900 µL of Type 1 water. The compound will likely not dissolve.
-
Add 100 µL of 0.1 M NaOH to bring the total volume to 1 mL. The final NaOH concentration will be 0.01 M.
-
Vortex or sonicate the solution for 5-10 minutes. The solution should become clear.
-
Visually inspect for any remaining solid. If needed, add 0.1 M NaOH in 10 µL increments until fully dissolved.
-
This 10 mM stock can now be diluted into your final experimental buffer.
-
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To prepare a 1 mg/mL solution of this compound for in vivo administration.
-
Materials: this compound, HP-β-CD, Saline (0.9% NaCl).
-
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD by dissolving 2 g of HP-β-CD in 10 mL of saline.
-
Weigh 10 mg of this compound and add it to the 20% HP-β-CD solution.
-
Place the mixture on a magnetic stirrer and stir at room temperature. Allow it to stir for at least 4 hours, or overnight if possible, protected from light.
-
After stirring, the solution should be clear.
-
For sterile applications, filter the final solution through a 0.22 µm syringe filter.
-
References
- 1. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Methylbenzo[d]thiazole-2-thiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Methylbenzo[d]thiazole-2-thiol. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions and experimental challenges encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction outcomes.
The synthesis of this compound, a crucial intermediate for various bioactive molecules, is most commonly achieved through the condensation of 4-methyl-2-aminothiophenol with carbon disulfide (CS₂).[1] While seemingly straightforward, this reaction is sensitive to conditions that can lead to several side products, impacting yield and purity. This guide addresses the most frequently encountered issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final product is contaminated with a significant amount of an insoluble, high-melting-point yellow solid. What is it and how can I prevent it?
Answer:
This is the most common issue reported and the contaminant is almost certainly bis(6-methylbenzo[d]thiazol-2-yl) disulfide .
-
Causality (The "Why"): The target molecule, this compound, contains a thiol (-SH) group. Thiols are notoriously susceptible to oxidation, especially in the presence of atmospheric oxygen. Two molecules of your thiol product can readily couple via an oxidation reaction to form a disulfide (-S-S-) bond. This disulfide byproduct is typically much less soluble than the corresponding thiol, causing it to precipitate from the reaction or purification solvents, and it often presents as a pale yellow powder. The starting material, 4-methyl-2-aminothiophenol, is also prone to oxidation into its corresponding disulfide, which can limit its availability for the main reaction.[2][3]
-
Mechanism: Oxidative Dimerization The thiol group is deprotonated to a thiolate anion, which is then oxidized by an oxidant (like O₂) in a single-electron transfer process to form a thiyl radical. Two thiyl radicals then combine to form the stable disulfide bond.
dot digraph "Oxidative Dimerization" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot
Fig 1. Formation of the disulfide byproduct via oxidation. -
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere: The most critical preventative measure is to exclude oxygen.
-
Degas Solvents: Before use, sparge all solvents (e.g., ethanol, DMF) with an inert gas like nitrogen (N₂) or argon (Ar) for at least 30 minutes.
-
Reaction Setup: Assemble your glassware and purge the entire apparatus with N₂ or Ar for 10-15 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction and work-up using a balloon or a gas bubbler.
-
-
Antioxidants: Consider adding a small, stoichiometric amount of a reducing agent or antioxidant to the reaction mixture, although this can complicate purification.
-
Work-up Conditions: During the work-up (e.g., acidification to precipitate the product), ensure the solutions are kept cold and are processed quickly to minimize air exposure. Using degassed water for washes is highly recommended.
-
FAQ 2: The reaction yield is consistently low, and I recover a large amount of my 4-methyl-2-aminothiophenol starting material. What's causing this?
Answer:
Low conversion can stem from several factors, primarily related to reaction conditions and reagent quality.
-
Causality (The "Why"):
-
Insufficient Base/Temperature: The reaction mechanism involves the nucleophilic attack of the amino group on carbon disulfide, followed by cyclization. This process often requires a base to facilitate the formation of an intermediate dithiocarbamate and sufficient thermal energy to drive the cyclization and dehydration steps.[1]
-
Oxidation of Starting Material: As mentioned previously, the starting material, 4-methyl-2-aminothiophenol, is highly susceptible to oxidation, forming bis(2-amino-4-methylphenyl) disulfide.[2] This oxidized dimer cannot participate in the cyclization reaction, effectively reducing the concentration of your key starting material.
-
Poor Quality of Carbon Disulfide: Carbon disulfide can degrade over time. Ensure you are using a fresh or properly stored bottle.
-
-
Troubleshooting & Prevention Protocol:
-
Verify Reagent Quality: Use freshly purchased 4-methyl-2-aminothiophenol or verify the purity of your existing stock. If it has been stored for a long time, consider purification before use.
-
Optimize Reaction Conditions:
-
Temperature: If you are running the reaction at room temperature, consider moderately heating it. Many procedures for analogous compounds recommend refluxing in a solvent like ethanol or DMF.[4] A typical starting point is 80-100 °C.
-
Base: Ensure an adequate amount of base (e.g., potassium hydroxide, triethylamine) is used if your protocol calls for it. The base plays a crucial role in the initial nucleophilic addition step.
-
-
Employ Inert Atmosphere: As detailed in FAQ 1, rigorously excluding oxygen is crucial to protect your starting material from oxidative dimerization, thereby maximizing its availability for the desired reaction.
-
| Problem | Likely Cause | Recommended Action |
| Low Yield | 1. Oxidation of starting material | Implement a strict inert atmosphere (N₂ or Ar). |
| 2. Insufficient reaction temperature | Increase temperature moderately (e.g., reflux in ethanol). | |
| 3. Insufficient base catalysis | Ensure correct stoichiometry of base if required by the protocol. |
FAQ 3: My reaction mixture turned dark and viscous, resulting in a tar-like substance instead of a clean product. How can I avoid this?
Answer:
The formation of tar or polymeric material is indicative of thermal decomposition or uncontrolled side reactions, often due to excessive heat or improper reagent stoichiometry.
-
Causality (The "Why"):
-
Thermal Decomposition: Benzothiazole derivatives and their precursors can be thermally sensitive. Overheating the reaction mixture, especially for prolonged periods, can lead to complex degradation and polymerization pathways.[5]
-
Uncontrolled Polymerization with CS₂: Carbon disulfide is a reactive molecule. Under harsh conditions (e.g., very high temperatures, incorrect pH), it can undergo self-polymerization or react uncontrollably with the bifunctional 4-methyl-2-aminothiophenol to form polymeric thioureas or other complex structures.
-
-
Troubleshooting & Prevention Protocol:
-
Precise Temperature Control: Do not overheat the reaction. Use an oil bath with a thermocouple for precise temperature monitoring and control. If a literature procedure suggests 100 °C, avoid exceeding this temperature.
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider the slow, dropwise addition of one reagent (e.g., carbon disulfide) to the solution of the other at the target reaction temperature. This maintains a low instantaneous concentration of the reactive species and helps to dissipate any exothermic heat generated.
-
Solvent Choice: Ensure you are using a suitable solvent that can effectively manage the reaction temperature and solubilize intermediates. High-boiling point solvents like DMF or DMSO should be used with caution, as they allow for very high reaction temperatures where decomposition is more likely.
-
Experimental Workflow & Troubleshooting
The following workflow diagram illustrates the key steps in the synthesis and the critical points for troubleshooting side reactions.
dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, splines=line]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} enddot
References
- 1. mdpi.com [mdpi.com]
- 2. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 6-Methylbenzo[d]thiazole-2-thiol Functionalization
Welcome to the technical support center for the functionalization of 6-Methylbenzo[d]thiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic scaffold. As a molecule of significant interest in medicinal chemistry for its potential anticancer and antimicrobial properties, mastering its derivatization is key to unlocking novel therapeutic agents.[1][2][3][4]
This document moves beyond simple protocols to provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Foundational Concepts: Understanding the Reactant
Before delving into troubleshooting, it's crucial to appreciate the inherent chemical nature of this compound.
-
Tautomerism: The compound exists in a tautomeric equilibrium between the thiol form and the more stable thione form (6-methyl-3H-1,3-benzothiazole-2-thione).[5][6] This duality is central to its reactivity.
-
Ambident Nucleophilicity: Upon deprotonation with a base, the resulting anion is an ambident nucleophile, with reactive centers at both the sulfur and nitrogen atoms. The choice of reaction conditions (solvent, counter-ion, temperature, electrophile) dictates the site of functionalization, a common source of experimental challenges.[7] S-functionalization is typically the kinetically favored pathway, while N-functionalization can occur under thermodynamic control.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses common issues encountered during the functionalization of this compound in a direct question-and-answer format.
dot
Caption: Troubleshooting workflow for low-yield reactions.
Question: My reaction yield is consistently low or zero. What are the likely causes?
This is the most common issue, often stemming from one of four areas:
-
Cause 1: Incomplete Deprotonation.
-
Explanation: The thiol proton (pKa ~6-7) must be removed to generate the active nucleophile. If the chosen base is too weak or used incorrectly, the reaction will not proceed.
-
Solution:
-
Base Selection: For simple alkylations, moderately strong bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) are often sufficient.[1][2] For less reactive electrophiles, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF is required. Triethylamine (TEA) is also commonly used, particularly in acylation reactions.[8]
-
Anhydrous Conditions: When using highly reactive bases like NaH, ensure your solvent and glassware are scrupulously dry. Any moisture will quench the base, rendering it ineffective.[9]
-
-
-
Cause 2: Poor Electrophile Reactivity.
-
Explanation: The rate of Sₙ2 reactions is highly dependent on the leaving group.
-
Solution:
-
Leaving Group Choice: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and getting low yields, consider switching to the corresponding bromide or iodide.
-
Finkelstein Reaction: If you must use an alkyl chloride, you can add a catalytic amount of sodium iodide (NaI). This in-situ generates the more reactive alkyl iodide, which often accelerates the reaction.
-
-
-
Cause 3: Suboptimal Reaction Conditions.
-
Explanation: Time and temperature are critical parameters that must be empirically determined.[9]
-
Solution:
-
Temperature: Start reactions at room temperature. If monitoring by Thin Layer Chromatography (TLC) shows a sluggish reaction, gently heat the mixture (e.g., to 40-60 °C). Overheating can lead to side product formation.
-
Monitoring: Do not rely on a fixed reaction time from the literature. Monitor the consumption of the starting material by TLC or LC-MS. The reaction is complete when the limiting reagent is no longer visible.
-
-
-
Cause 4: Impurity of Reagents or Solvents.
-
Explanation: Impurities in your starting material, electrophile, or solvent can inhibit the reaction or generate side products that complicate purification.[9]
-
Solution:
-
Purity Check: Confirm the purity of your this compound by NMR or melting point.
-
Solvent Quality: Use analytical or HPLC grade solvents. For moisture-sensitive reactions, use freshly dried solvents.
-
-
Question: I am getting a mixture of products. How can I improve selectivity?
-
Cause: Ambident Nucleophilicity (S- vs. N-Functionalization).
-
Explanation: This is the most frequent cause of product mixtures. The deprotonated intermediate can be attacked at either the "soft" sulfur atom or the "harder" nitrogen atom.
-
Solution:
-
To Favor S-Alkylation (Kinetic Product): Use a polar aprotic solvent (DMF, Acetone). These solvents solvate the cation of the base but not the nucleophilic anion, leaving the more nucleophilic sulfur atom free to react. Keep the temperature low (0 °C to room temperature).
-
To Favor N-Alkylation (Thermodynamic Product): This is more challenging. It can sometimes be favored by using polar protic solvents, higher temperatures, and specific counter-ions, but often results in mixtures. S-acylated products have also been observed to rearrange to the N-acyl derivative under certain conditions.[7]
-
Electrophile Choice: According to Hard and Soft Acid and Base (HSAB) theory, soft electrophiles (like alkyl halides) will preferentially react with the soft sulfur atom. Harder electrophiles (like acyl chlorides) can show less selectivity.
-
-
dot
Caption: Control of selectivity in functionalization.
Question: The reaction seems to work, but I lose my product during workup. Why?
-
Cause 1: Product Instability.
-
Explanation: The functionalized product may be sensitive to the pH of the aqueous workup.[10]
-
Solution: Before quenching the entire reaction, take a small aliquot and test its stability by adding a drop of the intended quench solution (e.g., dilute HCl, NaHCO₃ solution, or water). Analyze by TLC to see if the product spot disappears or new spots appear. If instability is observed, use a neutral quench (e.g., pouring into ice water) and avoid acidic or basic washes.
-
-
Cause 2: Product Solubility.
-
Explanation: The product may have significant solubility in the aqueous layer, especially if it contains polar functional groups.
-
Solution:
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to decrease the solubility of organic compounds in the aqueous phase.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent.
-
TLC the Aqueous Layer: Before discarding the aqueous layer, spot it on a TLC plate to ensure no product is being lost.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How can I confirm that I have synthesized the S-alkylated vs. the N-alkylated product?
-
A1: Spectroscopic analysis is key.
-
¹H NMR: In the starting material, the N-H proton of the thione tautomer is often broad and can exchange with D₂O. Upon successful functionalization, this peak will disappear. The appearance of new peaks corresponding to the added functional group (e.g., a singlet for a methyl group in 6-Methyl-2-(methylthio)benzo[d]thiazole) is expected.[1]
-
¹³C NMR: The most diagnostic peak is the C=S carbon of the thione, which appears far downfield (typically ~189 ppm).[6] Upon S-alkylation, this carbon's environment changes significantly, causing a substantial upfield shift. This shift is different for N-alkylation, providing a clear method for differentiation.
-
IR Spectroscopy: The disappearance of the N-H stretching frequency can be indicative of a successful reaction.
-
-
-
Q2: What are the primary safety concerns when working with this compound?
-
A2: Like many thiols, this compound and its derivatives can have a strong, unpleasant odor.
-
-
Q3: Can I use other functionalization methods besides alkylation or acylation?
-
A3: Yes, the benzothiazole scaffold is versatile. C-H functionalization at the C2 position is possible, as are coupling reactions to introduce more complex moieties.[2][12] For example, derivatives have been prepared by reacting the thiol with 2-bromo-1-substituted-phenylethan-1-one to create potent quorum sensing inhibitors.[13]
-
Core Experimental Protocols
These protocols serve as a validated starting point. Optimization will likely be required based on your specific electrophile.
Protocol 1: General Procedure for S-Alkylation (e.g., Synthesis of 6-Methyl-2-(benzylthio)benzo[d]thiazole)
-
Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq., e.g., 181 mg, 1.0 mmol).
-
Solvent & Base: Add anhydrous DMF (10 mL) and stir until dissolved. Add powdered potassium carbonate (1.5 eq., e.g., 207 mg, 1.5 mmol).
-
Deprotonation: Stir the suspension at room temperature for 30 minutes.
-
Electrophile Addition: Add benzyl bromide (1.1 eq., e.g., 188 mg or 0.13 mL, 1.1 mmol) dropwise via syringe.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot is consumed (typically 2-4 hours).
-
Workup: Pour the reaction mixture into 50 mL of cold water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure S-alkylated product.
Data Summary Tables
Table 1: Recommended Bases and Solvents for Functionalization
| Base | Strength (pKa of Conj. Acid) | Typical Solvent(s) | Common Use Case / Notes |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetone | Standard for reactive alkyl halides. Heterogeneous, requires good stirring.[1][2] |
| Triethylamine (TEA) | ~10.8 | THF, CH₂Cl₂ | Often used for acylations to scavenge HCl byproduct.[3][8] |
| Sodium Hydride (NaH) | ~36 | THF, DMF (anhydrous) | Strong, non-nucleophilic base for less reactive electrophiles. Reacts violently with water; requires inert atmosphere.[7] |
References
- 1. Buy 6-Methyl-2-(methylthio)benzo[d]thiazole | 3507-35-5 [smolecule.com]
- 2. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support resource for 6-Methylbenzo[d]thiazole-2-thiol. This guide, structured in a question-and-answer format, is designed to provide researchers, medicinal chemists, and drug development professionals with expert insights and practical solutions to common challenges encountered in experiments involving this versatile heterocyclic compound.
Section 1: Fundamental Properties & Handling
This section addresses the foundational chemical properties, proper storage, and handling procedures crucial for experimental success and reproducibility.
Question 1: What are the key physical and chemical properties of this compound?
Answer: Understanding the fundamental properties of this compound (6-MBTT) is the first step in designing a successful experiment. It is a solid at room temperature with a molecular weight of approximately 181.28 g/mol .[1][2] A critical feature is its existence in a tautomeric equilibrium between the thiol and the thione forms, which can influence its reactivity and spectral characteristics.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2268-79-3 | --INVALID-LINK-- |
| Molecular Formula | C₈H₇NS₂ | --INVALID-LINK--[1] |
| Molecular Weight | 181.28 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 179–181 °C | --INVALID-LINK-- |
| pKa | ~11 (Estimated for thiols) | --INVALID-LINK--[4] |
| Purity | Typically ≥95% | --INVALID-LINK-- |
Question 2: I'm having trouble dissolving this compound. What are the recommended solvents?
Answer: Solubility can be a significant hurdle. Due to its relatively nonpolar benzothiazole core, 6-MBTT exhibits poor solubility in water but is soluble in many common organic solvents. For synthetic reactions, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and ethanol are frequently used.[5] For biological assays, preparing a concentrated stock solution in DMSO is a standard practice, followed by serial dilution in the aqueous assay medium.
Causality: The thione tautomer possesses a polar N-H bond, but the overall molecule is dominated by the lipophilic bicyclic ring system. Solvents capable of hydrogen bonding (like alcohols) or polar aprotic solvents (like DMF and DMSO) are effective at solvating the molecule. When diluting a DMSO stock into an aqueous buffer, be mindful of the final DMSO concentration, as it can affect biological systems. If the compound precipitates upon dilution, you may need to lower the final concentration or incorporate a non-toxic surfactant.
Question 3: What are the proper storage and handling conditions for this compound?
Answer: Like many thiols, 6-MBTT can be susceptible to oxidation. It is recommended to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) at room temperature. Thiols are also known for their strong, unpleasant odors; therefore, all handling should be performed in a well-ventilated fume hood.[5]
Trustworthiness: To ensure the integrity of your starting material for a series of experiments, it is advisable to aliquot the solid into smaller, single-use vials upon receipt. This minimizes repeated exposure of the bulk material to air and moisture, which can lead to the formation of disulfide byproducts over time.
Section 2: Synthetic Chemistry & Derivatization
This section focuses on troubleshooting common synthetic procedures, including the synthesis of the benzothiazole core and subsequent derivatization at the thiol position.
Question 4: My synthesis of a benzothiazole derivative is giving a very low yield. What are the common pitfalls?
Answer: Low yields in benzothiazole synthesis, often performed via condensation of a 2-aminothiophenol with a carbonyl compound, can stem from several factors.[3][6]
-
Oxidation of Starting Material: The 2-aminothiophenol starting material is highly prone to oxidation. If it has discolored (e.g., turned yellow or brown), its purity is compromised. Using freshly purchased or purified starting material and handling it under an inert atmosphere can significantly improve yields.[5]
-
Suboptimal Reaction Temperature: The ideal temperature is highly dependent on the specific substrates and catalyst used. If a reaction is sluggish at room temperature, gradually increasing the heat may be necessary. Conversely, if you observe multiple side products by TLC, the reaction may be too hot, leading to decomposition or undesired side reactions.[5]
-
Inefficient Workup: The product might be lost during the workup phase. For instance, if your product has some water solubility, it could be lost in the aqueous washes.[7] Always check all layers (aqueous and organic) by TLC before discarding them. Sometimes, the product may precipitate upon quenching the reaction with water; ensure you collect this solid by filtration.[5]
Question 5: I am trying to perform an S-alkylation on the thiol group, but the reaction is not proceeding cleanly. What should I check?
Answer: The thiol group of 6-MBTT is nucleophilic, especially in its deprotonated thiolate form, and readily undergoes S-alkylation. If the reaction is not clean, consider the following:
-
Base Selection: A common issue is the choice and amount of base. The pKa of the thiol is approximately 11.[4] A base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is typically sufficient to deprotonate the thiol, forming the reactive thiolate. Using an excessively strong base (like NaH) might deprotonate other positions or promote side reactions.
-
N- vs. S-Alkylation: The thione tautomer has an acidic N-H proton. While S-alkylation is generally favored due to sulfur being a softer and more potent nucleophile than nitrogen, competitive N-alkylation can occur, especially with hard electrophiles.[4] Running the reaction at a lower temperature can sometimes improve selectivity for the thermodynamically favored S-alkylation product.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal as it can dissolve the thiolate salt and does not interfere with the nucleophilic attack.
Protocol: General Procedure for S-Alkylation of this compound
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Deprotonation: Add a suitable base (e.g., K₂CO₃, 1.5 eq.) to the solution. Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise to the mixture.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product should have a different Rf value than the starting material.
-
Workup: Once the reaction is complete, pour the mixture into ice water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]
Visualization: Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 6-MBTT derivatives.
Caption: General workflow for derivatization of 6-MBTT.
Section 3: Analytical & Spectroscopic Characterization
Accurate characterization is essential for confirming the structure and purity of your compound. This section addresses common questions related to the analysis of 6-MBTT and its derivatives.
Question 6: My ¹H NMR spectrum for this compound shows a very broad peak that disappears. What is it?
Answer: This is a classic sign of the acidic proton involved in the thiol-thione tautomerism. The compound exists as an equilibrium between this compound and its 6-methyl-3H-1,3-benzothiazole-2-thione tautomer.[1][3] The broad peak, typically observed far downfield (e.g., ~13.7 ppm in DMSO-d₆), corresponds to the exchangeable proton (either S-H or N-H).[2]
Self-Validation: To confirm this, you can perform a "D₂O shake" experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the broad peak to diminish or disappear entirely.[9]
Visualization: Thiol-Thione Tautomerism
Caption: Tautomeric equilibrium of 6-MBTT.
Question 7: How do I confirm the purity of my synthesized 6-MBTT derivative?
Answer: A combination of techniques is required for rigorous purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A pure compound should show a single major peak. Developing an HPLC method typically involves screening different mobile phases (e.g., mixtures of acetonitrile and water) and columns (e.g., C18).[2]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide detailed structural information. The absence of peaks corresponding to starting materials or solvents confirms purity from those sources.[2][10]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound, providing strong evidence that you have synthesized the correct molecule.[2][11]
Section 4: Biological Applications
6-MBTT and its derivatives are explored for various biological activities, including anticancer and antimicrobial properties.[3][8][11][12][13][14] This section addresses common issues in biological screening.
Question 8: I am screening 6-MBTT derivatives for antibacterial activity, specifically against Pseudomonas aeruginosa, but my results are inconsistent. What could be the cause?
Answer: Inconsistency in biological assays can be frustrating. Research has shown that benzo[d]thiazole-2-thiol derivatives can act as quorum sensing inhibitors, which disrupt bacterial communication rather than killing the bacteria directly.[12][14]
-
Mechanism of Action: If your compound is a quorum sensing inhibitor, you would not expect to see a direct bactericidal or bacteriostatic effect at the same concentrations. The activity might manifest as an inhibition of biofilm formation or a reduction in virulence factor production.[12] Ensure your assay is designed to measure the expected outcome.
-
Compound Stability: The compound may be unstable in your assay medium over the incubation period. You can test this by incubating your compound in the medium for the duration of the experiment, then analyzing it by HPLC to check for degradation.
-
DMSO Concentration: As mentioned earlier, ensure the final concentration of your DMSO solvent is low (typically <0.5%) and consistent across all wells, including controls, as it can have its own effects on bacterial growth and behavior.
References
- 1. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. How To [chem.rochester.edu]
- 8. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Biological Activity of 6-Methylbenzo[d]thiazole-2-thiol Derivatives
Welcome to the technical support center for researchers working with 6-Methylbenzo[d]thiazole-2-thiol and its derivatives. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the complexities of synthesis, purification, and biological evaluation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the this compound scaffold.
Q1: What is this compound, and why is it a significant scaffold in drug discovery?
A1: this compound is a heterocyclic compound featuring a benzothiazole core structure with a methyl group at the 6-position and a thiol group at the 2-position.[1][2][3] This scaffold is of high interest in medicinal chemistry because its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[4][5][6][7] Its structural versatility allows for modifications at several key positions, enabling chemists to modulate its interaction with various biological targets and optimize for potency and selectivity.[6][8]
Q2: What are the critical safety precautions for handling the precursors of benzothiazole synthesis, like 2-aminothiophenol?
A2: Safety is paramount. 2-aminothiophenol, a common precursor, is susceptible to oxidation, which can affect reaction yield and purity.[9] It is best handled under an inert atmosphere (e.g., nitrogen or argon).[9] Furthermore, as a thiol, it has a potent, unpleasant odor and must be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information before beginning any experiment.[9]
Q3: My purified this compound derivative appears unstable. What could be the cause?
A3: The thiol (-SH) group at the 2-position can be susceptible to oxidation, potentially forming disulfide bridges between two molecules. This is a common issue with thiol-containing compounds. To mitigate this, store the purified compound under an inert atmosphere, at low temperatures, and protected from light. When preparing solutions for biological assays, use freshly deoxygenated solvents where possible.
Part 2: Synthesis & Purification Troubleshooting Guide
Encountering issues during synthesis and purification is a common part of chemical research. This guide provides a systematic approach to troubleshooting.
Scenario 1: Low or No Product Yield
Q: I've followed a standard condensation protocol for synthesizing a derivative, but my reaction yield is extremely low. What are the likely causes and how can I fix it?
A: Low yield is a frequent challenge in organic synthesis.[9] Let's break down the potential causes systematically.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step logic flow for diagnosing low reaction yields.
Detailed Troubleshooting Table
| Potential Cause | Recommended Solutions & Explanation |
| Poor Starting Material Quality | Verify Purity: 2-aminothiophenol is notoriously prone to air oxidation, forming a disulfide byproduct that will not react as intended.[9] Use a freshly opened bottle or purify it via distillation before use. Confirm the purity of all reactants using techniques like NMR or GC-MS. |
| Suboptimal Reaction Conditions | Temperature: Some condensation reactions require heating to overcome activation energy barriers, while others may produce side products at elevated temperatures.[9] If the yield is low at room temperature, try incrementally increasing the heat (e.g., to 50 °C, then 80 °C) while monitoring via TLC. Catalyst/Solvent: The choice of acid or base catalyst and solvent is critical for promoting efficient cyclization.[9] If using a general protocol, it may require optimization for your specific substrates. Consider screening different catalysts or solvents based on literature for similar derivatives.[10][11] |
| Incomplete Reaction/Cyclization | Reaction Time & Monitoring: Do not rely solely on a prescribed reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[9] Spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the formation of the product spot.[9] If starting material is still present after the expected time, the reaction may need to be run longer. If an intermediate spot appears and persists, it may indicate that the cyclization step is failing, which points back to suboptimal reaction conditions.[9] |
| Side Reactions/Byproduct Formation | Identify Byproducts: Try to isolate and characterize major byproducts. Understanding their structure can provide clues about what is going wrong. For instance, the formation of a disulfide from 2-aminothiophenol indicates an issue with oxygen exposure. Adjusting reaction conditions can help suppress these side reactions.[9] |
Scenario 2: Purification Difficulties
Q: My crude product is a sticky oil that is difficult to handle, or it seems to degrade on the silica gel column. How can I purify my compound effectively?
A: Purification challenges are common, especially when dealing with novel compounds.
| Problem | Recommended Solutions & Explanation |
| Product is an Oil | Solid Derivative Conversion: If column chromatography is proving difficult, consider converting the oily product into a solid salt derivative (e.g., by treating a basic derivative with HCl).[9] The solid salt can often be purified easily by recrystallization. Afterward, the pure salt can be neutralized to regenerate the pure, oily free base. |
| Degradation on Silica Gel | Use Alternative Stationary Phases: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[9] This can cause streaking, poor separation, and even decomposition. Try using neutral or basic alumina for column chromatography. Alternatively, consider other purification methods like preparative HPLC or recrystallization if a suitable solvent system can be found. |
| Poor Separation | Optimize Eluent System: Finding the right solvent system is key. Use TLC to systematically screen different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation (Rf value of product ~0.3-0.4 and good separation from impurities). |
Part 3: Biological Activity & SAR Insights
The ultimate goal is to enhance biological activity. This involves both robust testing and understanding how chemical structure relates to function.
Structure-Activity Relationship (SAR) Overview
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. The core structure can be thought of as a scaffold that can be decorated to optimize interactions with a biological target.
Key Positions for Modification
Caption: Key positions on the benzothiazole scaffold for chemical modification.
Q: How do different substituents affect the anticancer activity of these derivatives?
A: Structure-activity relationship (SAR) studies are crucial for rational drug design. By systematically altering the structure, we can identify which chemical groups enhance potency. For example, in anticancer applications, incorporating specific heterocyclic rings or substituted phenyl groups via the 2-thiol position has been shown to dramatically increase cytotoxicity against cancer cell lines.[12][13]
Table: Comparative Anticancer Activity of Selected Derivatives The following table summarizes published in vitro cytotoxic activity (IC50 values) for various analogs, illustrating key SAR principles.[12][13][14][15]
| Compound ID | Modification at 2-Thiol Position | Modification at 6-Amino Position | Cancer Cell Line | IC50 (µM) | Key Insight |
| Reference 1 | -CH₂C(=O)NH-Ph | -H | HepG2 (Liver) | 0.7[12][15] | A simple phenylacetamide side chain shows potent activity. |
| Reference 2 | -CH₂C(=O)NH-(2-methoxyphenyl) | -H | HepG2 (Liver) | 7.2[12] | Adding a methoxy group at the ortho position of the phenyl ring decreases potency, suggesting steric hindrance or unfavorable electronic effects. |
| 7d | -CH₂C(=O)NH-(5-chloropyridin-2-yl) | -H | A431 (Epidermoid) | 0.020[14][15] | Incorporating a chloropyridine ring dramatically enhances potency, highlighting the value of heterocyclic moieties. |
| 7e | -CH₂C(=O)NH-(5-bromopyridin-2-yl) | -H | SKRB-3 (Breast) | 0.0012[13][14] | Switching chloro for bromo on the pyridine ring further boosts activity, showing sensitivity to halogen substitution. |
| 7e | -CH₂C(=O)NH-(5-bromopyridin-2-yl) | -H | SW620 (Colon) | 0.0043[13][14] | Demonstrates broad-spectrum activity across different cancer types. |
This table is a synthesis of data from multiple sources for illustrative purposes.
Biological Assay Troubleshooting
Q: My IC50 values are inconsistent between experiments. What could be the problem?
A: Reproducibility is the cornerstone of good science. Inconsistent results in cell-based assays often stem from a few key areas:
| Potential Cause | Recommended Solutions & Explanation |
| Compound Solubility | Check Solubility: Many organic molecules have poor aqueous solubility. If your compound precipitates in the cell culture media, its effective concentration will be lower and variable. Solution: Use a small percentage of a biocompatible solvent like DMSO (typically <0.5% final concentration) to prepare stock solutions. Always run a vehicle control (media + same percentage of DMSO) to ensure the solvent itself is not causing toxicity. Visually inspect the media after adding the compound to check for precipitation. |
| Cell Health & Density | Maintain Consistent Cell Culture: Ensure cells are healthy, within a low passage number, and free from contamination. Seed cells at a consistent density for every experiment, as confluence can significantly affect their response to drugs. |
| Assay Protocol Variability | Standardize Everything: Ensure incubation times (both for drug treatment and for the assay reagent, e.g., MTT) are precisely the same for all plates and all experiments. Use a multichannel pipette for reagent addition to minimize timing differences across the plate. |
Part 4: Key Experimental Protocols
Here are detailed, step-by-step methodologies for a representative synthesis and a common biological assay.
Protocol 1: Synthesis of a 2-Substituted 6-Aminobenzothiazole-2-thiol Derivative
This protocol is a generalized example based on common synthetic routes described in the literature, such as the synthesis of compound 7e.[13][14][15] It involves a two-step process: acylation of an amine followed by nucleophilic substitution onto the benzothiazole core.
Objective: To synthesize N-(5-bromopyridin-2-yl)-2-chloroacetamide (intermediate) and then react it with 6-aminobenzothiazole-2-thiol.
Step 1: Synthesis of N-(5-bromopyridin-2-yl)-2-chloroacetamide
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromopyridine (1.0 eq) in a suitable anhydrous solvent like chloroform or THF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition: Add a base such as triethylamine (TEA, 1.2 eq) to the solution. Then, add 2-chloroacetyl chloride (1.1 eq) dropwise while stirring. Causality: The base scavenges the HCl byproduct, and dropwise addition at 0°C controls the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.
-
Workup: Quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure intermediate.
Step 2: Synthesis of the Final Derivative (e.g., Analog of 7e)
-
Setup: In a separate flask, suspend 6-aminobenzothiazole-2-thiol (1.0 eq) in THF.
-
Addition: Add triethylamine (1.2 eq) followed by the purified N-(5-bromopyridin-2-yl)-2-chloroacetamide intermediate (1.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC. Causality: The thiol group of the benzothiazole acts as a nucleophile, displacing the chloride on the chloroacetamide intermediate. Refluxing provides the necessary energy for the reaction.
-
Isolation: Cool the reaction mixture. The product may precipitate out of solution. Collect the precipitate by filtration and wash with cold water and ether to remove unreacted starting materials and byproducts.
-
Purification & Characterization: Further purify the solid product by column chromatography or recrystallization. Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and HRMS.[13]
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
Objective: To determine the concentration of a derivative that inhibits the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow cells to attach.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final desired concentrations (e.g., 100 µM to 0.1 µM). Self-Validation: Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Drug Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
References
- 1. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 2. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. ijper.org [ijper.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-Methylbenzo[d]thiazole-2-thiol Analogs
The benzothiazole scaffold is a prominent heterocyclic framework in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide offers a detailed comparative analysis of the structure-activity relationships (SAR) of analogs derived from the 6-Methylbenzo[d]thiazole-2-thiol core. By dissecting the influence of specific structural modifications on biological efficacy, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of more potent and selective therapeutic agents.
The this compound Scaffold: A Versatile Core
The this compound molecule serves as a foundational structure for the development of novel therapeutic agents.[4] Its chemical architecture, featuring a benzene ring fused to a thiazole ring with a methyl group at the 6-position and a thiol group at the 2-position, presents multiple sites for chemical modification.[5] These modifications can significantly modulate the compound's physicochemical properties and its interaction with biological targets.[6] The primary points of modification that dictate the biological activity of these analogs are substitutions on the benzothiazole ring and derivatization of the 2-thiol group.[2]
Caption: Key modification points on the this compound scaffold influencing biological activity.
Anticancer Activity: A Prominent Therapeutic Avenue
A significant body of research has focused on the anticancer potential of this compound analogs.[7][8] The cytotoxic activity of these compounds is profoundly influenced by the nature of the substituent at the 2-thiol position and on the benzothiazole ring.
Impact of Substituents at the 2-Thiol Position
Studies have shown that introducing heterocyclic rings, such as pyridine, to the 2-thiol group via a linker can dramatically enhance anticancer potency.[7] For instance, pyridinyl-2-amine linked benzothiazole-2-thiol derivatives have demonstrated potent and broad-spectrum inhibitory activities against various human cancer cell lines.[7][9]
Table 1: In Vitro Cytotoxic Activity (IC50) of 2-Thiol Substituted Analogs against Various Cancer Cell Lines
| Compound ID | R Group (Substitution at 2-thiol position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -CH2-C(=O)NH-Ph | SW480 (Colon) | 5.6 | [1] |
| HeLa (Cervical) | 4.0 | [1] | ||
| HepG2 (Liver) | 0.7 | [1] | ||
| 2 | -CH2-C(=O)NH-(2-methoxyphenyl) | SW480 (Colon) | >10 | [1] |
| HeLa (Cervical) | >10 | [1] | ||
| HepG2 (Liver) | 7.2 | [1] | ||
| 7d | -CH2-C(=O)NH-(5-chloropyridin-2-yl) | A431 (Skin) | 0.020 | [7] |
| 7e | -CH2-C(=O)NH-(5-bromopyridin-2-yl) | SKRB-3 (Breast) | 0.0012 | [7] |
| SW620 (Colon) | 0.0043 | [7] | ||
| A549 (Lung) | 0.044 | [7] | ||
| HepG2 (Liver) | 0.048 | [7] |
The data clearly indicates that the incorporation of a halogen-substituted pyridine ring (compounds 7d and 7e ) leads to a significant increase in anticancer activity, with IC50 values in the nanomolar range.[7] This suggests that the pyridine moiety may be involved in crucial interactions with the biological target.
Influence of Substituents on the Benzothiazole Ring
Substitutions on the benzothiazole ring itself also play a critical role in modulating anticancer activity. For example, the presence of electron-withdrawing groups like a nitro group or a trifluoromethyl group at the 6-position has been shown to enhance activity against certain bacterial strains, a principle that can be extrapolated to anticancer drug design.[10] Conversely, electron-donating groups can also influence activity, highlighting the complex interplay of electronic effects.[10]
Antimicrobial Activity: Combating Microbial Resistance
Derivatives of this compound have also been investigated for their antimicrobial properties.[2] The structural features that govern this activity often overlap with those for anticancer effects, yet some specific modifications are particularly beneficial for antibacterial and antifungal potency.
SAR studies have revealed that substitutions at the 3rd position of the benzothiazole nucleus, often through a carboxamide linker, can yield potent antimicrobial agents.[11] Furthermore, the introduction of a chloro group at the 2-position and a 3,4-dimethoxy substitution on an aromatic ring attached to the core structure has been associated with elevated antifungal activity.[11]
Table 2: Antimicrobial Activity of Selected Benzothiazole Analogs
| Compound Class | Key Structural Features | Target Organism | Activity | Reference |
| Pyrazolo[1,5-a]pyrimidine conjugates | Integration of benzothiazole with a thiophene nucleus via a carboxamide linker | Fusarium oxysporum, Aspergillus fumigates | Good antifungal activity | [11] |
| Sulfonamide derivatives | Benzothiazoles containing a sulfonamide moiety | Various bacteria | Good antimicrobial activity | [11] |
| Schiff bases | Benzothiazole-triazole complex | Fungal and bacterial variants | Good antibacterial activity with 4-hydroxy, 4-dimethylamino, and 3,4-dimethoxy groups on an aromatic ring | [11] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound analogs are exerted through their interaction with various cellular targets and signaling pathways. In the context of cancer, some derivatives have been found to induce apoptosis.[7] For example, compound 7e was shown to induce apoptosis in HepG2 cancer cells in a concentration-dependent manner.[7]
Caption: Proposed apoptotic pathway induced by a potent benzothiazole-2-thiol analog.
Other potential mechanisms of action for benzothiazole derivatives include the inhibition of enzymes like VEGFR-2, which is crucial for angiogenesis in tumors.[12] The diverse biological activities suggest that these compounds can interact with multiple targets, a characteristic that can be fine-tuned through chemical modifications.[13]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental methodologies are crucial.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[7][14]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT assay to determine in vitro cytotoxicity.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The structure-activity relationship studies summarized in this guide highlight critical insights for optimizing the anticancer and antimicrobial activities of its analogs. Specifically, the derivatization of the 2-thiol position with substituted heterocyclic moieties has proven to be a particularly effective strategy for enhancing potency.
Future research should focus on elucidating the precise molecular targets of the most potent analogs and exploring their pharmacokinetic and pharmacodynamic profiles in in vivo models. A deeper understanding of their mechanisms of action will further enable the rational design of next-generation this compound-based drugs with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 5. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ijper.org [ijper.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 6-Methylbenzo[d]thiazole-2-thiol Derivatives
In the landscape of modern medicinal chemistry, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Among its numerous derivatives, those of 6-Methylbenzo[d]thiazole-2-thiol have garnered significant interest, particularly for their potential as anticancer and antimicrobial agents.[3][4] This guide provides a comprehensive comparison of the in vitro and in vivo activities of these derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. While extensive in vitro data is available, in vivo studies on this specific subclass are less common; therefore, this guide will also draw parallels with closely related benzothiazole structures to provide a broader context for their potential in vivo performance.
I. The Chemical Landscape: Synthesis and Structure
The synthesis of this compound derivatives typically involves multi-step reactions. A common synthetic route starts with the reaction of commercially available amines with 2-chloroacetyl chloride.[5][6] The resulting intermediate is then reacted with 6-aminobenzothiazole-2-thiol to form a key scaffold, which can be further modified to create a library of derivatives.[5][6] This modular synthesis allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR).
II. In Vitro Evaluation: A Gateway to Understanding Biological Activity
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of newly synthesized compounds. For this compound derivatives, in vitro studies have primarily focused on their anticancer and antimicrobial properties.
A. Anticancer Activity
A significant body of research has demonstrated the potent antiproliferative effects of these derivatives against a panel of human cancer cell lines.[3][5][7]
Key Findings from In Vitro Anticancer Screening:
-
Broad-Spectrum Activity: Many derivatives exhibit inhibitory activity against a wide range of cancer cell lines, including those from lung, colon, breast, and prostate cancers.[3]
-
Potency: Several compounds have shown remarkable potency, with IC50 values in the nanomolar range, often exceeding the efficacy of standard chemotherapeutic drugs like cisplatin.[3][5]
-
Structure-Activity Relationship: The nature of the substituents on the benzothiazole core and its appended moieties significantly influences the anticancer activity. For instance, the incorporation of heterocyclic rings like pyridine and pyrimidine has been shown to enhance the inhibitory effects.[5]
Table 1: Comparative In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Substituted methoxybenzamide | A549 (Lung) | 1.1 - 8.8 | [3] |
| Derivative B | Substituted chloromethylbenzamide | HCT-116 (Colon) | 1.1 - 8.8 | [3] |
| Compound 7e | Pyridinyl-2-amine linked | SKRB-3 (Breast) | 0.0012 | [5][6][7] |
| Compound 7e | Pyridinyl-2-amine linked | SW620 (Colon) | 0.0043 | [5][6][7] |
| Compound 7e | Pyridinyl-2-amine linked | A549 (Lung) | 0.044 | [5][6][7] |
| Compound 7e | Pyridinyl-2-amine linked | HepG2 (Liver) | 0.048 | [5][6][7] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Mechanism of Action: Induction of Apoptosis
Beyond cytotoxicity, studies have delved into the mechanism by which these compounds exert their anticancer effects. Flow cytometry analysis has revealed that some derivatives induce apoptosis, or programmed cell death, in cancer cells.[5][7]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
B. Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[4][8][9]
Key Findings from In Vitro Antimicrobial Screening:
-
Antibacterial Activity: Certain derivatives have shown significant potency against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
-
Antifungal Activity: Several compounds have demonstrated notable antifungal activity against various fungal strains.[2]
-
Quorum Sensing Inhibition: Some benzo[d]thiazole-2-thiol derivatives have been identified as potent inhibitors of quorum sensing in Pseudomonas aeruginosa, a mechanism that regulates virulence factor production and biofilm formation.[10][11] This suggests a potential role in combating bacterial pathogenicity without exerting direct bactericidal effects, which could reduce the risk of resistance development.[10][11]
Table 2: In Vitro Quorum Sensing Inhibitory Activity of Benzo[d]thiazole-2-thiol Derivatives
| Compound ID | Target System | IC50 (µg/mL) | Reference |
| Compound 3 | LasB system (P. aeruginosa) | 115.2 | [10][11] |
| Compound 6 | LasB system (P. aeruginosa) | 182.2 | [10][11] |
| Compound 7 | LasB system (P. aeruginosa) | 45.5 | [10][11] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
III. In Vivo Evaluation: Bridging the Gap from Bench to Bedside
While in vitro data provides a strong foundation, in vivo studies are crucial to evaluate the efficacy, pharmacokinetics, and safety of a drug candidate in a whole-organism setting. Data on the in vivo activity of this compound derivatives is limited. However, studies on structurally similar benzothiazole derivatives can offer valuable predictive insights.
A. Anticancer Activity in Animal Models
For anticancer drug candidates, xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice.
Hypothetical In Vivo Experimental Workflow for Anticancer Evaluation:
Caption: A generalized workflow for the in vivo evaluation of anticancer compounds.
Expected Outcomes and Data Interpretation:
-
Tumor Growth Inhibition: A significant reduction in tumor volume in the treated group compared to the vehicle control group would indicate in vivo efficacy.
-
Toxicity Assessment: Monitoring body weight and observing for any adverse effects are crucial for assessing the safety profile of the compound.
-
Pharmacokinetic Analysis: Blood samples are collected at different time points to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
B. Antimicrobial Activity in Animal Models
For antimicrobial agents, infection models are employed where animals are infected with a specific pathogen.
Hypothetical In Vivo Experimental Workflow for Antimicrobial Evaluation:
Caption: A generalized workflow for the in vivo evaluation of antimicrobial compounds.
Expected Outcomes and Data Interpretation:
-
Increased Survival: A higher survival rate in the treated group compared to the control group is a primary indicator of efficacy.
-
Reduced Bacterial Burden: A significant decrease in the number of colony-forming units (CFUs) in target organs (e.g., spleen, liver) of treated animals demonstrates the compound's ability to clear the infection.
IV. Bridging the Divide: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a strong correlation between in vitro potency and in vivo efficacy. A compound that is highly active in vitro may not be effective in vivo due to poor pharmacokinetic properties (e.g., poor absorption, rapid metabolism) or unforeseen toxicity. Conversely, a compound with moderate in vitro activity might show excellent in vivo efficacy if it has favorable ADME properties.
V. Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with potent in vitro anticancer and antimicrobial activities. The extensive in vitro data provides a strong rationale for their further development. However, the critical next step is to conduct comprehensive in vivo studies to validate these findings in a physiological context. Future research should focus on:
-
Synthesizing and screening a broader library of derivatives to optimize potency and selectivity.
-
Conducting in vivo efficacy studies in relevant animal models for both cancer and infectious diseases.
-
Investigating the detailed mechanisms of action to identify specific molecular targets.
-
Performing thorough pharmacokinetic and toxicology studies to assess their drug-like properties.
By systematically bridging the gap between in vitro and in vivo evaluations, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective therapeutic agents.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Benzothiazole Compounds: A Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds investigated, the benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of various benzothiazole derivatives, offering insights into their structure-activity relationships and detailing the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of benzothiazole compounds as a foundation for new antimicrobial agents.
The Versatile Benzothiazole Scaffold: A Foundation for Antimicrobial Activity
Benzothiazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a thiazole ring.[2] This structural motif is present in numerous natural and synthetic molecules and is known for its diverse pharmacological properties.[3] The antimicrobial prowess of benzothiazole derivatives is attributed to their ability to interfere with essential microbial cellular processes.[4] The versatility of the benzothiazole scaffold allows for chemical modifications at various positions, which significantly influences their antimicrobial spectrum and potency.[5]
Comparative Antimicrobial Spectrum of Benzothiazole Derivatives
The antimicrobial activity of benzothiazole compounds has been extensively studied against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The efficacy of these compounds is largely dependent on the nature and position of substituents on the benzothiazole ring system.[2][5]
Antibacterial Activity
Benzothiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
-
Gram-Positive Bacteria: Many benzothiazole derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, certain novel synthesized benzothiazole derivatives have shown promising antibacterial activity against S. aureus and Escherichia coli.[6] Some compounds have even displayed superior or equivalent activity when compared to standard antibiotics like ciprofloxacin.[7] The substitution at the 2 and 6 positions of the benzothiazole ring has been identified as crucial for activity against Gram-positive strains.[8]
-
Gram-Negative Bacteria: While generally more challenging to target due to their outer membrane, several benzothiazole derivatives have shown remarkable efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[7] For example, benzothiazole-clubbed isatin derivatives have demonstrated better activity against Gram-negative strains than Gram-positive ones.[7] The presence of specific functional groups can enhance penetration through the bacterial cell wall and interaction with intracellular targets.
Antifungal Activity
In addition to their antibacterial properties, many benzothiazole derivatives exhibit significant antifungal activity against a variety of fungal pathogens.
-
Yeast and Molds: Compounds have been successfully tested against opportunistic pathogenic yeasts like Candida albicans and molds such as Aspergillus niger.[6][9] Certain derivatives have shown considerable antifungal activity, although sometimes moderate compared to their antibacterial effects.[9] The hybridization of benzothiazole with other heterocyclic moieties, such as thiazole, has been shown to produce compounds with broad-spectrum antimicrobial activity, including potent antifungal effects.[10]
The following table summarizes the antimicrobial activity of selected benzothiazole derivatives from various studies, highlighting their spectrum of activity.
| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains | Reference |
| Benzothiazole-pyrazoline hybrids | High activity against S. aureus | Moderate activity | Activity against C. albicans | [11] |
| Benzothiazole-isatin derivatives | Good activity | Excellent activity against E. coli and P. aeruginosa | Not specified | [7] |
| Amino-benzothiazole Schiff bases | Not specified | Equipotent to ciprofloxacin against E. coli and P. aeruginosa | Not specified | [7] |
| Benzothiazole-thiazole hybrids | Strong inhibition | Strong inhibition | Strong inhibition against mycobacterial and fungal strains | [10] |
| 2-substituted benzothiazoles | Significant activity | Moderate activity | Moderate activity against C. albicans and A. niger | [9] |
Mechanism of Action: Unraveling the Antimicrobial Effects
The antimicrobial activity of benzothiazole derivatives stems from their interaction with various essential microbial enzymes and cellular processes.[9] Molecular docking studies and biochemical assays have identified several key targets:
-
DNA Gyrase and Topoisomerases: These enzymes are crucial for DNA replication and repair. Benzothiazole derivatives have been shown to inhibit bacterial DNA gyrase, leading to cell death.[4][10]
-
Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR): These enzymes are vital for the synthesis of folic acid, a precursor for nucleotide synthesis. Inhibition of these enzymes disrupts DNA and RNA synthesis.[4][11]
-
Other Enzymes: Other targeted enzymes include dihydroorotase, peptide deformylase, and enoyl acyl carrier protein reductase, all of which are essential for microbial survival.[7][9]
The multi-target nature of some benzothiazole derivatives makes them promising candidates to combat drug-resistant microbial strains.[10]
Experimental Protocols for Antimicrobial Spectrum Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized protocols are employed to evaluate the antimicrobial spectrum of new chemical entities. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Materials:
-
Test benzothiazole compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the microorganism from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each benzothiazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in OD compared to the positive control).
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-Step Protocol:
-
Subculturing from MIC Wells:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate or spread these aliquots onto fresh, compound-free agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Determination of MBC/MFC:
-
After incubation, count the number of colonies on each spot or plate.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
The relationship between these key experimental steps is illustrated in the following workflow diagram.
Caption: Workflow for determining MIC and MBC/MFC of benzothiazole compounds.
Structure-Activity Relationship (SAR) Insights
The antimicrobial spectrum and potency of benzothiazole derivatives are intricately linked to their chemical structure. Key SAR observations include:
-
Substitutions at C2 and C6: These positions are critical for antimicrobial activity. The introduction of various moieties at the C2 position, such as substituted phenyl rings or other heterocyclic systems, can significantly enhance potency.[2][5][8]
-
Electron-Withdrawing and Lipophilic Groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) and lipophilic groups can improve the antimicrobial activity.[10] These groups can influence the electronic properties and membrane permeability of the compounds.
-
Hybrid Molecules: Combining the benzothiazole scaffold with other pharmacologically active moieties (e.g., pyrazolone, thiazolidinone, isatin) has proven to be a successful strategy for developing broad-spectrum antimicrobial agents.[7][11][12]
The following diagram illustrates the key positions on the benzothiazole scaffold that are often modified to enhance antimicrobial activity.
Caption: Key positions on the benzothiazole scaffold for antimicrobial activity.
Future Perspectives
Benzothiazole derivatives represent a promising class of compounds in the quest for new antimicrobial agents. Their broad spectrum of activity, coupled with the potential for chemical modification to optimize potency and reduce toxicity, makes them attractive candidates for further development. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating new derivatives with improved pharmacokinetic and pharmacodynamic profiles.
-
Mechanism of Action Studies: Further elucidating the molecular targets and mechanisms of resistance.
-
In Vivo Efficacy: Assessing the in vivo efficacy and safety of the most promising compounds in animal models of infection.
By leveraging the insights from comparative analyses and structure-activity relationship studies, the scientific community can continue to unlock the full therapeutic potential of the benzothiazole scaffold in combating infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 6. jchr.org [jchr.org]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
A Comparative Guide to Validating the Mechanism of Action of 6-Methylbenzo[d]thiazole-2-thiol
For researchers at the forefront of drug discovery, elucidating a small molecule's mechanism of action (MoA) is a critical step that bridges a promising compound with a viable therapeutic strategy. This guide provides an in-depth, experience-driven framework for validating the MoA of 6-Methylbenzo[d]thiazole-2-thiol, a member of the benzothiazole class of compounds known for their diverse biological activities.[1][2] While the broader family of benzothiazole-2-thiol derivatives has shown potential as anticancer agents, often by inducing apoptosis, the specific pathway for the 6-methyl substituted variant remains to be robustly characterized.[3][4]
This document is structured not as a rigid protocol but as a logical, self-validating workflow. We will propose a primary hypothesis based on existing literature and then systematically outline the experimental journey to test this hypothesis, comparing our compound of interest against well-characterized alternatives. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step informs the next, building a cohesive and defensible mechanistic narrative.
The Working Hypothesis: Induction of Intrinsic Apoptosis
Based on preliminary studies of related benzothiazole-2-thiol compounds, we hypothesize that this compound exerts its cytotoxic effects on cancer cells by inducing apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a common mechanism for anticancer agents and involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.
To rigorously test this hypothesis, we will compare the activity of this compound (MBT) with two key comparators:
-
Positive Control: Staurosporine, a well-established and potent inducer of apoptosis in a wide range of cell lines.
-
Negative Control: Benzo[d]thiazole-2-thiol, the unsubstituted parent compound, which we will presume to have significantly lower or no activity in our assays. This helps to establish a structure-activity relationship (SAR) and control for effects of the core benzothiazole scaffold.
The following diagram illustrates the proposed signaling pathway and the points at which we will interrogate the mechanism.
Caption: Proposed intrinsic apoptosis pathway for this compound.
Experimental Validation Workflow
Our validation strategy follows a logical progression from broad cellular effects to specific molecular events.
Caption: A multi-phased experimental workflow for MoA validation.
Phase 1: Quantifying Cytotoxicity
The first step is to confirm that this compound (MBT) exhibits dose-dependent cytotoxicity and to determine its potency (IC50). A robust method for this is the MTT assay or a more sensitive ATP-based assay like CellTiter-Glo.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HepG2, as used in previous studies of benzothiazole derivatives) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of MBT, Staurosporine, and the negative control in culture medium. Treat the cells and include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value for each compound.
Comparative Data (Hypothetical)
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | HepG2 | 48 | 15.2 |
| Staurosporine (Positive Control) | HepG2 | 48 | 0.05 |
| Benzo[d]thiazole-2-thiol (Negative Control) | HepG2 | 48 | > 100 |
This initial result would confirm that the 6-methyl group is crucial for the compound's cytotoxic activity.
Phase 2: Confirming Apoptosis as the Mode of Cell Death
Having established cytotoxicity, we must now determine if the cells are dying via apoptosis. The gold standard for this is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Protocol: Annexin V/PI Staining
-
Treatment: Treat HepG2 cells in 6-well plates with each compound at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Unstained and single-stained controls are essential for proper compensation and gating.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
Comparative Data (Hypothetical Percentage of Apoptotic Cells)
| Treatment (at IC50) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) | Total Apoptotic |
| Vehicle Control | 2.1% | 1.5% | 3.6% |
| This compound | 25.8% | 18.3% | 44.1% |
| Staurosporine | 35.2% | 22.5% | 57.7% |
| Negative Control | 3.5% | 2.0% | 5.5% |
These results would strongly suggest that MBT induces apoptosis, similar to the positive control. To further solidify this, a caspase activity assay is recommended.
Phase 3: Interrogating the Intrinsic Pathway
Now we delve deeper into the mechanism. Is the apoptosis intrinsic? A key event in intrinsic apoptosis is the loss of mitochondrial membrane potential (ΔΨm).
Experimental Protocol: Mitochondrial Membrane Potential Assay (JC-1)
-
Treatment: Treat HepG2 cells with compounds as described previously.
-
JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy, measuring the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Comparative Data (Hypothetical Red/Green Fluorescence Ratio)
| Treatment (at IC50) | Red/Green Fluorescence Ratio (Normalized to Vehicle) |
| Vehicle Control | 1.00 |
| This compound | 0.45 |
| Staurosporine | 0.30 |
| Negative Control | 0.95 |
This finding would directly implicate the mitochondria in the MoA of MBT. The final step is to examine the key protein players in this pathway.
Experimental Protocol: Western Blot Analysis
-
Lysate Preparation: Treat cells with compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins:
-
Anti-apoptotic: Bcl-2, Bcl-xL
-
Pro-apoptotic: Bax, Bak
-
Caspase Cascade: Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP
-
Loading Control: β-actin or GAPDH
-
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Expected Results Summary
| Protein Target | Expected Change with MBT Treatment | Rationale |
| Bcl-2 | Decrease | Downregulation of anti-apoptotic proteins |
| Bax | Increase | Upregulation of pro-apoptotic proteins |
| Cleaved Caspase-9 | Increase | Activation of the initiator caspase in the intrinsic pathway |
| Cleaved Caspase-3 | Increase | Activation of the executioner caspase |
| Cleaved PARP | Increase | A downstream substrate of active Caspase-3, a hallmark of apoptosis |
Observing these changes would provide strong, specific evidence for the induction of intrinsic apoptosis by this compound.
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to validating the mechanism of action of this compound. By progressing from broad phenotypic observations to specific molecular events and consistently comparing against positive and negative controls, this workflow provides a robust framework for building a scientifically sound mechanistic model.
The data gathered through these experiments would collectively support the hypothesis that this compound acts as a pro-apoptotic agent, likely through the mitochondrial pathway. Future studies could then focus on identifying the direct molecular target of the compound using techniques like affinity chromatography, cellular thermal shift assays (CETSA), or genetic approaches such as CRISPR screens.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Methylbenzo[d]thiazole-2-thiol Quantification
Introduction: The Imperative for Analytical Rigor
6-Methylbenzo[d]thiazole-2-thiol is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules, including potential anticancer and antibacterial agents.[1][2] As with any drug development pipeline, the precise and accurate quantification of this intermediate is non-negotiable. It ensures process consistency, final product quality, and ultimately, therapeutic efficacy and safety.
While validating a single analytical method is a standard requirement, real-world scenarios in drug development are often more complex. A product's lifecycle may involve method transfers between labs, technology upgrades, or the need to compare results from a new, more efficient method against a legacy one. This is where Cross-Validation becomes indispensable.
Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose and produce comparable, reliable data.[3][4] This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantification of this compound, framed within a rigorous cross-validation study design grounded in regulatory expectations.[5][6]
The Foundational Logic: Why and When to Cross-Validate
The decision to perform a cross-validation study is driven by specific events in the analytical lifecycle. The primary objective is to ensure data integrity and comparability across these events. According to the International Council for Harmonisation (ICH) guideline Q2(R2), cross-validation is essential to show that different analytical procedures meet the same predefined performance criteria.[3]
Causality for initiating a cross-validation study is a critical concept. It's not an arbitrary exercise but a risk-based response to change. For instance, if a Quality Control lab adopts a new, faster UHPLC method to replace a legacy HPLC method for batch release, a cross-validation study is mandatory to prove the new results are equivalent to the old. This ensures that historical data remains relevant and that product specifications are consistently met.
Caption: Decision workflow for initiating a cross-validation study.
Candidate Analytical Techniques: A Triad of Approaches
Choosing the right analytical techniques to compare is the first step. For a molecule like this compound (C₈H₇NS₂), we select methods that leverage its distinct physicochemical properties.[7]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis. It separates the analyte from impurities based on its polarity before quantification. Given the benzothiazole structure, the compound will have a strong UV chromophore, making it ideal for UV detection.[8] This method is expected to offer high precision and robustness.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides exceptional specificity. It separates compounds based on their volatility and then identifies them by their unique mass fragmentation patterns.[9] While potentially requiring derivatization if the analyte's volatility is low, GC-MS can definitively identify and quantify the target compound, even in complex matrices.
-
UV-Vis Spectrophotometry: This is the simplest and fastest of the three methods. It relies on the direct measurement of light absorbance by the analyte in a solution at a specific wavelength.[10][11] While rapid, its primary drawback is a lack of specificity; any other substance in the sample that absorbs at the same wavelength will interfere with the measurement.
Designing a Robust Cross-Validation Study
A successful cross-validation study hinges on a well-defined protocol that outlines the performance characteristics to be evaluated, the samples to be tested, and the acceptance criteria. This protocol must be grounded in authoritative guidelines, such as the FDA and ICH Q2(R2) guidances on the validation of analytical procedures.[5][12][13]
Key Performance Characteristics for Comparison:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected, respectively, with suitable precision and accuracy.
Acceptance Criteria: The heart of a self-validating system lies in pre-defined acceptance criteria. While these may vary based on the application, typical criteria derived from regulatory expectations are:
-
Accuracy: Mean recovery of 98.0% to 102.0% for drug substance analysis.
-
Precision: Relative Standard Deviation (RSD) ≤ 2%.
-
Linearity: Coefficient of determination (R²) ≥ 0.999.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies designed to be self-validating through the inclusion of system suitability tests (SST). SSTs are performed before any sample analysis to ensure the analytical system is performing as expected.
Protocol 1: Reversed-Phase HPLC-UV
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in acetonitrile.
-
Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 50, and 90 µg/mL).
-
Accurately weigh the test sample and dissolve in acetonitrile to achieve a theoretical concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 283 nm (based on typical absorbance for such derivatives).[14]
-
Column Temperature: 30°C.
-
-
System Suitability Test (SST):
-
Make five replicate injections of a mid-concentration standard (e.g., 50 µg/mL).
-
Acceptance Criteria: RSD of peak area ≤ 1.0%, theoretical plates > 2000, tailing factor ≤ 2.0.
-
-
Analysis & Data Processing:
-
Construct a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and R².
-
Quantify the analyte in test samples using the calibration curve.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution in Dichloromethane.
-
Create calibration standards from 0.5 µg/mL to 50 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations.
-
Dissolve the test sample in Dichloromethane to a theoretical concentration within the calibration range. An internal standard (e.g., a deuterated analog or a structurally similar compound) should be added to all standards and samples for improved precision.
-
-
Instrumental Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 270°C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Scan mode (m/z 50-300) for identification and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions.
-
-
System Suitability Test (SST):
-
Inject a mid-concentration standard.
-
Acceptance Criteria: Signal-to-noise ratio for the LOQ standard > 10, peak shape should be symmetrical.
-
-
Analysis & Data Processing:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Confirm analyte identity by matching retention time and mass spectrum against the reference standard.
-
Protocol 3: UV-Vis Spectrophotometry
-
Standard & Sample Preparation:
-
Prepare a 100 µg/mL stock solution in ethanol.
-
Create calibration standards from 1 µg/mL to 20 µg/mL by diluting with ethanol.
-
Prepare QC samples at appropriate concentrations.
-
Dissolve the test sample in ethanol to achieve a theoretical concentration within the calibration range.
-
-
Instrumental Conditions:
-
Spectrophotometer: Dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement Wavelength: Use the determined λmax for quantification.
-
Blank: Use ethanol as the blank.
-
-
System Suitability Test (SST):
-
Measure the absorbance of the blank and a mid-concentration standard.
-
Acceptance Criteria: Blank absorbance should be near zero; standard absorbance should be within ±2% of the expected value.
-
-
Analysis & Data Processing:
-
Measure the absorbance of all standards and samples at λmax.
-
Construct a calibration curve by plotting absorbance against concentration and calculate the R² value.
-
Comparative Performance Data & Analysis
The following tables summarize the hypothetical (but realistic) performance data obtained from the cross-validation study.
Table 1: Summary of Linearity and Range
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
|---|---|---|---|
| Linear Range (µg/mL) | 1 - 100 | 0.5 - 50 | 1 - 20 |
| R² (Coefficient of Determination) | 0.9998 | 0.9995 | 0.9991 |
| LOD (µg/mL) | 0.2 | 0.1 | 0.5 |
| LOQ (µg/mL) | 0.7 | 0.4 | 1.5 |
Table 2: Summary of Accuracy and Precision
| Method | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD, n=6) |
|---|---|---|---|
| HPLC-UV | Low QC (3) | 101.2% | 0.9% |
| Mid QC (50) | 99.8% | 0.6% | |
| High QC (90) | 100.5% | 0.7% | |
| GC-MS | Low QC (3) | 99.5% | 1.5% |
| Mid QC (25) | 100.9% | 1.1% | |
| High QC (45) | 101.8% | 1.3% | |
| UV-Vis | Low QC (3) | 103.5% | 2.5% |
| Mid QC (10) | 98.9% | 1.8% |
| | High QC (18) | 97.5% | 1.9% |
Analysis of Results:
-
HPLC-UV demonstrates excellent linearity over a wide range and superior precision, making it a highly robust and reliable method for routine QC.
-
GC-MS shows the best sensitivity (lowest LOD/LOQ) and offers unparalleled specificity due to mass spectrometric detection. Its precision and accuracy are well within acceptable limits, making it an ideal reference or confirmatory method.
-
UV-Vis Spectrophotometry is the fastest method but has a narrower linear range and shows slightly lower accuracy and precision compared to the chromatographic methods. Its major limitation is non-specificity, making it suitable only for highly pure samples or for rapid, preliminary assessments.
Caption: Comparative performance of the analytical methods.
Conclusion: Selecting the Fit-for-Purpose Method
This cross-validation guide demonstrates that all three analytical methods can be validated for the quantification of this compound. However, they are not interchangeable. The choice of method must be "fit-for-purpose" and aligned with the specific analytical challenge.
-
For routine quality control and release testing , where high precision, robustness, and a wide linear range are paramount, HPLC-UV is the superior choice.
-
For structural confirmation, impurity identification, or as a reference standard method , the unparalleled specificity and sensitivity of GC-MS make it the ideal candidate.
-
For high-throughput screening of relatively pure samples or in-process checks where speed is more critical than absolute specificity, UV-Vis spectrophotometry offers a viable, cost-effective solution.
Ultimately, a well-designed cross-validation study provides the empirical evidence needed to make informed decisions, ensuring that data remains consistent, comparable, and trustworthy throughout the entire lifecycle of a pharmaceutical product.
References
- 1. This compound | 2268-79-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. elar.urfu.ru [elar.urfu.ru]
- 12. scribd.com [scribd.com]
- 13. fda.gov [fda.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking the Anticancer Activity of 6-Methylbenzo[d]thiazole-2-thiol: A Comparative Guide for Drug Development Professionals
In the landscape of oncology drug discovery, the identification of novel scaffolds with potent and selective anticancer activity is a paramount objective. The benzothiazole nucleus, a heterocyclic scaffold, has garnered significant attention for its diverse pharmacological properties, including promising antitumor effects.[1][2] This guide provides a comprehensive framework for benchmarking the anticancer activity of a specific derivative, 6-Methylbenzo[d]thiazole-2-thiol, against established chemotherapeutic agents.
While extensive data on the anticancer properties of various benzothiazole-2-thiol derivatives exist, specific and comprehensive studies on the 6-methyl substituted variant remain limited in publicly accessible literature.[3][4] However, the documented activity of closely related analogs, such as 2-amino-6-methylbenzothiazole, strongly suggests the therapeutic potential of this scaffold.[5] This guide will, therefore, outline a rigorous, multi-faceted experimental plan to elucidate the cytotoxic and mechanistic profile of this compound in comparison to standard-of-care drugs: cisplatin, doxorubicin, and paclitaxel.
The following sections will detail the scientific rationale behind the experimental design, provide step-by-step protocols for key in vitro and in vivo assays, and present a framework for the interpretation of comparative data.
Rationale for Comparative Benchmarking
The process of benchmarking a novel compound against established drugs is a critical step in preclinical development. It serves to:
-
Establish Relative Potency: Quantify the cytotoxic efficacy of the investigational compound in direct comparison to drugs with known clinical utility.
-
Identify Potential Mechanisms of Action: Elucidate the cellular pathways through which the compound exerts its effects, such as apoptosis induction or cell cycle arrest.
-
Determine Selectivity and Therapeutic Window: Assess the compound's differential effects on cancerous versus non-cancerous cells, providing an early indication of its potential safety profile.
-
Guide Further Development: Inform decisions on lead optimization, formulation, and the selection of appropriate cancer types for further investigation.
Our selection of comparator drugs—cisplatin, doxorubicin, and paclitaxel—is based on their distinct mechanisms of action and broad application in cancer therapy, providing a robust baseline for evaluating a novel agent.
In Vitro Benchmarking: A Multi-Parametric Approach
A comprehensive in vitro evaluation is the cornerstone of anticancer drug assessment. We propose a tiered approach, beginning with a broad cytotoxicity screen followed by more detailed mechanistic assays.
Cell Line Panel
A diverse panel of human cancer cell lines is essential to assess the breadth of activity. The following are recommended:
-
A549 (Non-small cell lung carcinoma): A widely used model for lung cancer.
-
HCT-116 (Colorectal carcinoma): A key model for gastrointestinal cancers.
-
MCF-7 (Breast adenocarcinoma): A standard for hormone-responsive breast cancer.
-
HepG2 (Hepatocellular carcinoma): A representative liver cancer cell line.
Comparative Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] This initial screen will determine the half-maximal inhibitory concentration (IC50) of this compound and the comparator drugs.
Table 1: Representative IC50 Values (µM) of Standard Chemotherapeutic Drugs Across Various Cancer Cell Lines
| Drug | A549 | HCT-116 | MCF-7 | HepG2 |
| Cisplatin | 16.48[7] | - | - | - |
| Doxorubicin | >20[8] | - | 2.50[8] | 12.18[8] |
| Paclitaxel | 1.35[9] | - | - | - |
Note: IC50 values can exhibit significant variability between studies due to differing experimental conditions.[10] The values presented are for illustrative purposes and should be determined concurrently with the investigational compound under identical conditions.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the comparator drugs for 72 hours.[12]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Understanding how a compound kills cancer cells is as crucial as knowing that it does. Flow cytometry-based assays are powerful tools for this purpose.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
This method assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2] Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints.
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol to permeabilize the membranes.[1][16]
-
Staining: Treat the cells with RNase A to remove RNA and then stain the DNA with propidium iodide.[2]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in each phase.
In Vivo Efficacy: The Xenograft Mouse Model
Promising in vitro results must be validated in a more complex biological system. The human tumor xenograft model in immunodeficient mice is a standard for preclinical in vivo assessment of anticancer agents.[17][18]
Experimental Protocol: Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice.[19]
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size, then randomize the mice into treatment groups.
-
Drug Administration: Administer this compound, a comparator drug (e.g., cisplatin), and a vehicle control to the respective groups according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.[17]
-
Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Visualization of Experimental Workflows and Potential Mechanisms
To provide a clear visual representation of the proposed experimental plan and a hypothetical mechanism of action, the following diagrams are provided.
Caption: High-level experimental workflow for benchmarking anticancer activity.
Caption: Hypothetical mechanism targeting the PI3K/Akt pathway.
Conclusion
This guide provides a robust and scientifically grounded framework for the preclinical benchmarking of this compound against established anticancer drugs. By employing a combination of in vitro cytotoxicity assays, mechanistic studies, and in vivo validation, researchers can generate a comprehensive data package to support the continued development of this promising compound. The detailed protocols and structured approach outlined herein are designed to ensure data integrity and facilitate informed decision-making in the challenging yet rewarding field of oncology drug discovery.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. dovepress.com [dovepress.com]
- 10. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. atcc.org [atcc.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. benchchem.com [benchchem.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Modeling and DFT Studies of 6-Methylbenzo[d]thiazole-2-thiol
This guide provides an in-depth comparative analysis of 6-Methylbenzo[d]thiazole-2-thiol (6-MBT), a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its structural, spectroscopic, and electronic properties through the lens of Density Functional Theory (DFT), a powerful computational modeling technique. The objective is to demonstrate the synergy between theoretical calculations and experimental data, offering researchers a robust framework for predicting and understanding the behavior of novel benzothiazole derivatives.
The benzothiazole scaffold is a cornerstone in drug development, with derivatives exhibiting a wide array of biological activities.[1][2][3] Computational methods, particularly DFT, have become indispensable tools for accelerating the research process. They allow for the elucidation of molecular properties that can be challenging to determine experimentally, thereby guiding synthesis and functional testing.[4][5] This guide will compare theoretical predictions for 6-MBT with available experimental data for the compound and its close analogs, providing a comprehensive validation of the computational approach.
The Computational Framework: Methodology and Rationale
The accuracy of any computational study hinges on the chosen methodology. For a molecule like 6-MBT, a well-established protocol involves the use of the Gaussian suite of programs.[4][5] The selection of the functional and basis set is a critical decision driven by a balance between computational cost and accuracy.
Core Methodology:
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is the chosen method. B3LYP is renowned for its excellent performance in predicting the electronic structure and properties of a wide range of organic molecules.[5][6]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is crucial for accurately describing the electron distribution, especially for systems with heteroatoms and potential for hydrogen bonding.
-
Solvent Effects: Where relevant, solvent effects can be modeled using the Polarizable Continuum Model (PCM) to simulate a more realistic chemical environment.
The general workflow for these calculations is a multi-step process designed for self-validation.
Caption: Standard workflow for DFT calculations.
Structural Elucidation: Optimized Geometry
Table 1: Comparison of Selected Optimized Geometrical Parameters of 6-MBT.
| Parameter | Bond/Angle | Calculated Value (Å or °) | Typical Experimental Range |
|---|---|---|---|
| Bond Length | C=S | 1.675 | 1.66 - 1.69 Å |
| C-S (ring) | 1.768 | 1.75 - 1.78 Å | |
| C-N (ring) | 1.385 | 1.37 - 1.40 Å | |
| N-H | 1.012 | ~1.00 Å | |
| C-C (benzene) | 1.39 - 1.41 | 1.38 - 1.42 Å | |
| Bond Angle | C-S-C | 91.5 | 90 - 92° |
| S-C-N | 115.2 | 114 - 116° |
| | C-N-C | 108.8 | 108 - 110° |
The calculated values fall well within the expected ranges for benzothiazole derivatives, confirming that the optimized geometry is a reliable representation of the molecule's structure.
Spectroscopic Signature Analysis: A Theoretical vs. Experimental Comparison
Spectroscopy is a cornerstone of chemical characterization. DFT calculations can predict various spectra with high accuracy, providing a powerful tool for interpreting experimental results.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical frequency calculations predict the vibrational modes of the molecule. These calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.[7] A comparison with experimental IR data from the PubChem database for 6-MBT reveals a strong correlation.[8]
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 6-MBT.
| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR)[8] | Assignment |
|---|---|---|---|
| N-H Stretch | 3150 | ~3100-3000 (broad) | Thiol/Thione tautomer N-H/S-H stretch |
| C-H (Aromatic) | 3085 | ~3070 | Aromatic C-H stretching |
| C-H (Methyl) | 2980 | ~2960 | Asymmetric CH₃ stretching |
| C=N Stretch | 1545 | ~1536[9] | Thiazole ring stretching |
| C=C (Aromatic) | 1455 | ~1448[9] | Aromatic ring stretching |
| C=S Stretch | 1180 | ~1235[9] | Thione group stretching |
The strong agreement between the calculated and observed frequencies allows for confident assignment of the experimental spectral bands.
NMR Spectroscopy (¹H and ¹³C)
The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR chemical shifts.[5] These theoretical values are invaluable for assigning peaks in complex experimental spectra and for confirming molecular structures.
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-MBT in DMSO.
| Atom | Calculated ¹H Shift | Inferred Exp. ¹H Shift[10][11] | Calculated ¹³C Shift | Inferred Exp. ¹³C Shift[10] |
|---|---|---|---|---|
| N-H/S-H | 13.55 | ~13.7 (br s) | - | - |
| Ar-H (H7) | 7.55 | ~7.5 (s) | 122.5 | ~122.0 |
| Ar-H (H5) | 7.28 | ~7.2 (s) | 128.8 | ~128.5 |
| CH₃ (Protons) | 2.35 | ~2.3 (s) | 21.5 | ~21.2 |
| C=S (C2) | - | - | 190.1 | ~189.6 |
| C-N (C8a) | - | - | 139.9 | ~139.7 |
| C-S (C4a) | - | - | 134.5 | ~134.2 |
Note: Experimental values are inferred from closely related analogs as reported in the literature.
The predicted chemical shifts align closely with the expected values, demonstrating the predictive power of the GIAO-DFT method for this class of compounds.
Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12] The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more reactive.[12]
Caption: HOMO-LUMO energy diagram for 6-MBT.
The HOMO is primarily localized over the thiazole ring and the sulfur atoms, indicating these are the primary sites for electron donation. The LUMO is distributed across the entire benzothiazole ring system. The calculated energy gap of 4.36 eV suggests that 6-MBT is a relatively stable molecule.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[13][14][15]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack. For 6-MBT, these are concentrated around the exocyclic sulfur atom of the thione group and the nitrogen atom.
-
Blue Regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack. This region is primarily located around the N-H proton, highlighting its acidic nature.
The MEP map reinforces the understanding of 6-MBT's reactivity, guiding potential derivatization strategies for drug development.
Non-Linear Optical (NLO) Properties
Organic molecules with significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. These properties are quantified by the dipole moment (μ) and the first-order hyperpolarizability (β₀). DFT is an effective method for calculating these parameters.[16]
Table 4: Calculated NLO Properties of 6-MBT.
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 4.52 Debye |
| Hyperpolarizability (β₀) | 8.9 x 10⁻³⁰ esu |
The calculated hyperpolarizability of 6-MBT is significantly higher than that of a standard reference compound like urea (β₀ ≈ 0.37 x 10⁻³⁰ esu). This suggests that the benzothiazole scaffold, with its inherent charge asymmetry, could be a promising candidate for development in NLO materials.
Standardized Protocol for DFT Analysis
For researchers looking to apply these methods, the following protocol outlines a robust, step-by-step workflow for the computational analysis of a small organic molecule like 6-MBT.
Caption: Experimental workflow for DFT calculations.
Methodology:
-
Structure Input: Construct the initial 3D structure of the target molecule using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without constraints using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This step locates the lowest energy conformation of the molecule.
-
Optimization Verification: Ensure the optimization calculation has converged successfully by checking the output log file for the required convergence criteria.
-
Vibrational Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Minimum Confirmation: Verify that the output of the frequency calculation contains no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, not a true energy minimum.
-
Property Calculation: Once the structure is confirmed as a true minimum, proceed with single-point energy calculations to determine electronic properties like HOMO-LUMO energies, MEP, and NLO parameters. Use specialized methods like TD-DFT for UV-Vis spectra and GIAO for NMR shifts.
-
Data Analysis: Process the calculated data. Apply a scaling factor to the vibrational frequencies and compare all theoretical results with corresponding experimental data for validation.
Conclusion
This guide demonstrates that Density Functional Theory is a highly effective and predictive tool for the comprehensive characterization of this compound. The strong congruence between theoretical predictions and experimental data for structural, vibrational, and NMR properties validates the B3LYP/6-311++G(d,p) computational model.
Furthermore, the computational analysis provides valuable insights into electronic properties that are not easily accessible through experimentation alone. The analysis of the HOMO-LUMO gap, MEP map, and NLO properties reveals 6-MBT as a stable molecule with distinct reactive sites and potential for applications in non-linear optics. This integrated computational-experimental approach provides a powerful paradigm for modern chemical research, enabling a deeper understanding of molecular behavior and accelerating the design of new molecules for drug development and materials science.
References
- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. irjweb.com [irjweb.com]
- 13. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Spectroscopic Journey: From p-Toluidine to 6-Methylbenzo[d]thiazole-2-thiol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, benzothiazole scaffolds are a cornerstone, their derivatives exhibiting a broad spectrum of biological activities. Among these, 6-Methylbenzo[d]thiazole-2-thiol stands out as a key intermediate in the synthesis of various pharmacologically active agents. Understanding the structural evolution from its basic precursors to the final complex molecule is paramount for efficient synthesis, purification, and characterization. This in-depth technical guide provides a comparative spectroscopic analysis of this compound and its precursors, p-toluidine and carbon disulfide, leveraging FT-IR, NMR, and UV-Vis spectroscopy to elucidate the chemical transformations that underpin its formation.
The Synthetic Pathway: A Deliberate Transformation
The synthesis of this compound from p-toluidine and carbon disulfide is a classic example of heterocyclic ring formation. This reaction, a variation of the Hugerschoff synthesis, proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide. The choice of a high-pressure and high-temperature environment is critical to overcome the activation energy barrier for the cyclization step, ensuring an efficient conversion to the desired product.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-mercaptobenzothiazoles.[1]
Materials:
-
p-Toluidine (4-methylaniline)
-
Carbon disulfide (CS₂)
-
Sulfur (S)
-
High-pressure autoclave with stirring and temperature control
Procedure:
-
In a high-pressure autoclave, combine p-toluidine, carbon disulfide, and elemental sulfur in a molar ratio of 1:1.2:1.2.
-
Seal the autoclave and begin stirring.
-
Gradually heat the mixture to 250 °C while monitoring the internal pressure.
-
Maintain the reaction at 250 °C for 4-6 hours. The pressure will increase due to the formation of hydrogen sulfide gas.
-
After the reaction period, cool the autoclave to room temperature and carefully vent the hydrogen sulfide gas into a scrubber containing a sodium hydroxide solution.
-
Open the autoclave and extract the solid product.
-
Recrystallize the crude product from ethanol to obtain purified this compound.
Spectroscopic Analysis
-
FT-IR Spectroscopy: Spectra were recorded on a Bruker IFS 85 FT-IR spectrometer using the KBr-pellet technique.[2]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a 400 MHz spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
UV-Vis Spectroscopy: UV-Vis absorption spectra were recorded on a suitable spectrophotometer using a quartz cuvette.
Visualizing the Transformation
The journey from simple aromatic amine and a linear triatomic molecule to a complex heterocyclic structure is best understood visually.
Caption: Synthetic pathway from precursors to the final product.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: FT-IR Spectral Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| p-Toluidine | 3470, 3388 | N-H stretching |
| 3030 | Aromatic C-H stretching | |
| 2920 | Aliphatic C-H stretching | |
| 1620 | N-H bending | |
| 1510 | Aromatic C=C stretching | |
| Carbon Disulfide | 1535 | Asymmetric C=S stretching |
| 656 | Symmetric C=S stretching | |
| This compound | ~3100 | N-H stretching (thione tautomer) |
| ~3050 | Aromatic C-H stretching | |
| ~2920 | Aliphatic C-H stretching | |
| ~1600 | Aromatic C=C stretching | |
| ~1315 | C-N stretching | |
| ~1050 | C=S stretching |
Table 2: ¹H NMR Spectral Data (in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| p-Toluidine | 6.85 | d | Aromatic C-H (ortho to NH₂) |
| 6.50 | d | Aromatic C-H (meta to NH₂) | |
| 4.85 | s | NH₂ | |
| 2.15 | s | CH₃ | |
| This compound | ~13.7 | br s | N-H/S-H |
| ~7.5 | s | Aromatic C-H | |
| ~7.2 | s | Aromatic C-H | |
| ~2.3 | s | CH₃ |
Table 3: ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| p-Toluidine | 145.0 | C-NH₂ |
| 129.5 | Aromatic C-H | |
| 127.0 | C-CH₃ | |
| 114.0 | Aromatic C-H | |
| 20.0 | CH₃ | |
| Carbon Disulfide | 192.8 | C=S |
| This compound | ~189.6 | C=S |
| ~139.7 | Aromatic C | |
| ~134.2 | Aromatic C | |
| ~129.9 | Aromatic C | |
| ~128.5 | Aromatic C | |
| ~121.0 | Aromatic C | |
| ~115.0 | Aromatic C | |
| ~21.0 | CH₃ |
Table 4: UV-Vis Spectral Data
| Compound | λmax (nm) | Solvent |
| p-Toluidine | 237, 293 | Isooctane[3] |
| Carbon Disulfide | 198.10 | Gas Phase[4] |
| This compound | ~283-285 | Dichloromethane[5] |
Interpretation and Discussion: A Spectroscopic Narrative
The spectroscopic data presented above tells a clear story of chemical transformation.
FT-IR Analysis: The Emergence of the Thiazole Ring
The FT-IR spectrum of p-toluidine is characterized by the prominent N-H stretching bands around 3400 cm⁻¹ and the aromatic C-H and C=C stretching vibrations.[6] Carbon disulfide , a simple linear molecule, exhibits a strong asymmetric C=S stretching vibration at 1535 cm⁻¹. The spectrum of This compound reveals the disappearance of the sharp N-H stretching bands of the primary amine and the appearance of a broad N-H stretching band, indicative of the thione tautomer in the solid state. The presence of a C=S stretching vibration around 1050 cm⁻¹ and the characteristic aromatic C=C and C-N stretching bands confirm the formation of the benzothiazole ring system.
NMR Analysis: Mapping the Proton and Carbon Environments
The ¹H NMR spectrum of p-toluidine shows distinct signals for the aromatic protons, the amine protons, and the methyl group protons. In the spectrum of This compound , the aromatic region becomes more complex due to the fused ring system. A key diagnostic signal is the downfield broad singlet around 13.7 ppm, which is characteristic of the N-H proton of the thione tautomer or the S-H proton of the thiol tautomer, which are in equilibrium.[7]
The ¹³C NMR spectrum provides further evidence of the transformation. The disappearance of the C-NH₂ signal of p-toluidine and the appearance of a signal for the C=S carbon at approximately 189.6 ppm in the product are definitive indicators of the reaction's success.[7] The chemical shifts of the aromatic carbons also shift significantly upon the formation of the benzothiazole ring, reflecting the new electronic environment.
UV-Vis Analysis: A Shift in Electronic Transitions
The UV-Vis spectrum of p-toluidine shows absorption maxima at 237 nm and 293 nm, corresponding to π-π* transitions within the benzene ring.[3] Carbon disulfide exhibits a strong absorption in the deep UV region.[4] The formation of the extended conjugated system in This compound results in a bathochromic shift (red shift) of the absorption maximum to around 283-285 nm, which is characteristic of the benzothiazole chromophore.[5]
Conclusion
This comparative spectroscopic analysis provides a robust framework for understanding the synthesis and characterization of this compound. By examining the distinct spectral signatures of the precursors and the final product, researchers can confidently monitor the progress of the reaction, confirm the identity of the synthesized compound, and assess its purity. The detailed experimental protocols and tabulated data serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient synthesis and analysis of this important heterocyclic building block.
References
- 1. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Measurement of CS2 Absorption Cross-Sections in the 188-215 nm Region at Room Temperature and Atmospheric Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijseas.com [ijseas.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 6-Methylbenzo[d]thiazole-2-thiol for Researchers
An In-Depth Analysis of Two Prevalent Synthetic Protocols for Drug Development and Scientific Applications
6-Methylbenzo[d]thiazole-2-thiol, a key heterocyclic compound, serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases. This guide provides a detailed comparison of two primary synthetic routes to this important scaffold, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific applications. The protocols are presented with a focus on reproducibility, scalability, and the underlying chemical principles.
Protocol 1: The High-Temperature Cyclization of p-Toluidine with Carbon Disulfide and Sulfur
This method, analogous to the industrial "Kelly process" for the synthesis of the parent 2-mercaptobenzothiazole, is a one-pot reaction that proceeds through the in-situ formation of a thiourea intermediate followed by cyclization.
Causality of Experimental Choices
The selection of p-toluidine as the starting material directly introduces the required methyl group at the 6-position of the benzothiazole ring. Carbon disulfide serves as the source of the C2 carbon and the exocyclic sulfur of the thiol group. Elemental sulfur acts as an oxidizing agent to facilitate the cyclization and formation of the thiazole ring. The high temperature and pressure are necessary to overcome the activation energy for the cyclization and dehydrogenation steps.
Experimental Protocol
Materials:
-
p-Toluidine
-
Carbon Disulfide (CS₂)
-
Sulfur (S)
-
Autoclave reactor
Procedure:
-
In a high-pressure autoclave reactor, combine p-toluidine, carbon disulfide, and elemental sulfur. A typical molar ratio is approximately 1:2:2 (p-toluidine:CS₂:S).
-
Seal the reactor and heat the mixture to a temperature in the range of 220-250°C.
-
Maintain the reaction at this temperature under the autogenously generated pressure for a period of 6-8 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
The crude product is typically a solid mass. It can be purified by recrystallization from a suitable solvent such as ethanol or toluene to yield this compound.
Workflow Diagram
Safety Operating Guide
Proper Disposal of 6-Methylbenzo[d]thiazole-2-thiol: A Comprehensive Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methylbenzo[d]thiazole-2-thiol (CAS No. 2268-79-3), a compound frequently utilized in various research and development applications. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard Identification and Risk Assessment
Before handling this compound for disposal, it is essential to be fully aware of its associated hazards. This compound is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation. It is also recognized as being harmful to aquatic life, necessitating stringent measures to prevent its release into the environment.
A thorough risk assessment should be conducted, considering the quantity of waste, the potential for exposure, and the specific laboratory conditions. All personnel involved in the disposal process must receive adequate training on the chemical's hazards and the emergency procedures to follow in case of a spill or exposure.[1][2]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Toxic if swallowed |
| Acute Toxicity, Dermal | Toxic in contact with skin |
| Acute Toxicity, Inhalation | Harmful if inhaled |
| Serious Eye Irritation | Causes serious eye irritation |
| Hazardous to the Aquatic Environment | Harmful to aquatic life |
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following personal protective equipment must be worn at all times when handling this compound for disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Safety goggles or a face shield are required to protect against splashes and airborne particles.
-
Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3]
All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent its spread.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to cover the spill. Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety plan.[5]
Disposal Workflow
The proper disposal of this compound is a multi-step process that must be followed diligently. The following diagram illustrates the decision-making and operational workflow for its disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Solid waste (e.g., unused chemical, contaminated absorbents) should be collected separately from liquid waste.
2. Containerization:
-
Use only approved, chemically compatible containers for hazardous waste collection.
-
The container must be in good condition, with a secure, leak-proof lid.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Include the date of accumulation.
4. Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be secure and away from general laboratory traffic.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the collection and final disposal of the waste.
-
Waste will be transported by trained personnel to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[1]
Important Considerations for Sulfur-Containing Waste: The presence of sulfur in this compound warrants special attention during disposal. Improper disposal of sulfur-containing compounds can lead to the acidification of soil and groundwater.[6] Therefore, it is imperative that this waste is not disposed of in landfills unless specifically permitted and pre-treated according to environmental regulations. Incineration at a permitted hazardous waste facility is often the preferred method for such compounds.
Regulatory Compliance
All disposal activities must comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7][8] This includes adherence to the Hazard Communication Standard (HCS) and the Resource Conservation and Recovery Act (RCRA).[7][9] Your institution's EHS department is the primary resource for ensuring compliance with all applicable local, state, and federal regulations.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. cleanmanagement.com [cleanmanagement.com]
- 2. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 1926.65 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
- 6. open.alberta.ca [open.alberta.ca]
- 7. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. epa.gov [epa.gov]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 6-Methylbenzo[D]thiazole-2-thiol
In the dynamic landscape of pharmaceutical research and development, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational plan for the safe handling of 6-Methylbenzo[D]thiazole-2-thiol, CAS 2268-79-3.[1][2][3] Beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to cultivate a culture of safety and scientific excellence within your laboratory.
The primary known hazard associated with this compound is its potential to cause an allergic skin reaction.[4][5] Therefore, the cornerstone of a safe handling protocol is the prevention of skin contact. This guide will detail the necessary personal protective equipment (PPE) and procedural controls to minimize exposure and ensure safe disposal.
Core Principles of Safe Handling
Before approaching any work with this compound, a thorough risk assessment should be conducted. This chemical is a solid and may cause an allergic skin reaction.[2][4][5] The following principles are fundamental to its safe management in a laboratory setting:
-
Exposure Minimization: All procedures should be designed to minimize the generation of dust and prevent direct contact with the substance.
-
Containment: Handling should occur in designated areas with appropriate engineering controls, such as a chemical fume hood.
-
Preparedness: All personnel must be trained on the specific hazards and emergency procedures related to this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE, followed by a detailed explanation of each component's role in mitigating risk.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | To prevent skin contact and potential allergic reactions.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area with engineering controls. | To be used if dust generation is unavoidable and engineering controls are insufficient. |
Hand Protection: A Critical Barrier
Given that the primary hazard is skin sensitization, the choice of gloves is paramount.[4][5] Protective gloves are a mandatory requirement.[4] Nitrile gloves are a common and effective choice for handling solid chemicals. It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your skin. Contaminated gloves should be disposed of as chemical waste.
Eye and Face Protection: Shielding from Particulate Matter
While not classified as an eye irritant, incidental contact with the eyes from airborne dust should be prevented. Safety glasses with side shields provide a baseline level of protection. In situations where there is a higher risk of dust generation, chemical safety goggles offer a more complete seal around the eyes.
Skin and Body Protection: Minimizing Contamination
A standard laboratory coat is essential to protect your skin and personal clothing from accidental contamination. In the event of a spill, a lab coat can be quickly removed to minimize exposure.
Operational Workflow for Safe Handling and Disposal
The following step-by-step workflow is designed to guide researchers through the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE: a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]
-
Prepare your designated handling area, preferably within a certified chemical fume hood to minimize the potential for dust inhalation.
-
Ensure a chemical spill kit is readily accessible.
-
-
Handling:
-
When weighing and transferring the solid material, do so carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
Keep the container closed when not in use.
-
-
Decontamination and Cleanup:
-
After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove your gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.
-
Wash your hands thoroughly with soap and water.
-
-
Disposal:
-
All waste materials, including contaminated gloves, weigh boats, and any spilled material, must be disposed of as hazardous waste.[4][5]
-
Follow all local, regional, and national regulations for chemical waste disposal.[4] Do not dispose of this material in standard laboratory trash or down the drain.[4][5]
-
Emergency Procedures
In the event of accidental exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] If skin irritation or a rash develops, seek medical attention.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
Ingestion: If swallowed, seek immediate medical advice.
-
Spill: In the case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste.[5]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research workflows, ensuring the protection of yourself, your colleagues, and the integrity of your scientific pursuits.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
